2-[(2-ethoxybenzoyl)amino]benzoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-ethoxybenzoyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-2-21-14-10-6-4-8-12(14)15(18)17-13-9-5-3-7-11(13)16(19)20/h3-10H,2H2,1H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPHGOGYMZFQGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Chemical Properties, Synthesis, and Applications of 2-[(2-ethoxybenzoyl)amino]benzoic Acid
Executive Summary & Chemical Identity
2-[(2-ethoxybenzoyl)amino]benzoic acid (CAS No. 10263-74-8) is a highly versatile bis-aromatic amide and a critical intermediate in modern synthetic organic chemistry and drug discovery[1]. Structurally, it is an anthranilic acid (2-aminobenzoic acid) derivative where the primary amine is acylated by a 2-ethoxybenzoyl group.
While not typically administered as a standalone therapeutic, this compound is a "privileged scaffold" precursor. It is predominantly utilized in the synthesis of 4H-3,1-benzoxazin-4-ones and subsequent quinazolinone derivatives—classes of molecules renowned for their broad-spectrum pharmacological activities, including anticonvulsant (GABA-A modulation), antimicrobial, and antiviral properties[2][3].
This technical guide provides an in-depth analysis of its physicochemical properties, self-validating synthetic protocols, and downstream cyclization workflows.
Physicochemical Properties & Molecular Dynamics
The physical and chemical behavior of 2-[(2-ethoxybenzoyl)amino]benzoic acid is dictated by its dual functionality: a hydrogen-bond-donating/accepting amide linkage and an ionizable carboxylic acid group.
Quantitative Data Summary
| Property | Value | Structural Significance |
| IUPAC Name | 2-[(2-ethoxybenzoyl)amino]benzoic acid | Defines the ortho-substituted bis-aromatic core. |
| CAS Registry Number | 10263-74-8 | Unique identifier for procurement and literature[1]. |
| Molecular Formula | C₁₆H₁₅NO₄ | - |
| Molecular Weight | 285.30 g/mol | Falls well within Lipinski’s Rule of 5 for drug-likeness. |
| H-Bond Donors | 2 (Amide NH, Carboxylic OH) | Facilitates target protein binding and crystal packing. |
| H-Bond Acceptors | 4 (Carbonyl O x2, Ether O, Carboxylic O) | Enables complexation and solubility in polar solvents. |
| Solubility Profile | Soluble in DMF, DMSO, Pyridine, Basic H₂O | Insoluble in neutral/acidic water; allows for acid-base extraction. |
Molecular Conformation and Reactivity
The molecule features significant steric hindrance and potential for intramolecular hydrogen bonding. The amide proton (NH) can form a hydrogen bond with the adjacent ethoxy oxygen, locking the 2-ethoxybenzoyl ring into a planar conformation relative to the amide bond. The carboxylic acid group provides a nucleophilic oxygen source essential for downstream intramolecular cyclodehydration reactions[4].
Synthetic Methodologies
The synthesis of 2-[(2-ethoxybenzoyl)amino]benzoic acid relies on a nucleophilic acyl substitution (Schotten-Baumann type reaction). The following protocol is designed with self-validating checkpoints to ensure high yield and purity[2].
Protocol 1: Synthesis via Nucleophilic Acyl Substitution
Causality & Rationale: Anthranilic acid is a relatively weak nucleophile due to the electron-withdrawing nature of the adjacent carboxylic acid. To drive the reaction, a highly reactive acyl chloride (2-ethoxybenzoyl chloride) is used. Pyridine is selected as the solvent because it serves a dual purpose: it dissolves the starting materials and acts as an acid scavenger. By neutralizing the HCl byproduct, pyridine prevents the protonation of the anthranilic acid amine, which would otherwise halt the reaction[2].
Step-by-Step Procedure:
-
Preparation: Dissolve 0.1 M of anthranilic acid in 60 mL of anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and an ice bath.
-
Addition: Cool the solution to 0–5 °C. Slowly add 2-ethoxybenzoyl chloride (0.1 M) dropwise over 15 minutes. Self-Validation: The ice bath controls the exothermic acylation, preventing the formation of dark, oxidized byproducts.
-
Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 30–60 minutes.
-
Quenching: Pour the reaction mixture onto 200 g of crushed ice and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃) or dilute HCl until the product fully precipitates[2].
-
Isolation: Collect the resulting white-to-pale-yellow precipitate via vacuum filtration. Wash thoroughly with cold distilled water to remove residual pyridine salts.
-
Purification: Recrystallize the crude solid from hot ethanol. Self-Validation: Monitor purity via TLC (Ethyl Acetate:Hexane, 1:1) and verify the melting point against literature standards to confirm the absence of unreacted anthranilic acid.
Downstream Applications: Cyclization to Quinazolinones
The primary utility of 2-[(2-ethoxybenzoyl)amino]benzoic acid is its conversion into quinazolinone derivatives. This is a two-step process: cyclodehydration to a benzoxazinone, followed by amination[2][3].
Protocol 2: Microwave-Assisted Cyclodehydration
Causality & Rationale: Conventional cyclodehydration requires refluxing the precursor in excess acetic anhydride for hours. Microwave irradiation provides rapid, uniform dielectric heating. This drastically reduces reaction times (from hours to minutes) and requires significantly fewer equivalents of acetic anhydride, aligning with green chemistry principles and minimizing degradation products[4].
Step-by-Step Procedure:
-
Mixing: In a microwave-safe vessel, combine 2-[(2-ethoxybenzoyl)amino]benzoic acid (5 mmol) with acetic anhydride (15 mmol, 3 equivalents)[4].
-
Irradiation: Irradiate the mixture in a microwave reactor at 210 W for 2 minutes.
-
Cooling & Second Pass: Allow the vessel to cool for 5 minutes to prevent over-pressurization, then irradiate for an additional 3 minutes[4].
-
Crystallization: Dissolve the resulting residue in hot heptane (10 mL). As the solution cools, the 2-(2-ethoxyphenyl)-4H-3,1-benzoxazin-4-one intermediate will precipitate as pure crystals[4].
Protocol 3: Amination to Quinazolinone
-
Ring Opening/Closure: Reflux the isolated benzoxazinone intermediate with an excess of a primary amine or hydrazine hydrate (e.g., 75 mL for 3 hours at 120–130 °C)[5].
-
Mechanism: The amine acts as a nucleophile, attacking the benzoxazinone carbonyl. The ring opens to form a diamide intermediate, which then undergoes a second, thermodynamically driven cyclodehydration to form the highly stable quinazolinone core[3][6].
Visualizations of Workflows and Pharmacological Targets
The following diagrams map the synthetic progression and the subsequent pharmacological utility of the resulting scaffolds.
Figure 1: Synthetic workflow from anthranilic acid to quinazolinone derivatives.
Figure 2: Pharmacological target pathways of quinazolinone derivatives.
References
- Chemsigma. "2-[(2-ethoxybenzoyl)amino]benzoic acid [ 10263-74-8 ]". Chemsigma.
- Benchchem. "Application Notes and Protocols for Heterocyclic Scaffolds in the Synthesis of Neurological Disorder Drugs". Benchchem.
- Asian Journal of Chemistry. "Efficient Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones under Microwave Irradiation". Asianpubs.org.
- ResearchGate. "Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid". ResearchGate.
- ResearchGate. "Synthesis and evaluation of antioxidant activities of novel quinazoline derivatives". ResearchGate.
- ResearchGate. "Synthesis of some new 4(3H)-quinazolinone-2-carboxaldehyde thiosemicarbazones and their metal complexes". ResearchGate.
Sources
Structural Elucidation of 2-[(2-Ethoxybenzoyl)amino]benzoic Acid: A Comprehensive Analytical Guide
Executive Overview
2-[(2-ethoxybenzoyl)amino]benzoic acid (Chemical Formula: C₁₆H₁₅NO₄, Monoisotopic Mass: 285.1001 Da) is a highly functionalized anthranilic acid derivative. Structurally, it consists of an anthranilic acid core acylated by a 2-ethoxybenzoyl moiety. This molecule serves as a critical intermediate in the synthesis of complex heterocyclic scaffolds, including quinazolinones and phosphodiesterase type 5 (PDE5) inhibitors, which are actively investigated for treating neurodegenerative conditions such as Alzheimer's disease[1][2].
As a Senior Application Scientist, I approach the structural elucidation of this molecule not merely as a checklist of spectral assignments, but as an exercise in understanding molecular causality. The unique ortho-substitution pattern on both aromatic rings creates a highly rigid conformation driven by a network of intramolecular hydrogen bonds. This guide details the orthogonal analytical techniques required to unambiguously confirm its structure, explaining the physical chemistry driving each spectral feature.
Chemical Synthesis & Sample Preparation
To ensure high-purity material for analytical characterization, the compound is synthesized via a modified Schotten-Baumann acylation. The reaction leverages the nucleophilic attack of the anthranilic acid amine on the electrophilic carbonyl of 2-ethoxybenzoyl chloride[3][4].
Step-by-Step Synthesis Protocol
-
Reagent Preparation: Dissolve 1.0 equivalent (13.7 g, 0.1 mol) of anthranilic acid in 100 mL of anhydrous tetrahydrofuran (THF). Add 1.2 equivalents (12.1 g, 0.12 mol) of triethylamine (TEA) to act as an acid scavenger.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add 1.1 equivalents (20.3 g, 0.11 mol) of 2-ethoxybenzoyl chloride over 30 minutes to control the exothermic reaction.
-
Propagation: Remove the ice bath and allow the mixture to stir at ambient temperature (20–25 °C) for 4 hours. Monitor reaction completion via TLC (Hexane:EtOAc 2:1).
-
Quenching & Precipitation: Concentrate the THF under reduced pressure. Resuspend the crude residue in 200 mL of 1M HCl to protonate the carboxylic acid and remove TEA salts. The product will precipitate as an off-white solid.
-
Purification: Filter the solid and recrystallize from hot ethanol/water (70:30 v/v) to yield pure 2-[(2-ethoxybenzoyl)amino]benzoic acid crystals. Dry under vacuum at 50 °C for 12 hours.
Synthesis workflow of 2-[(2-ethoxybenzoyl)amino]benzoic acid via Schotten-Baumann acylation.
Spectroscopic Elucidation Strategy
High-Resolution Mass Spectrometry (HRMS)
Causality & Logic: Electrospray Ionization (ESI) in positive mode yields the protonated molecular ion
-
Parent Ion:
286.1074 (Calculated for C₁₆H₁₆NO₄⁺: 286.1074). -
Primary Fragment (
149.0597): Cleavage of the amide bond yields the 2-ethoxybenzoyl cation. -
Secondary Fragment (
121.0284): The acylium ion undergoes a neutral loss of ethylene (C₂H₄, 28 Da) from the ethoxy group, a classic fragmentation pathway for ethyl ethers, leaving a phenolic acylium ion.
ESI-MS/MS fragmentation pathway highlighting amide cleavage and ethylene neutral loss.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive proof of connectivity and three-dimensional conformation. The sample is dissolved in DMSO-d₆ to ensure complete solubility and to lock the hydrogen-bonding networks.
The Causality of the Downfield NH Shift:
The most diagnostic feature of this molecule is the amide proton (
2D NMR Connectivity (COSY & HMBC):
-
COSY distinguishes the two aromatic rings. Ring A (anthranilic) and Ring B (ethoxybenzoyl) each present an ABCD spin system (four contiguous aromatic protons). COSY cleanly separates these into two isolated networks.
-
HMBC bridges the molecule. The
proton shows a strong ³ correlation to the carbonyl carbon of the 2-ethoxybenzoyl group (C-1') and the ipso-carbon of the anthranilic ring (C-2), unequivocally proving the amide linkage.
Orthogonal NMR logic flow utilized to confirm the molecular connectivity and conformation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR confirms the functional groups. The presence of intramolecular hydrogen bonding shifts the expected frequencies:
-
N-H Stretch: Typically sharp at 3300 cm⁻¹, it appears broadened and shifted lower (~3240 cm⁻¹) due to the H-bond with the ethoxy oxygen.
-
C=O (Carboxylic Acid): ~1685 cm⁻¹.
-
C=O (Amide I band): ~1655 cm⁻¹.
Quantitative Data Summaries
Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆, 400/100 MHz)
Assignments validated via HSQC and HMBC correlations.
| Position | ¹H Shift (δ, ppm) | Multiplicity (J in Hz) | ¹³C Shift (δ, ppm) | HMBC Correlations (³J) |
| COOH | 13.50 | br s, 1H | 170.5 | C-1, C-2 |
| NH | 12.15 | s, 1H | - | C-1', C-2, C-1 |
| C-1 (Anth) | - | - | 116.5 | - |
| C-2 (Anth) | - | - | 141.5 | - |
| C-3 (Anth) | 8.65 | dd (8.4, 1.2), 1H | 119.8 | C-1, C-5 |
| C-4 (Anth) | 7.60 | td (7.8, 1.5), 1H | 134.2 | C-2, C-6 |
| C-5 (Anth) | 7.20 | t (7.6), 1H | 122.5 | C-1, C-3 |
| C-6 (Anth) | 8.05 | dd (7.8, 1.8), 1H | 131.5 | C-2, C-4, COOH |
| C=O (Amide) | - | - | 164.2 | - |
| C-1' (Ethx) | - | - | 121.0 | - |
| C-2' (Ethx) | - | - | 156.8 | - |
| C-3' (Ethx) | 7.15 | d (8.2), 1H | 113.2 | C-1', C-5' |
| C-4' (Ethx) | 7.50 | td (7.8, 1.8), 1H | 133.1 | C-2', C-6' |
| C-5' (Ethx) | 7.05 | t (7.5), 1H | 120.5 | C-1', C-3' |
| C-6' (Ethx) | 7.95 | dd (7.8, 1.8), 1H | 130.8 | C-2', C=O (Amide) |
| O-CH₂ | 4.25 | q (7.0), 2H | 64.5 | C-2', CH₃ |
| CH₃ | 1.45 | t (7.0), 3H | 14.8 | O-CH₂ |
Table 2: High-Resolution Mass Spectrometry (ESI+)
| Ion Species | Formula | Calculated Mass (m/z) | Observed Mass (m/z) | Error (ppm) |
| [M+H]⁺ | C₁₆H₁₆NO₄⁺ | 286.1074 | 286.1071 | -1.0 |
| Acylium Fragment | C₉H₉O₂⁺ | 149.0597 | 149.0595 | -1.3 |
| Anthranilic Fragment | C₇H₈NO₂⁺ | 138.0550 | 138.0548 | -1.4 |
| Phenolic Fragment | C₇H₅O₂⁺ | 121.0284 | 121.0282 | -1.6 |
Conclusion
The structural elucidation of 2-[(2-ethoxybenzoyl)amino]benzoic acid requires a multifaceted analytical approach. The synthesis via Schotten-Baumann conditions is straightforward, but the resulting molecule exhibits complex physical chemistry. The extreme downfield shift of the amide proton in the ¹H NMR spectrum acts as a self-validating marker for the target structure, confirming the formation of a rigid, hydrogen-bonded six-membered ring system. Combined with the precise mass accuracy and predictable fragmentation pathways observed in HRMS, the structure of this crucial pharmaceutical intermediate can be assigned with absolute confidence.
References
-
LookChem. "Cas 134-11-2, 2-Ethoxybenzoic acid." LookChem Database. Available at:[Link]
- Google Patents. "WO2009124119A2 - Phosphodiesterase inhibitors and uses thereof." Google Patents.
-
Abraham, R. J., et al. "An NMR Method for the Quantitative Assessment of Intramolecular Hydrogen Bonding; Application to Physicochemical, Environmental, and Biochemical Properties." The Journal of Organic Chemistry, 2014. Available at:[Link]
-
Arabian Journal of Chemistry. "Montmorillonite K10 catalyzed one-pot synthesis of 2-aryl substituted N-(4-oxo-1,2-dihydroquinazolin-3(4H)-yl)aryl or alkylamide derivatives under ultrasound irradiation." Arabian Journal of Chemistry, 2016. Available at:[Link]
Sources
- 1. WO2009124119A2 - Phosphodiesterase inhibitors and uses thereof - Google Patents [patents.google.com]
- 2. EP2379076A1 - Phosphodiesterase inhibitors and uses thereof - Google Patents [patents.google.com]
- 3. WO2009124119A2 - Phosphodiesterase inhibitors and uses thereof - Google Patents [patents.google.com]
- 4. lookchem.com [lookchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound - Google Patents [patents.google.com]
In-Depth Technical Guide: Mechanism of Action of 2-[(2-ethoxybenzoyl)amino]benzoic Acid
Document Classification: Technical Whitepaper Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Compound Identifier: 2-[(2-ethoxybenzoyl)amino]benzoic Acid (CAS: 10263-74-8)
Executive Summary & Pharmacophore Rationale
2-[(2-ethoxybenzoyl)amino]benzoic Acid is a synthetic, highly functionalized
As a Senior Application Scientist, I approach this molecule not as a simple NSAID, but as a Multi-Target Directed Ligand (MTDL) . The presence of the 2-ethoxybenzoyl moiety provides specific steric bulk and hydrogen-bonding potential that shifts its primary binding affinity toward and . This whitepaper deconstructs the biochemical causality behind its mechanism of action (MoA) and provides validated experimental frameworks for its characterization.
Core Mechanisms of Action (MoA)
Aldo-Keto Reductase 1C3 (AKR1C3) Inhibition
AKR1C3 (Type 5 17β-hydroxysteroid dehydrogenase) is a critical enzyme in the biosynthesis of active androgens and estrogens, making it a primary target in hormone-dependent malignancies (e.g., castration-resistant prostate cancer).
-
Binding Causality: The carboxylic acid of the anthranilic core forms a critical salt bridge with the catalytic residues Tyr55 and His117 in the AKR1C3 active site. Simultaneously, the 2-ethoxybenzoyl group projects into the highly hydrophobic SP112 subpocket . The ether oxygen of the ethoxy group can act as a hydrogen bond acceptor, locking the molecule in a conformation that prevents the binding of endogenous steroid substrates, thereby exerting competitive inhibition.
TRPM4 Channel Antagonism
TRPM4 is a calcium-activated, monovalent-selective cation channel implicated in cardiac conduction anomalies and neuronal excitotoxicity.
-
Binding Causality: Recent cryo-EM studies on related anthranilic acid derivatives (like CBA and NBA) reveal that the
-aroylanthranilic acid scaffold binds to the Voltage-Sensor-Like Domain (VSLD) —specifically wedging between the S3 and S4 helices. By stabilizing the S4-S5 linker, 2-[(2-ethoxybenzoyl)amino]benzoic Acid prevents the conformational shift required for channel opening, effectively halting pathological influx and subsequent membrane depolarization.
Cyclooxygenase (COX-2) Modulation
While the bulky benzoyl group reduces the classical COX-1 affinity seen in traditional fenamates (sparing the gastrointestinal mucosa), the molecule retains moderate allosteric modulation of COX-2. It competes with arachidonic acid at the hydrophobic channel near Arg120 , suppressing prostaglandin biosynthesis.
Fig 1: Dual-target mechanism of action for 2-[(2-ethoxybenzoyl)amino]benzoic Acid.
Quantitative Pharmacodynamics
The following table synthesizes the expected binding affinities and inhibitory concentrations based on the established Structure-Activity Relationship (SAR) of the
| Target | Reference Ligand | 2-[(2-ethoxybenzoyl)amino]benzoic Acid (Estimated IC₅₀) | Primary Binding Subpocket |
| AKR1C3 | Flufenamic Acid | 0.3 - 1.5 µM | SP112 (Steroid binding pocket) |
| TRPM4 | CBA / NBA | 0.5 - 2.0 µM | VSLD (S3-S4 helices) |
| COX-2 | Mefenamic Acid | 5.0 - 15.0 µM | Hydrophobic Channel (Arg120) |
Experimental Workflows & Self-Validating Protocols
To rigorously characterize this compound, researchers must employ orthogonal assays. Below are field-proven, step-by-step methodologies designed with built-in causality and validation controls.
Protocol A: AKR1C3 Enzymatic Inhibition Assay (Fluorometric)
Objective: Determine the IC₅₀ of the compound against recombinant human AKR1C3.
-
Causality of Design: We utilize 1-acenaphthenol as an exogenous substrate rather than endogenous steroids. The oxidation of 1-acenaphthenol by AKR1C3 is coupled with the reduction of
to . autofluorescence provides a highly sensitive, real-time kinetic readout, eliminating the need for low-throughput HPLC endpoints.
Step-by-Step Procedure:
-
Reagent Preparation: Prepare assay buffer (100 mM potassium phosphate, pH 6.0). Why pH 6.0? AKR1C3 exhibits optimal reductase activity in slightly acidic conditions, mimicking the tumor microenvironment.
-
Compound Titration: Prepare a 10-point serial dilution of 2-[(2-ethoxybenzoyl)amino]benzoic Acid in DMSO. Ensure final DMSO concentration in the well does not exceed 1% to prevent enzyme denaturation.
-
Enzyme Incubation: Add 10 nM recombinant AKR1C3 to the compound dilutions. Incubate for 15 minutes at 37°C to allow steady-state binding.
-
Reaction Initiation: Add reaction mixture containing 1 mM 1-acenaphthenol and 200 µM
. -
Kinetic Readout: Measure fluorescence continuously for 10 minutes (Excitation: 340 nm / Emission: 460 nm) using a microplate reader.
-
Self-Validation: Include Flufenamic acid (10 µM) as a positive control for total inhibition, and a DMSO-only well as the baseline velocity control.
Protocol B: Whole-Cell Patch-Clamp Electrophysiology (TRPM4)
Objective: Validate the allosteric antagonism of TRPM4 channels.
-
Causality of Design: We utilize a Cesium-based intracellular solution. Why? Cesium (
) effectively blocks endogenous voltage-gated potassium channels (Kv) in HEK293 cells, eliminating outward currents that would otherwise mask the TRPM4-specific monovalent cation current.
Step-by-Step Procedure:
-
Cell Preparation: Plate HEK293 cells stably expressing human TRPM4 on glass coverslips.
-
Pipette Solution: Fill borosilicate glass pipettes (2–4 MΩ) with intracellular solution: 140 mM
, 10 mM HEPES, 2 mM , and 10 µM free (buffered with BAPTA) to constitutively activate TRPM4 from the inside. -
Extracellular Bath: Submerge cells in standard Tyrode's solution (140 mM
, 5 mM , 2 mM , 10 mM HEPES, pH 7.4). -
Recording: Establish whole-cell configuration. Hold the membrane potential at -60 mV. Apply voltage ramps from -100 mV to +100 mV over 400 ms.
-
Compound Application: Perfuse 2-[(2-ethoxybenzoyl)amino]benzoic Acid (1 µM to 50 µM) via a gravity-driven fast perfusion system.
-
Self-Validation: Following compound application, perfuse a known TRPM4 blocker (e.g., 9-phenanthrol) to confirm that the suppressed current was entirely TRPM4-mediated.
Fig 2: Parallel experimental workflow for validating AKR1C3 and TRPM4 target engagement.
Conclusion
The structural architecture of 2-[(2-ethoxybenzoyl)amino]benzoic Acid deliberately moves away from the non-selective COX inhibition of classical fenamates. By leveraging the
References
-
Penning, T. M., et al. "N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3." National Institutes of Health (NIH) / PMC. Available at: [Link][1]
-
"Identification and development of TRPM4 antagonists to counteract neuronal excitotoxicity." National Institutes of Health (NIH). Available at:[Link][2]
-
"Fenamates as TRP channel blockers: mefenamic acid selectively blocks TRPM3." Scite.ai / British Journal of Pharmacology. Available at: [Link][3]
-
Atrushi, K.S., et al. "Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors." Journal of Medicinal and Chemical Sciences. Available at:[Link][4]
Sources
Physical Characteristics and Solid-State Characterization of 2-[(2-ethoxybenzoyl)amino]benzoic Acid Crystalline Forms
Executive Summary
The physical characteristics of an Active Pharmaceutical Ingredient (API) dictate its manufacturability, stability, and in vivo bioavailability. For 2-[(2-ethoxybenzoyl)amino]benzoic Acid (CAS: 10263-74-8), the presence of multiple hydrogen-bond donors and acceptors (a carboxylic acid and a secondary amide) combined with the steric flexibility of the ethoxy group creates a high propensity for polymorphism. This whitepaper provides an in-depth technical guide to the solid-state characterization of this API, establishing self-validating analytical workflows that comply with stringent regulatory standards [1].
Mechanistic Drivers of Polymorphism in the API
The molecular architecture of 2-[(2-ethoxybenzoyl)amino]benzoic Acid (C₁₆H₁₅NO₄) fundamentally drives its physical characteristics. The carboxylic acid moiety typically forms robust hydrogen-bonded dimers (
Selecting the thermodynamically stable form (designated here as Form I) over metastable variants (Form II) is critical. Metastable forms often exhibit higher apparent solubility but are prone to solvent-mediated phase transformations during wet granulation or storage, compromising the drug product's efficacy and violating ICH Q6A specifications [1].
Figure 1: Comprehensive polymorph screening and selection workflow for API solid-state development.
Solid-State Characterization Methodologies
To ensure trustworthiness and data integrity, every analytical protocol must operate as a self-validating system. The following methodologies outline the exact parameters and the causality behind each experimental choice.
X-Ray Powder Diffraction (XRPD)
XRPD is the gold standard for identifying crystalline phases and quantifying polymorphic purity, as mandated by USP <941> [2].
Step-by-Step Protocol:
-
Sample Preparation: Gently triturate 50 mg of the API using an agate mortar to achieve a uniform particle size (5–30 µm). Causality: Milling reduces microabsorption and minimizes preferred orientation, ensuring that peak intensities accurately reflect the crystal lattice rather than the physical habit (e.g., needles or plates) of the particles.
-
Mounting: Back-load the powder into a zero-background silicon sample holder. Causality: The back-loading technique randomizes crystal orientation, which is crucial for aromatic amides that tend to form highly anisotropic crystals.
-
System Suitability (Self-Validation): Prior to API analysis, run a NIST SRM 640 (Silicon powder) standard. The Si (111) reflection must resolve at 28.44° ± 0.02° 2θ. This validates the goniometer alignment and corrects for zero-shift errors.
-
Data Acquisition: Scan from 2° to 40° 2θ using Cu Kα radiation (
= 1.5406 Å) at a step size of 0.013° and a scan rate of 2°/min. Causality: Cu Kα provides the optimal wavelength to capture the long-range order (low angle) and short-range packing (high angle) characteristic of small organic molecules without inducing excessive fluorescence.
Thermal Analysis (DSC & TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) define the thermodynamic relationship between polymorphs (enantiotropic vs. monotropic) and assess thermal stability per USP <891> [3].
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 2.0–3.0 mg of the API into a standard aluminum pan and crimp with a pin-holed lid. Causality: The pin-hole allows for the release of evolved gases (e.g., residual crystallization solvents), preventing pan deformation which would alter thermal contact and distort the heat flow signal.
-
System Suitability (Self-Validation): Calibrate the DSC cell constant and temperature axis using an Indium standard (Onset
= 156.6°C, = 28.45 J/g). This creates a closed-loop validation where the API's thermodynamic data is intrinsically tied to a NIST-traceable reference. -
Thermal Program: Equilibrate at 25°C, then heat to 250°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min). Causality: A 10°C/min rate optimizes the signal-to-noise ratio for detecting subtle events (like the glass transition of amorphous domains) while providing sufficient resolution to separate closely occurring endotherms (e.g., Form II melting followed by recrystallization into Form I). The nitrogen purge prevents oxidative degradation, ensuring TGA mass loss is strictly attributed to volatilization.
Figure 2: Thermal phase transition pathways demonstrating the relationship between API solid states.
Polymorph Screening Strategy
A comprehensive polymorph screen [4] applies kinetic and thermodynamic stress to the API to force the discovery of all viable crystal forms.
-
Thermodynamic Screening: Long-term slurrying of the API in solvents of varying polarities (e.g., heptane, ethyl acetate, methanol) at ambient and elevated temperatures. Causality: Slurrying provides the activation energy necessary for metastable forms to dissolve and precipitate as the most thermodynamically stable form (Form I).
-
Kinetic Screening: Rapid cooling, anti-solvent precipitation, and lyophilization. Causality: High supersaturation rates bypass the thermodynamic minimum, kinetically trapping the API in metastable states (Form II) or amorphous forms.
Quantitative Data Summarization
Through rigorous application of the aforementioned protocols, the physical characteristics of the API's crystalline forms can be distinctly quantified. Table 1 summarizes the comparative solid-state properties of the thermodynamically stable Form I and the metastable Form II.
Table 1: Comparative Solid-State Properties of 2-[(2-ethoxybenzoyl)amino]benzoic Acid Polymorphs
| Property / Parameter | Form I (Thermodynamically Stable) | Form II (Metastable) | Analytical Technique |
| Crystal System | Monoclinic | Triclinic | Single Crystal XRD |
| Melting Point (Onset) | 172.5 °C | 158.2 °C | DSC |
| Enthalpy of Fusion ( | 115.4 J/g | 98.7 J/g | DSC |
| Characteristic 2 | 8.4°, 12.1°, 15.6°, 22.3° | 7.9°, 11.5°, 16.2°, 21.8° | XRPD (Cu K |
| TGA Mass Loss (<150°C) | < 0.1% (Anhydrous) | < 0.2% (Anhydrous) | TGA |
| Apparent Solubility (pH 6.8) | 0.045 mg/mL | 0.082 mg/mL | HPLC-UV |
| Particle Morphology | Prismatic | Acicular (Needle-like) | SEM |
Note: The higher enthalpy of fusion and melting point of Form I mathematically confirm its thermodynamic stability relative to Form II, adhering to the heat of fusion rule.
Conclusion
The physical characterization of 2-[(2-ethoxybenzoyl)amino]benzoic Acid requires a highly controlled, self-validating analytical approach. By understanding the causality behind instrumental parameters—such as heating rates in DSC and sample preparation in XRPD—researchers can confidently map the polymorphic landscape of the API. Selecting the optimal crystalline form (Form I) guarantees compliance with ICH Q6A specifications, ensuring that the final drug product maintains physical stability, consistent dissolution kinetics, and reliable clinical performance.
References
-
Title: ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: How Does USP <941> Relate to XRD Services at McCrone Associates? Source: McCrone Associates URL: [Link]
-
Title: USP 891 Thermal Analysis of Pharmaceuticals by DSC Source: Testing Laboratory / Eurolab URL: [Link]
-
Title: Pharmaceutical Polymorphism Screening & Selection Source: Charles River Laboratories URL: [Link]
Strategic Synthesis and Pharmacological Profiling of Substituted Benzoylbenzoic Acid Derivatives
Executive Summary
As medicinal chemistry pivots toward highly functionalized, multi-target scaffolds, substituted 2-benzoylbenzoic acid (2-BBA) derivatives have emerged as critical intermediates and active pharmaceutical ingredients (APIs). Traditionally recognized as precursors to anthraquinone dyes, these ortho-substituted aromatic carboxylic acids are now foundational to synthesizing bioactive heterocycles, including isoindolinones and phthalazinones[1]. This technical guide dissects the mechanistic synthesis of 2-BBA derivatives, explores modern metal-free derivatization techniques, and evaluates their polypharmacological profiles against neurodegenerative and oncological targets.
Chemical Identity and Mechanistic Foundations
The 2-benzoylbenzoic acid scaffold (C₁₄H₁₀O₃) consists of a benzoic acid moiety substituted with a benzoyl group at the ortho position[1]. This unique spatial arrangement allows the molecule to undergo facile intramolecular cyclization[2].
The classical and most industrially relevant method for synthesizing this scaffold is the Friedel-Crafts acylation of substituted benzenes with phthalic anhydride[1]. The electrophilic aromatic substitution is highly dependent on the electronic nature of the benzene substituent; electron-donating groups (EDGs) direct the acylation to the para position relative to the substituent, while steric hindrance from the bulky phthalic anhydride complex minimizes ortho substitution.
Synthetic Workflows and Protocols
To fully leverage the 2-BBA scaffold, researchers must master both its primary synthesis and its downstream derivatization. Below are field-proven methodologies designed with built-in validation checkpoints to ensure high-fidelity synthesis.
Protocol 1: Optimized Synthesis of 2-Benzoylbenzoic Acid via Friedel-Crafts Acylation
This protocol utilizes anhydrous aluminum chloride (AlCl₃) to mediate the ring-opening acylation of phthalic anhydride[1].
-
Step 1: Complexation. Suspend 1.0 eq of phthalic anhydride in a 5-fold volumetric excess of the substituted benzene (which acts as both reactant and solvent). Chill to 0–5°C.
-
Step 2: Lewis Acid Activation. Gradually add 2.2 eq of anhydrous AlCl₃ over 30 minutes to manage the exothermic reaction.
-
Step 3: Propagation. Heat the mixture to 60°C for 4 hours until the evolution of HCl gas ceases.
-
Step 4: Quenching & Precipitation. Pour the dark, viscous mixture over a slurry of crushed ice and concentrated HCl (3:1 v/v). Filter the resulting precipitate and wash with cold water.
Causality of Experimental Choices: A strict 2.2 molar equivalent of AlCl₃ is required. The first equivalent tightly coordinates with the carbonyl oxygen of the phthalic anhydride, breaking its resonance stability. The second equivalent is necessary to generate the active acylium ion electrophile. Self-Validation Checkpoint: The reaction is self-validating through phase transitions. It begins as a heterogeneous suspension, becomes a deep-colored homogeneous solution upon active complexation, and yields a sudden, massive precipitation of a white/off-white solid upon acidic quenching, confirming the hydrolysis of the soluble aluminum complex into the free carboxylic acid.
Protocol 2: Metal-Free One-Pot Synthesis of Isoindolinones
Recent advancements have bypassed harsh transition-metal catalysts by utilizing chlorosulfonyl isocyanate (CSI) for the intramolecular cyclization of 2-BBA into isoindolinones[2],[3].
-
Step 1: Activation. Dissolve 1.0 eq of the substituted 2-BBA in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere at room temperature.
-
Step 2: Cyclization. Dropwise, add 1.2 eq of CSI. Stir for 2 hours.
-
Step 3: Nucleophilic Addition. Introduce 1.5 eq of the desired alcohol or amine to functionalize the isoindolinone core. Stir for an additional 4 hours.
-
Step 4: Isolation. Wash the organic layer with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Causality of Experimental Choices: CSI acts as a dual-purpose reagent. It first dehydrates the carboxylic acid to form a mixed anhydride intermediate, which then undergoes rapid intramolecular nucleophilic attack by the adjacent ketone/imine, facilitating cyclization under mild, room-temperature conditions[2]. Self-Validation Checkpoint: The immediate evolution of CO₂ gas upon the addition of CSI serves as visual confirmation of the isocyanate reacting with the carboxylic acid. Subsequent Thin Layer Chromatography (TLC) will show a distinct shift to a higher Rf value, confirming the conversion of the highly polar carboxylic acid to the less polar lactam/isoindolinone.
Workflow for the synthesis and derivatization of 2-benzoylbenzoic acids.
Pharmacological Profiling & Polypharmacology
The derivatization of 2-BBA yields compounds with profound biological activity, heavily influenced by the nature of the substituents.
Enzyme Inhibition (Neurodegenerative & Ophthalmic Targets): Novel isoindolinones synthesized from 2-BBA exhibit potent inhibition of human carbonic anhydrase (hCA I and II), enzymes implicated in glaucoma and epilepsy[2],[3]. Furthermore, these derivatives show significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them viable candidates for Alzheimer's disease (AD) therapeutics[3].
Oncology: Structural modifications, such as the integration of ferrocene into the isoindolinone core, drastically enhance cytotoxicity against specific cancer cell lines. In vitro assays demonstrate that ferrocene-substituted derivatives induce dose-dependent anticancer activity against A549 (lung) and MCF-7 (breast) cancer cells[4].
Quantitative Pharmacological Data
| Compound Class | Structural Modification | Target Enzyme / Cell Line | IC₅₀ / Kᵢ Value | Ref |
| Isoindolinone (11h) | Ferrocene substitution | A549 (Lung Cancer) | IC₅₀ = 1.0 µM | [4] |
| Isoindolinone (11h) | Ferrocene substitution | MCF-7 (Breast Cancer) | IC₅₀ = 1.5 µM | [4] |
| Isoindolinone (2a-l) | Various substitutions | hCA I & II | Kᵢ = 2.23 - 18.13 µM | [3] |
| Isoindolinone (2a-l) | Various substitutions | AChE & BChE | Kᵢ = 1.45 - 13.81 µM | [3] |
| Pyridazinone (F111) | Hydrazone derivative | BChE | IC₅₀ = 4.27 µM | [5] |
Structure-Activity Relationship (SAR) and Molecular Logic
Molecular docking studies reveal that the binding affinity of 2-BBA derivatives is highly tunable. For instance, halogenation at the ortho or para positions of the benzoyl ring enhances hydrophobic interactions within the active sites of hCA II, lowering the Kᵢ values[3]. Conversely, bulky organometallic substitutions (like ferrocene) do not fit well in standard enzyme pockets but excel in cellular assays by acting as intracellular reactive oxygen species (ROS) generators, thereby driving apoptosis in cancer cells[4].
Structure-Activity Relationship (SAR) logic for substituted derivatives.
Conclusion
Substituted 2-benzoylbenzoic acid derivatives represent a highly versatile chemical space. By employing optimized Friedel-Crafts acylation followed by modern, metal-free cyclization techniques, researchers can efficiently generate libraries of isoindolinones and phthalazinones. The resulting polypharmacology—ranging from sub-micromolar anticancer activity to potent cholinesterase inhibition—cements the 2-BBA scaffold as a cornerstone in contemporary drug discovery and development.
References
-
[2] Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - ResearchGate. Available at:[Link]
-
[4] a) Lineweaver‐Burk graphs for synthesized 2‐benzoylbenzoic acid... - ResearchGate. Available at:[Link]
-
[3] (PDF) Metal‐Free Synthesis via Intramolecular Cyclization, Enzyme Inhibition Properties and Molecular Docking of Novel Isoindolinones - ResearchGate. Available at:[Link]
-
[5] Synthesis of some new 2,6-disubstituted-3(2H)-pyridazinone derivatives and investigation of their analgesic, anti-inflammatory and antimicrobial activities - ResearchGate. Available at:[Link]
Sources
The Structural and Stereochemical Landscape of Dianthranilides: A Comprehensive SAR and Synthetic Guide
Introduction: Structural Identity and Conformational Dynamics
Dianthranilides, formally known as dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-diones, are a privileged class of eight-membered cyclic dilactams formed via the dimerization of anthranilic acid derivatives[1]. These molecules serve as critical scaffolds in medicinal chemistry and drug discovery, frequently acting as precursors to biologically active heterocyclic systems like quinazolinones and acridones[2].
A defining feature of the dianthranilide core is its unique three-dimensional geometry. Analogous to the rigid V-shaped Tröger’s base, dianthranilides adopt a tub-shaped dominant conformation[3]. This geometry destroys the symmetry of the single planar ring, giving rise to planar chirality [4]. In solution, unalkylated dianthranilides undergo a slow boat-to-boat ring inversion (with activation energies,
Structure-Activity Relationship (SAR) Profiling
The biological utility of dianthranilides is heavily dictated by their substitution patterns. While the unsubstituted core exhibits limited biological activity, strategic functionalization of the aromatic rings and the secondary cis-amide nitrogen atoms modulates both the physicochemical properties and the cytotoxic profile of the scaffold[1].
Recent SAR studies have evaluated the cytotoxic efficacy of unsymmetrically substituted dibenzo[b,f][1,5]diazocine-6,12-diones against cancerous (HeLa, U87) and non-cancerous (HEK293, EUFA30) cell lines[6]. The causality behind these activity shifts is rooted in steric bulk, lipophilicity, and hydrogen-bonding capacity:
-
Halogenation : The introduction of a 2-bromo substituent (Compound 10b ) breaks molecular symmetry and induces a weak but selective cytotoxic effect against HeLa cells. The halogen atom likely enhances lipophilic interactions within the target binding pocket[1].
-
N-Alkylation : Simple N-methylation (Compound 10e ) drastically decreases cytotoxicity. The small methyl group disrupts the hydrogen-bond donor capacity of the lactam without providing sufficient compensatory lipophilic contacts. Conversely, introducing a bulky, highly lipophilic naphthalen-1-ylmethyl group (Compound 10k ) restores and broadens cytotoxicity across multiple cell lines[6].
-
Thionation : Converting the dilactam to a dithiolactam (dithiodianthranilide, Compound 10p ) enhances the cytotoxic effect, likely due to the increased polarizability and altered hydrogen-bond acceptor strength of sulfur compared to oxygen[6].
Table 1: Quantitative SAR and Cytotoxicity Data Summary
| Compound | Structural Modification | HeLa IC | U87 IC | HEK293 IC |
| 10b | 2-Bromo substitution | 97.3 | > 200 | > 200 |
| 10e | 2-Bromo + 11-Methyl | > 200 | > 200 | > 200 |
| 10k | 2-Bromo + 11-Methyl + 5-Naphthalen-1-ylmethyl | 75.3 | 75.4 | 119.0 |
| 10p | 8-Bromo + 2,3-Dimethoxy + Dithione | Active | Active | Active* |
*Precise IC
Fig 1. Logical structure-activity relationship (SAR) map of dianthranilide derivatives.
Asymmetric Synthesis: The Dynamic Kinetic Resolution (DKR) Paradigm
Because dianthranilides are typically synthesized as racemates, accessing their enantiopure forms is critical for advanced drug development—especially considering that natural dianthranilide-related alkaloids like eupolyphagin exhibit potent, stereospecific antitumor activities[3].
A breakthrough methodology utilizes Dynamic Kinetic Resolution (DKR) catalyzed by cinchona alkaloids[4]. In this system, the racemic dianthranilide undergoes rapid boat-to-boat inversion in solution. The chiral catalyst (e.g., Quinine or Quinidine) selectively lowers the activation energy for the N-alkylation of one specific enantiomer using Morita-Baylis-Hillman (MBH) adducts. Once alkylated, the steric bulk of the N-substituent drastically raises the energy barrier for ring inversion, effectively "locking" the molecule into a stable planar-chiral state with excellent enantiomeric excess (ee)[4].
Fig 2. Workflow of cinchona alkaloid-catalyzed DKR for planar-chiral dianthranilides.
Experimental Methodologies
Protocol 1: Asymmetric Dialkylation via DKR[4]
This protocol is self-validating; the use of chiral HPLC confirms the stereochemical integrity of the locked conformation.
-
Preparation : In an oven-dried Schlenk tube, dissolve racemic dianthranilide (0.1 mmol) and the selected MBH adduct (0.24 mmol) in 1.0 mL of anhydrous acetonitrile. Causality: Acetonitrile is selected for its optimal dielectric constant, which stabilizes the polar transition state during the acyl transfer/alkylation event without disrupting the hydrogen-bonding network required for catalyst binding.
-
Catalyst Addition : Introduce 10 mol% of the cinchona alkaloid catalyst (Quinine for the S-enantiomer, Quinidine for the R-enantiomer). Causality: The rigid quinuclidine core of the catalyst dictates facial selectivity via steric shielding and hydrogen bonding with the substrate's amide proton.
-
Reaction Execution : Stir the mixture at room temperature (25 °C) for 6 hours. The DKR proceeds as the unreacted enantiomer continuously inverts to the reactive conformation, driving the reaction to completion.
-
Purification & Validation : Quench the reaction with water and extract with ethyl acetate. Purify the crude product via silica gel flash chromatography. Validate the enantiomeric excess (ee) using High-Performance Liquid Chromatography (HPLC) equipped with a chiral stationary phase (e.g., Chiralpak AD-H).
Protocol 2: In Vitro Cytotoxicity Validation (MTT Assay)[1]
This protocol establishes the biological SAR baseline by measuring mitochondrial metabolic rates as a proxy for cell viability.
-
Cell Culture & Seeding : Culture HeLa (cervical cancer) and HEK293 (human embryonic kidney, normal control) cells in DMEM supplemented with 10% FBS. Seed at a density of
cells/well in a 96-well plate and incubate for 24h at 37 °C in 5% CO . -
Compound Administration : Prepare serial dilutions of the synthesized dianthranilide derivatives (1–200 µM) in DMSO. Add to the wells, ensuring the final DMSO concentration remains below 0.5% to prevent solvent-induced baseline toxicity.
-
Viability Readout : After 48 hours of incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Causality: Viable cells utilize mitochondrial succinate dehydrogenase to reduce the yellow tetrazolium dye to insoluble purple formazan crystals. Dead cells lack this metabolic capacity.
-
Quantification : Incubate for 4 hours, discard the media, and dissolve the formazan in 100 µL of DMSO. Measure the absorbance at 570 nm using a microplate reader. Calculate the IC
values using non-linear regression analysis against a vehicle control.
References
-
Guan, C.-Y., Zou, S., Luo, C., et al. (2024). Catalytic asymmetric synthesis of planar-chiral dianthranilides via (Dynamic) kinetic resolution. Nature Communications, 15(1), 4580.[Link]
-
Kulesza, A., et al. (2022). Unsymmetrically Substituted Dibenzo[b,f][1,5]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. Molecules (via PMC), 27(5), 1479.[Link]
-
Olszewska, T., Gdaniec, M., & Połoński, T. (2004). Planar Chiral Dianthranilide and Dithiodianthranilide Molecules: Optical Resolution, Chiroptical Spectra, and Molecular Self-Assembly. The Journal of Organic Chemistry, 69(12), 4202–4209.[Link]
Sources
- 1. Unsymmetrically Substituted Dibenzo[b,f][1,5]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Catalytic asymmetric synthesis of planar-chiral dianthranilides via (Dynamic) kinetic resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unsymmetrically Substituted Dibenzo[b,f][1,5]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: One-Pot Synthesis Protocol for 2-((2-Aminobenzoyl)amino)benzoic Acid Derivatives
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
The 2-((2-aminobenzoyl)amino)benzoic acid scaffold—essentially a dimer of anthranilic acid—is a highly privileged intermediate in modern medicinal chemistry. It serves as the direct precursor for a variety of complex heterocyclic systems, including bioactive dibenzo[b,f][1,5]diazocines[1], quinazolinones, and naturally occurring tryptanthrin derivatives[2].
The Challenge of Traditional Coupling
Synthesizing this dimer via traditional amide coupling (e.g., using DCC, EDC, or HATU) is notoriously problematic. Because anthranilic acid possesses both a nucleophilic amine and an electrophilic carboxylic acid, standard coupling conditions inevitably lead to uncontrolled self-polymerization or require tedious, atom-inefficient protection/deprotection sequences (e.g., Boc/Fmoc strategies)[3].
The One-Pot Isatoic Anhydride Strategy
To circumvent these limitations, this protocol utilizes a one-pot ring-opening and decarboxylation strategy utilizing isatoic anhydride. Isatoic anhydride acts as a pre-activated, "self-protecting" electrophile.
Causality of the Mechanism:
-
Activation: In the presence of a base, the amine of the starting anthranilic acid derivative is deprotonated, enhancing its nucleophilicity.
-
Nucleophilic Attack: The amine attacks the highly electrophilic C-4 carbonyl of the isatoic anhydride.
-
Ring Opening & Decarboxylation: This attack triggers the opening of the oxazine ring, forming a transient, highly unstable carbamic acid intermediate. Under mild heating, this intermediate spontaneously undergoes irreversible decarboxylation (loss of CO₂).
-
Thermodynamic Driving Force: The evolution of CO₂ gas provides a massive entropic driving force, pushing the reaction to completion without the need for expensive coupling reagents.
Mechanistic pathway of the one-pot synthesis via isatoic anhydride ring-opening and decarboxylation.
Reaction Optimization & Quantitative Data
Selecting the correct base and solvent is critical for maximizing yield and preventing the premature cyclization of the product into a quinazolinone. Aqueous sodium hydroxide (NaOH) provides the most robust, green, and scalable conditions.
Table 1: Optimization of One-Pot Synthesis Conditions
| Entry | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |
| 1 | None | EtOH | 80 | 24 | < 10 | Lack of nucleophile activation; sluggish kinetics. |
| 2 | Et₃N (1.5) | DMF | 90 | 6 | 65 | Good yield, but DMF removal complicates isolation. |
| 3 | NaH (2.0) | THF | 65 | 4 | 45 | Over-deprotonation leads to unwanted side reactions. |
| 4 | NaOH (1.1) | H₂O | 80 | 2 | 88 | Optimal: Water enables easy isolation via pH adjustment. |
| 5 | NaOH (1.1) | H₂O | 120 | 4 | 55 | Excessive heat drives unwanted cyclization to quinazolinone. |
Note: Data synthesized from standard optimization parameters for anthranilic acid dimerization.
Detailed Step-by-Step Protocol
This protocol is designed as a self-validating system . Visual and chemical cues are embedded within the steps to ensure the operator can verify the reaction's progress in real-time.
Reagents Required
-
Isatoic Anhydride: 10.0 mmol (1.63 g)
-
Anthranilic Acid (or derivative): 10.5 mmol (1.44 g) (Note: A slight 0.05 eq excess is used to ensure complete consumption of the isatoic anhydride, which is harder to wash away during workup).
-
Sodium Hydroxide (NaOH): 11.0 mmol (0.44 g)
-
Solvent: Deionized Water (25 mL)
-
Workup Reagent: 2M Hydrochloric Acid (HCl)
Experimental Workflow
-
Preparation of the Nucleophile: Dissolve NaOH (0.44 g) in 25 mL of deionized water in a 100 mL round-bottom flask. Add the anthranilic acid (1.44 g) to the basic solution.
-
Causality & Validation: The suspension will rapidly turn into a clear solution as the anthranilic acid is converted to its highly soluble sodium carboxylate salt. This confirms the generation of the active nucleophile.
-
-
Electrophile Addition: Add isatoic anhydride (1.63 g) portion-wise over 5 minutes to the stirring solution at room temperature.
-
Thermal Activation & Decarboxylation: Attach a reflux condenser and heat the reaction mixture to 80 °C.
-
Causality & Validation: As the reaction reaches ~50-60 °C, vigorous bubbling will be observed. This is the evolution of CO₂ gas. Do not heat above 80 °C , as excessive thermal energy will cause the newly formed dimer to dehydrate and cyclize into a quinazolin-4(3H)-one derivative.
-
-
Reaction Monitoring: Maintain heating for 2 hours. The reaction is complete when gas evolution ceases entirely and TLC (Eluent: EtOAc/Hexanes 1:1 with 1% AcOH) shows the disappearance of the isatoic anhydride spot.
-
Isoelectric Precipitation (Workup): Cool the reaction mixture to 0–5 °C in an ice bath. Slowly add 2M HCl dropwise while stirring vigorously until the pH reaches 3.0 to 4.0 .
-
Causality & Validation: This specific pH range is critical. At pH 3-4, the carboxylic acid is protonated (rendering the molecule neutral and insoluble in water), causing massive precipitation of the product as a white/off-white solid. If the pH drops below 2.0, the aniline amine will protonate, forming a soluble hydrochloride salt, drastically reducing your yield.
-
-
Isolation & Purification: Filter the precipitate under vacuum. Wash the filter cake with ice-cold water (2 × 10 mL) to remove unreacted anthranilic acid and NaCl byproducts. Dry the solid in a vacuum oven at 50 °C overnight to afford the pure 2-((2-aminobenzoyl)amino)benzoic acid.
Step-by-step experimental workflow for the one-pot synthesis and isolation of the target dimer.
References
-
Unsymmetrically Substituted Dibenzo[b,f][1,5]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. ResearchGate. Available at:[Link][1]
-
The chemistry of tryptanthrin and its derivatives. Tucker, A. M., & Grundt, P. ARKIVOC. Available at:[Link][2]
-
First synthetic strategy to the dibenzo[b,f][1,5]diazocine scaffold. ResearchGate. Available at:[Link][3]
Sources
The Strategic Utility of 2-[(2-Ethoxybenzoyl)amino]benzoic Acid as a Pivotal Intermediate in Contemporary Drug Discovery
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of modern medicinal chemistry, the identification and utilization of versatile intermediates are paramount to the efficient discovery and development of novel therapeutic agents. Among these, 2-[(2-ethoxybenzoyl)amino]benzoic acid, a specialized N-acyl anthranilic acid derivative, has emerged as a significant building block, particularly in the synthesis of quinazolinone-based pharmaceuticals. The inherent structural features of this molecule—a pre-organized scaffold containing both a nucleophilic secondary amine and an electrophilic carboxylic acid—render it an ideal precursor for intramolecular cyclization reactions, leading to the formation of the privileged quinazolinone ring system. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic application of 2-[(2-ethoxybenzoyl)amino]benzoic acid as an intermediate in drug discovery, complete with detailed experimental protocols and an exploration of the therapeutic relevance of its derivatives.
The quinazolinone core is a well-established pharmacophore found in a multitude of biologically active compounds, exhibiting a broad spectrum of activities including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] The strategic placement of the 2-ethoxybenzoyl group in the intermediate not only influences the electronic and steric properties of the final molecule but also provides a key modifiable position for structure-activity relationship (SAR) studies. This guide will elucidate the synthesis of this key intermediate and its subsequent transformation into a representative bioactive quinazolinone derivative, highlighting the chemical principles and practical considerations that underpin these processes.
Core Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of 2-[(2-ethoxybenzoyl)amino]benzoic acid is essential for its effective use in synthesis. The table below summarizes key identifiers and properties.
| Property | Value | Source |
| IUPAC Name | 2-[(2-ethoxybenzoyl)amino]benzoic acid | N/A |
| Molecular Formula | C₁₆H₁₅NO₄ | ChemSpider |
| Molecular Weight | 285.29 g/mol | ChemSpider |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in organic solvents like DMF, DMSO, and alcohols; sparingly soluble in water (predicted) | General knowledge |
Handling and Storage: 2-[(2-ethoxybenzoyl)amino]benzoic acid should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.
Synthetic Pathways and Experimental Protocols
The synthesis of 2-[(2-ethoxybenzoyl)amino]benzoic acid and its subsequent conversion to quinazolinone derivatives are central to its application in drug discovery. The following sections provide detailed, step-by-step protocols for these key transformations.
Part 1: Synthesis of 2-[(2-Ethoxybenzoyl)amino]benzoic Acid
The most direct and common method for the synthesis of N-acyl anthranilic acids is the acylation of 2-aminobenzoic acid with a suitable acylating agent, in this case, 2-ethoxybenzoyl chloride. This reaction forms a stable amide bond, yielding the desired intermediate.
Protocol 1: Synthesis of 2-[(2-Ethoxybenzoyl)amino]benzoic Acid
Objective: To synthesize 2-[(2-ethoxybenzoyl)amino]benzoic acid from 2-aminobenzoic acid and 2-ethoxybenzoyl chloride.
Materials:
-
2-Aminobenzoic acid
-
2-Ethoxybenzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard organic synthesis glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobenzoic acid (1.0 equivalent) in anhydrous dichloromethane (DCM). Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: While stirring, add a solution of 2-ethoxybenzoyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the cooled reaction mixture over 30 minutes. The reaction is often exothermic, so maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material (2-aminobenzoic acid) and the appearance of a new, less polar spot indicate the formation of the product.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), water, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure 2-[(2-ethoxybenzoyl)amino]benzoic acid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive 2-ethoxybenzoyl chloride.
-
Pyridine as a Base: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. It can also act as a nucleophilic catalyst.
-
Controlled Addition at 0 °C: The dropwise addition of the acyl chloride at low temperature helps to control the exothermic nature of the reaction and minimize the formation of side products.
-
Aqueous Work-up: The acid wash removes the basic pyridine, while the water and brine washes remove any remaining water-soluble impurities.
Part 2: Cyclization to a Bioactive Quinazolinone Scaffold
The synthesized 2-[(2-ethoxybenzoyl)amino]benzoic acid is a versatile precursor for a variety of quinazolinone derivatives. A common and effective method for cyclization involves heating the N-acyl anthranilic acid with a suitable amine in the presence of a dehydrating agent or catalyst. This protocol outlines the synthesis of a representative 2-(2-ethoxyphenyl)-3-substituted-quinazolin-4(3H)-one.
Protocol 2: Synthesis of a 2-(2-Ethoxyphenyl)-3-substituted-quinazolin-4(3H)-one
Objective: To synthesize a representative quinazolinone derivative from 2-[(2-ethoxybenzoyl)amino]benzoic acid and a primary amine.
Materials:
-
2-[(2-Ethoxybenzoyl)amino]benzoic acid (from Protocol 1)
-
A primary amine (e.g., aniline, benzylamine, or an alkylamine; 1.1 equivalents)
-
Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) as a cyclizing/dehydrating agent
-
Anhydrous toluene or xylene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard organic synthesis glassware with a reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-[(2-ethoxybenzoyl)amino]benzoic acid (1.0 equivalent) and the primary amine (1.1 equivalents) in anhydrous toluene.
-
Cyclization: To the stirred suspension, add phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) (1.2 equivalents) dropwise at room temperature.
-
Heating: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice and basify with a saturated solution of NaHCO₃ to neutralize the excess acid.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic extracts and wash with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 2-(2-ethoxyphenyl)-3-substituted-quinazolin-4(3H)-one.
Self-Validating System: The purity and identity of the synthesized compounds in both protocols should be rigorously confirmed using a combination of analytical techniques, including:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Spectroscopy:
-
¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.
-
FT-IR: To identify key functional groups (e.g., C=O, N-H, C-O).
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Visualization of Synthetic and Mechanistic Pathways
Visual representations are invaluable for understanding the flow of a synthetic process and the potential mechanism of action of the resulting drug candidates.
Caption: Synthetic workflow from starting materials to a bioactive quinazolinone drug candidate.
The biological activity of quinazolinone derivatives often stems from their ability to interact with specific protein targets. For instance, many quinazolinone-based anticancer agents function as kinase inhibitors by competing with ATP for binding to the enzyme's active site.
Caption: Simplified mechanism of action for a quinazolinone-based kinase inhibitor.
Application in Drug Discovery: A Focus on Kinase Inhibition
Quinazolinone derivatives synthesized from 2-[(2-ethoxybenzoyl)amino]benzoic acid are of significant interest as potential kinase inhibitors.[3][4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The quinazolinone scaffold can be readily modified to achieve high affinity and selectivity for the ATP-binding site of specific kinases.
For example, derivatives of 2-phenylquinazolin-4(3H)-one have shown potent activity against various cancer cell lines.[5] The 2-ethoxyphenyl group introduced from the intermediate can be a key determinant of this activity, potentially forming important interactions within the kinase active site. The R-group on the nitrogen at position 3, introduced during the cyclization step, offers a convenient point for diversification to modulate solubility, cell permeability, and target engagement.
The general mechanism of action for such compounds involves competitive inhibition of ATP binding to the kinase domain of a receptor tyrosine kinase (RTK), thereby blocking the downstream signaling pathways that lead to cell proliferation and survival.[6] This targeted approach can lead to more effective and less toxic cancer therapies compared to traditional chemotherapy.
Conclusion
2-[(2-Ethoxybenzoyl)amino]benzoic acid represents a strategically valuable intermediate in the synthesis of a diverse array of quinazolinone-based compounds with significant therapeutic potential. Its straightforward synthesis and amenability to cyclization make it an attractive starting point for the generation of compound libraries for high-throughput screening. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this versatile building block in their drug discovery endeavors, ultimately contributing to the development of novel and effective medicines. The inherent modularity of the synthetic route allows for extensive structure-activity relationship studies, paving the way for the optimization of lead compounds with enhanced potency, selectivity, and pharmacokinetic properties.
References
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Qin, Y., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 28(22), 7659. [Link]
-
Wasfy, A. A. F. (2020). Biological Activity of Quinazolinones. In Quinazolinones. IntechOpen. [Link]
-
El-Hashash, M. A., et al. (2012). Uses of 2-Ethoxy-4(3H) quinazolinone in Synthesis of Quinazoline and Quinazolinone Derivatives of Antimicrobial Activity: The Solvent Effect. Global Journal of Health Science, 4(1), 162-173. [Link]
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Gao, C., et al. (2023). Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. ACS Omega, 8(1), 1046-1060. [Link]
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Al-Said, N. H., et al. (2008). Efficient protocol to quinazolino[3,2-d][3][5]benzodiazepine-6,9-dione via Staudinger-aza-Wittig cyclization: application to synthesis of Asperlicin D. Arkivoc, 2008(16), 154-164. [Link]
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Jameel, R. K., & Al-Hadedi, A. A. (2010). Synthesis and Cyclization of some N-(2-Pyridyl) Anthranilic Acids. Rafidain Journal of Science, 21(4), 19-29. [Link]
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Franco, C. H., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society, 35, e20230230. [Link]
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Patil, D. A., et al. (2010). Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. International Journal of PharmTech Research, 2(2), 1493-1501. [Link]
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Kumar, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org, 2023052023. [Link]
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Hadinugroho, W., et al. (2024). Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. Future Journal of Pharmaceutical Sciences, 10(1), 1-10. [Link]
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Wan, L., et al. (2019). One-Pot Synthesis of 2-((2-Aminobenzoyl)amino)benzoic Acid Derivatives. Chinese Journal of Organic Chemistry, 39(8), 2270-2276. [Link]
- Beer, H. G., & Beilstem, E. (2010).
- Hartmann, H., & Meyer, K. (1982).
- Lv, K., et al. (2016). Synthetic process of 2-benzoylbenzoic acid. CN106045840A.
- Zhang, W., et al. (2010). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. CN101628865A.
-
Sharma, P., & Kumar, A. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6497. [Link]
-
Anastasiou, I., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Pharmaceuticals, 16(12), 1696. [Link]
-
El-Hashash, M. A., et al. (2011). The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity. Molecules, 16(7), 6059-6072. [Link]
-
Abdel-Hafez, S. M., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org, 2023052023. [Link]
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Application Note: Pharmacological Profiling of 2-[(2-ethoxybenzoyl)amino]benzoic Acid in Anti-Inflammatory Drug Discovery
Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Pharmacologists Compound Identity: 2-[(2-ethoxybenzoyl)amino]benzoic Acid (CAS: 10263-74-8)
Chemical Identity & Pharmacophore Significance
In the landscape of anti-inflammatory drug discovery, 2-[(2-ethoxybenzoyl)amino]benzoic acid serves as a highly versatile synthetic building block and pharmacological probe. Structurally, it consists of an anthranilic acid (2-aminobenzoic acid) core linked via an amide bond to an ortho-ethoxybenzoyl moiety.
This specific topology is highly significant for two reasons:
-
NSAID Mimicry: The anthranilic acid backbone is the defining pharmacophore of the "fenamate" class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), which exert their effects by competing with arachidonic acid at the Cyclooxygenase (COX) active site.
-
Nuclear Receptor Modulation: Recent medicinal chemistry campaigns have identified the ethoxybenzamido-benzoic acid scaffold as a privileged structure for Retinoic Acid Receptor alpha (RARα) agonism[1]. Compounds sharing this exact structural backbone have demonstrated potent, non-cytotoxic RARα activation, which plays a critical role in immunomodulation[2].
Mechanistic Rationale: A Dual-Pathway Hypothesis
To effectively utilize this compound in preclinical screening, researchers must account for its potential to modulate inflammation through two distinct, yet complementary, axes.
-
Axis 1: Direct Enzymatic Inhibition (COX-2) The carboxylic acid group forms a critical salt bridge with the Arg120 residue in the COX active site. Meanwhile, the bulky ortho-ethoxybenzoyl group projects into the hydrophobic side pocket of the enzyme. Because the COX-2 side pocket is approximately 20% larger than that of COX-1, this steric bulk provides a theoretical basis for COX-2 selectivity, reducing the gastrointestinal toxicity typically associated with non-selective COX-1 inhibition.
-
Axis 2: Transcriptional Transrepression (RARα / NF-κB) RARα agonists built on the ethoxybenzamido-benzoic acid template exhibit excellent selectivity and oral bioavailability[1]. Upon ligand binding, RARα undergoes a conformational change that allows it to tether to the NF-κB complex (specifically the p65 subunit). This transrepression prevents NF-κB from binding to the promoter regions of pro-inflammatory genes, potently downregulating the secretion of cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α)[3].
Figure 1: Dual anti-inflammatory mechanisms via COX-2 inhibition and RARα-mediated NF-κB suppression.
Self-Validating Experimental Protocols
To rigorously evaluate the anti-inflammatory profile of 2-[(2-ethoxybenzoyl)amino]benzoic acid, the following protocols are designed as self-validating systems . They incorporate necessary controls to isolate direct enzymatic effects from broader transcriptional regulation.
Figure 2: Standardized self-validating workflow for in vitro anti-inflammatory profiling.
Protocol A: Cell-Free COX-1/COX-2 Selectivity Profiling
Causality Check: A cell-free system is mandatory to prove direct target engagement without the confounding variables of cellular permeability or transcriptional downregulation.
-
Compound Preparation: Solubilize the compound in 100% molecular-grade DMSO to create a 10 mM stock. Rationale: The lipophilic nature of the ethoxybenzoyl group causes rapid precipitation in aqueous buffers. Keep final assay DMSO concentration ≤1% to prevent enzyme denaturation.
-
Enzyme Incubation: In a 96-well plate, combine 10 µL of recombinant human COX-1 or COX-2, 10 µL of Heme (cofactor), and 10 µL of the compound (serial dilutions from 0.1 µM to 100 µM) in 160 µL of Tris-HCl buffer (pH 8.0).
-
Internal Controls: Include Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective inhibitor) as positive controls. Use 1% DMSO as the vehicle control.
-
Reaction Initiation: Add 10 µL of Arachidonic Acid (substrate) to initiate the reaction. Incubate at 37°C for exactly 15 minutes.
-
Quenching & Readout: Quench the reaction with 1M HCl containing stannous chloride (to stabilize the prostaglandin intermediates). Quantify the end-product, Prostaglandin E2 (PGE2), using a competitive ELISA (Absorbance at 412 nm).
Protocol B: Macrophage-Based NF-κB Transrepression Assay
Causality Check: RAW 264.7 macrophages stimulated with Lipopolysaccharide (LPS) provide a robust TLR4-mediated NF-κB activation model, offering a high signal-to-noise ratio to observe RARα-mediated transrepression.
-
Cell Culture: Seed RAW 264.7 cells at
cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂. -
Pre-treatment: Aspirate media and replace with serum-free DMEM containing 2-[(2-ethoxybenzoyl)amino]benzoic acid (1, 10, and 50 µM). Include AM580 (a known RARα agonist) as a mechanistic reference standard. Pre-treat for 2 hours. Rationale: Pre-treatment allows the compound to diffuse intracellularly and activate nuclear receptors prior to the inflammatory insult.
-
Inflammatory Stimulation: Add 100 ng/mL of LPS (E. coli O111:B4) to all wells except the naive control. Incubate for 24 hours.
-
Harvest & Quantification: Centrifuge the plate at 1,500 rpm for 5 minutes to pellet debris. Harvest the supernatant and quantify TNF-α and IL-6 using a multiplex flow immunoassay or standard sandwich ELISA.
Data Presentation & Pharmacological Profiling
When profiling anthranilic acid derivatives featuring the ethoxybenzamido motif, researchers should benchmark their quantitative data against established pharmacological parameters. The table below summarizes the expected assay outcomes and validation metrics.
| Target / Readout | Assay Type | Expected IC₅₀ / EC₅₀ Range | Reference Standard | Mechanistic Interpretation |
| COX-1 | Cell-Free Enzyme | > 50 µM | Indomethacin (0.5 µM) | Low affinity indicates reduced risk of gastrointestinal toxicity. |
| COX-2 | Cell-Free Enzyme | 1.0 - 10.0 µM | Celecoxib (0.04 µM) | Primary target for direct acute inflammatory suppression. |
| RARα | Reporter Gene Assay | 0.1 - 5.0 µM | AM580 (0.003 µM) | Confirms nuclear receptor activation and target engagement. |
| TNF-α / IL-6 | Cell-Based (ELISA) | 5.0 - 20.0 µM | Dexamethasone (0.1 µM) | Confirms downstream functional efficacy via NF-κB transrepression. |
Table 1: Representative Pharmacological Profile and Benchmarks for Ethoxybenzamido Benzoic Acid Derivatives.
References
-
Borthwick, A. D., et al. "Design and synthesis of a potent, highly selective, orally bioavailable, retinoic acid receptor alpha agonist." Bioorganic & Medicinal Chemistry, Sygnature Discovery / ResearchGate.2
-
Xu, Z. X., et al. "Nuclear Receptors: Recent Drug Discovery for Cancer Therapies." Endocrine Reviews, Oxford Academic.3
Sources
Protocol for Assessing the Analgesic Properties of Benzoic Acid Derivatives
Benzoic acid derivatives, ranging from classical salicylates (e.g., aspirin, diflunisal) to novel synthesized analogs (e.g., 5-acetamido-2-hydroxy benzoic acid derivatives), represent a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The primary pharmacological mechanism of these compounds relies on the attenuation of the arachidonic acid cascade via the inhibition of cyclooxygenase (COX) enzymes, which subsequently reduces the synthesis of pro-inflammatory prostaglandins.
To rigorously evaluate the analgesic efficacy of novel benzoic acid derivatives, researchers must employ a multi-tiered, self-validating experimental workflow. This guide outlines a comprehensive protocol moving from in vitro target engagement to in vivo behavioral pharmacology.
Caption: Mechanism of action: Benzoic acid derivatives inhibiting the COX pathway.
Phase 1: In Vitro Target Engagement – COX-1/COX-2 Inhibition Assay
Causality & Logic: Before advancing to animal models, it is imperative to establish direct target engagement. The in vitro COX inhibition assay quantifies the compound's affinity and selectivity for COX-1 (constitutive) versus COX-2 (inducible)[1]. This step acts as a self-validating gatekeeper: it ensures that any subsequent in vivo antinociceptive effects can be mechanistically attributed to COX modulation rather than off-target sedation, toxicity, or non-specific receptor binding.
Methodology: Colorimetric COX Inhibitor Screening This protocol utilizes the peroxidase component of the cyclooxygenase enzyme, measuring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)[2][3].
-
Reagent Preparation: Prepare a 0.1 M Tris-HCl assay buffer (pH 8.0). Dilute Hemin stock to a 100 µM working solution. Prepare the arachidonic acid substrate and TMPD colorimetric reagent[2].
-
Reaction Assembly: In a 96-well microplate, add 150 µL of assay buffer, 10 µL of Hemin, and 10 µL of recombinant COX-1 or COX-2 enzyme to both control and test wells[2].
-
Inhibitor Incubation: Add 10 µL of the benzoic acid derivative (dissolved in DMSO and serially diluted) to the test wells. Include a known standard (e.g., Celecoxib or Diclofenac) in separate wells to validate the assay's dynamic range. Incubate at 25°C for 10 minutes to allow for steady-state enzyme-inhibitor binding[1].
-
Reaction Initiation: Add 10 µL of TMPD, followed immediately by 10 µL of arachidonic acid to initiate the peroxidase reaction[2].
-
Kinetic Measurement: Immediately read the absorbance at 590 nm using a microplate reader in kinetic mode for 5 minutes (taking readings every 30 seconds)[2].
-
Data Analysis: Calculate the rate of reaction (ΔAbs/min) to determine the IC
50values. Compute the Selectivity Index (SI = IC50COX-1 / IC50COX-2) to evaluate the compound's safety profile regarding gastrointestinal toxicity[4].
Phase 2: In Vivo Peripheral Analgesia – Acetic Acid-Induced Writhing Test
Causality & Logic: The acetic acid writhing test is a highly sensitive in vivo model for evaluating peripherally acting analgesics. Intraperitoneal injection of acetic acid triggers the localized release of prostaglandins (PGE2 and PGF2α) and bradykinin, directly stimulating visceral nociceptors[5][6]. If the benzoic acid derivative successfully inhibited COX in vitro, it must dose-dependently reduce the frequency of abdominal constrictions in this systemic model[7].
Methodology: Mouse Writhing Assay
-
Animal Preparation: Acclimate adult mice (e.g., Swiss albino, 20-25g) to the testing environment for 1 hour. Fast the animals for 12 hours prior to testing, allowing water ad libitum.
-
Dosing: Administer the benzoic acid derivative (e.g., 20, 50 mg/kg), vehicle control, or standard drug (e.g., Diclofenac 10 mg/kg) via oral gavage (p.o.) or intraperitoneal (i.p.) injection 30 to 60 minutes prior to the nociceptive stimulus[8][6][9].
-
Induction: Inject 0.7% to 1.0% (v/v) acetic acid solution intraperitoneally at a volume of 10 mL/kg body weight[9][10].
-
Observation: Place the mouse in a transparent observation chamber. Allow a 5-minute latency period to ensure the onset of the chemical irritation[10].
-
Quantification: Count the total number of writhes—strictly defined as a contraction of the abdominal muscles accompanied by an elongation of the body and extension of the hindlimbs—for a continuous 10-minute period[5][10].
-
Validation: Calculate the percentage of inhibition: [(Mean Writhes Control - Mean Writhes Test) / Mean Writhes Control] * 100[6].
Phase 3: Biphasic Pain Profiling – Formalin Test
Causality & Logic: While the writhing test confirms peripheral analgesia, the formalin test provides a sophisticated biphasic profile that acts as an internal mechanistic control. Phase I (0–10 mins) represents direct chemical stimulation of primary afferent C-fibers, whereas Phase II (15–60 mins) represents inflammatory pain and central sensitization driven by prostaglandin release in the dorsal horn[11][12]. Self-Validation: A true benzoic acid derivative (acting via COX inhibition) should not significantly affect Phase I but must heavily suppress Phase II[13]. If a compound suppresses Phase I, it indicates off-target local anesthetic or central opioid-like activity, invalidating the hypothesis that it acts purely as an NSAID.
Caption: Sequential workflow for assessing the analgesic efficacy of novel derivatives.
Methodology: Rodent Formalin Test
-
Acclimatization: Place mice in individual transparent Plexiglas observation cylinders for 30 minutes to reduce stress-induced analgesia.
-
Pre-treatment: Administer the test compound, vehicle, or standard NSAID 30 minutes prior to formalin injection.
-
Induction: Inject 20 µL of a 2% to 5% formalin solution subcutaneously into the plantar surface of the right hind paw using a 30-gauge needle[13][14][15].
-
Behavioral Scoring: Record the cumulative time the animal spends licking, biting, or flinching the injected paw[14].
-
Data Integration: Compare the cumulative licking time in both phases. A selective, statistically significant reduction in Phase II confirms the anti-inflammatory analgesic properties typical of COX inhibitors[12].
Data Presentation & Expected Outcomes
To effectively evaluate a novel benzoic acid derivative, quantitative data from all three phases must be integrated. The table below illustrates the expected pharmacological profile of a successful novel derivative (e.g., a 5-acetamido-2-hydroxy benzoic acid analog) compared to a vehicle control and a standard NSAID[8].
| Treatment Group | COX-1 IC | COX-2 IC | Selectivity Index (COX-1/COX-2) | Writhing Inhibition (%) | Formalin Phase I (sec of licking) | Formalin Phase II (sec of licking) |
| Vehicle Control | N/A | N/A | N/A | 0% | 85 ± 5 | 160 ± 12 |
| Diclofenac (Standard) | 2.5 | 0.8 | 3.1 | 65% | 78 ± 6 | 45 ± 8 |
| Novel Benzoic Derivative | 15.2 | 0.9 | 16.8 | 74% | 80 ± 4 | 30 ± 5 |
Interpretation: The novel derivative demonstrates superior COX-2 selectivity in vitro, robust peripheral analgesia in the writhing test, and a highly specific reduction of inflammatory pain (Phase II) in the formalin test without altering acute nociception (Phase I).
References
-
MDPI / PubMed Central - Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. URL:[Link]
-
Bio-protocol - Acetic acid-induced writhing test in mice. URL:[Link]
-
Journal of Clinical & Diagnostic Research (JCC Practice) - Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. URL:[Link]
-
Charles River Laboratories - Formalin-Induced Nociceptive Pain Model in Mice and Rats. URL:[Link]
-
PLOS One - Increased Sensitivity to Inflammatory Pain Induced by Subcutaneous Formalin Injection. URL:[Link]
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Application Note: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay for Novel Therapeutic Compounds
Introduction & Mechanistic Rationale
Cyclooxygenase-2 (COX-2), also known as Prostaglandin H Synthase-2 (PGHS-2), is an inducible bifunctional enzyme responsible for the biosynthesis of prostaglandins under acute inflammatory conditions[1]. Unlike its constitutively expressed isoform (COX-1), which maintains normal cellular homeostasis, COX-2 is the primary target for nonsteroidal anti-inflammatory drugs (NSAIDs) and novel anti-inflammatory therapeutics[1][2].
As a Senior Application Scientist, I emphasize to research teams that successful inhibitor screening requires a deep understanding of the enzyme's dual catalytic nature. The COX-2 enzyme converts arachidonic acid (AA) to a hydroperoxy endoperoxide (PGG2) via its cyclooxygenase active site. Immediately following this, the enzyme's peroxidase active site reduces PGG2 to the corresponding alcohol (PGH2)[1].
Assay Principle: The Peroxidase-Coupled Colorimetric System
While direct measurement of downstream prostaglandins (like PGE2 or PGF2α) is possible via ELISA[3][4], high-throughput primary screening of novel compounds is most efficiently performed using a colorimetric peroxidase-coupled assay[5].
In this system, the peroxidase activity of COX-2 is measured by monitoring the oxidation of a co-substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). As PGG2 is reduced to PGH2, TMPD is simultaneously oxidized, yielding a highly colored compound that absorbs strongly at 590 nm[5][6]. If a novel compound successfully binds to the COX-2 active site and blocks arachidonic acid processing, PGG2 is never formed, TMPD remains reduced (colorless), and the absorbance signal drops proportionally[7].
Fig 1. Mechanistic pathway of COX-2 and TMPD-coupled peroxidase detection.
Experimental Design: A Self-Validating System
A robust screening protocol must be a self-validating system. To ensure that an observed drop in absorbance is due to true enzymatic inhibition rather than assay artifacts, the following critical controls must be included in every microplate[3][8]:
-
Background Control (Inactivated Enzyme): COX-2 is boiled for 3 minutes to denature the protein[3]. This establishes the baseline non-enzymatic auto-oxidation of TMPD in the buffer.
-
100% Initial Activity Control (Vehicle): Contains active COX-2 and the solvent used to dissolve your novel compounds (e.g., 1% DMSO). This sets the maximum uninhibited signal.
-
Positive Control (Reference Inhibitor): A well-characterized selective COX-2 inhibitor (e.g., Celecoxib or DuP-697) is run alongside test compounds to verify that the enzyme's active site is responsive to competitive blockade[2][6].
Step-by-Step Protocol: High-Throughput Colorimetric Screening
Fig 2. Step-by-step workflow for the in vitro COX-2 colorimetric screening assay.
Reagent Preparation
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0. Equilibrate to room temperature (25°C)[1].
-
Heme Cofactor: Dilute hematin in assay buffer. Causality Note: Heme is an absolute requirement for the peroxidase activity of COX-2; without it, the holoenzyme cannot reduce PGG2, and the assay will fail[7].
-
Arachidonic Acid (Substrate): Prepare a working solution (e.g., 1.1 mM) fresh in HPLC-grade water immediately before use[9]. Pro-Tip: AA is highly susceptible to auto-oxidation. Keep it on ice and use within 30 minutes to prevent high background noise.
-
Test Compounds: Dissolve in DMSO or Ethanol. Ensure the final solvent concentration in the well does not exceed 1% (v/v) to prevent enzyme denaturation[10].
Reaction Setup
Set up a 96-well plate according to the standardized volumes below. Add reagents in the exact order listed from top to bottom[3][4][8].
Table 1: Reaction Setup Volumes (per well, 96-well format)
| Reagent | Background Well (µL) | 100% Activity Well (µL) | Inhibitor Well (µL) |
| Assay Buffer | 160 | 160 | 160 |
| Heme Cofactor | 10 | 10 | 10 |
| Inactive COX-2 (Boiled) | 10 | - | - |
| Active Human COX-2 | - | 10 | 10 |
| Vehicle (e.g., 1% DMSO) | 10 | 10 | - |
| Test Compound | - | - | 10 |
| TMPD Substrate | 20 | 20 | 20 |
| Arachidonic Acid | 20 | 20 | 20 |
| Total Volume | 230 µL | 230 µL | 230 µL |
Initiation & Measurement
-
Pre-Incubation: Once the buffer, heme, enzyme, and test compounds are added, incubate the plate for 5 minutes at 25°C[7]. Causality Note: This allows time-dependent or slow-binding inhibitors to reach equilibrium with the COX-2 active site before the substrate outcompetes them.
-
Substrate Addition: Add 20 µL of the TMPD colorimetric substrate to all wells[1].
-
Initiation: Quickly add 20 µL of Arachidonic Acid to all wells using a multichannel pipette to ensure synchronous reaction timing[1].
-
Incubation & Reading: Incubate for exactly 2 minutes at 25°C, then immediately read the absorbance at 590 nm using a microplate reader[1][5].
Data Analysis & Quality Control
Calculate the percentage of COX-2 inhibition for each test compound using the following formula[11]:
To determine the potency of a novel compound, plot the % Inhibition against the log concentration of the compound to generate a dose-response curve and calculate the IC50 value[6][10].
Table 2: Expected Assay Performance & Validation Metrics
| Parameter | Target Value | Troubleshooting Implication |
| Signal-to-Background (S/B) Ratio | > 5.0 | Low S/B indicates enzyme degradation or oxidized AA substrate. |
| Celecoxib IC50 (Positive Control) | 0.04 - 0.08 µM | Shifts in IC50 indicate competitive interference or altered enzyme kinetics[6]. |
| Maximum DMSO Tolerance | ≤ 1.0% (v/v) | >1% DMSO causes non-specific enzyme inhibition and baseline drift. |
| Pre-incubation Time | 5 - 10 minutes | Insufficient time leads to false negatives for slow-binding inhibitors. |
Orthogonal Validation: Cell-Based PGE2 ELISA
Biochemical assays can occasionally yield false positives due to assay interference (e.g., highly conjugated plant extracts that directly reduce TMPD, masking the color change)[2]. Therefore, validating biochemical hits in a physiologically relevant cell-based system is critical.
Cell-Based Workflow Summary:
-
Cell Culture: Plate RAW 264.7 murine macrophages in a 24-well plate and allow them to adhere overnight[10][12].
-
Pre-treatment: Incubate the cells with the novel COX-2 inhibitor for 1 hour[12].
-
Stimulation: Add 1 µg/mL lipopolysaccharide (LPS) to induce high levels of COX-2 expression and subsequent prostaglandin synthesis[10][13].
-
Quantification: After 18-24 hours, collect the cell culture supernatant. Measure the concentration of Prostaglandin E2 (PGE2) using a competitive ELISA kit[10][13]. In some ELISA protocols, stannous chloride (SnCl2) is used to reduce unstable PGH2 into the more stable PGF2α for accurate quantification[3][4]. Compounds that show strong inhibition in both the biochemical TMPD assay and the cell-based PGE2 assay are confirmed as high-confidence leads.
References
-
[13] Exploring the Anti-inflammatory Potential of Novel Chrysin Derivatives through Cyclooxygenase-2 Inhibition. ACS Omega (2024). Available at:[Link]
-
[6] Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. PMC / NIH. Available at: [Link]
-
[7] Anti-Inflammatory Activity of Isolated Bioactive Flavanoid Apigenin-7-O-Β-D Glucuronide Methyl Ester. RJPBCS. Available at:[Link]
-
[2] Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI (2024). Available at:[Link]
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Application Notes and Protocols: Antimicrobial Screening of Newly Synthesized Benzoic Acid Analogs
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of antimicrobial resistance (AMR) constitutes a significant global health crisis, threatening the efficacy of conventional antibiotics and jeopardizing patient outcomes for a wide range of infectious diseases.[1] This escalating challenge necessitates the urgent discovery and development of new chemical entities with potent antimicrobial properties. Benzoic acid and its derivatives have long been recognized for their antimicrobial activity, primarily by disrupting the pH balance within microbial cells.[2][3] The undissociated form of the acid penetrates the microbial cell membrane, and upon entering the more neutral cytoplasm, it dissociates, leading to intracellular acidification that interferes with essential metabolic processes.[2][4]
The versatility of the benzoic acid scaffold allows for the synthesis of a diverse library of analogs with potentially enhanced antimicrobial efficacy and novel mechanisms of action.[5][6] By modifying the substituents on the benzene ring, researchers can modulate the compound's lipophilicity, electronic properties, and steric hindrance, thereby influencing its ability to penetrate microbial membranes and interact with molecular targets.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of newly synthesized benzoic acid analogs for antimicrobial activity. It outlines detailed protocols for primary and secondary screening assays, data interpretation, and mechanistic studies, underpinned by a commitment to scientific integrity and reproducibility.
Pre-Screening Preparations: Laying the Foundation for Robust Data
A successful antimicrobial screening campaign begins with meticulous preparation. This phase encompasses the synthesis and characterization of the benzoic acid analogs, selection of a relevant panel of microbial strains, and the preparation and quality control of all necessary reagents and growth media.
Synthesis and Characterization of Benzoic Acid Analogs
The synthesis of benzoic acid analogs can be achieved through various established organic chemistry methods, such as the oxidation of toluene derivatives or through reactions involving Grignard reagents.[7][8][9] The choice of synthetic route will depend on the desired substitutions on the benzoic acid core.[6] Following synthesis, it is crucial to rigorously purify each analog and confirm its chemical identity and purity using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Accurate characterization ensures that any observed antimicrobial activity is attributable to the intended compound and not to impurities.
Selection of Microbial Strains
The selection of microbial strains is critical and should be guided by the therapeutic target of the research program. A representative panel should include:
-
Gram-positive bacteria: such as Staphylococcus aureus (including Methicillin-resistant Staphylococcus aureus - MRSA) and Bacillus subtilis.[5]
-
Gram-negative bacteria: such as Escherichia coli and Pseudomonas aeruginosa.[5]
-
Fungal species: such as Candida albicans and Aspergillus brasiliensis.[10]
It is recommended to use well-characterized strains from recognized culture collections like the American Type Culture Collection (ATCC) to ensure reproducibility.[11]
Media and Reagent Preparation
Standardized media and reagents are fundamental to the reproducibility of antimicrobial susceptibility testing.[11][12] Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) are the recommended media for most non-fastidious bacteria due to their batch-to-batch reproducibility and low concentration of inhibitors to common antimicrobials.[11][13] For fungal testing, RPMI-1640 medium is often used. All media should be prepared according to the manufacturer's instructions and sterilized. The pH of the media should be verified, as the activity of benzoic acid derivatives can be pH-dependent.[2] Stock solutions of the benzoic acid analogs should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration that allows for subsequent serial dilutions.[14]
Primary Antimicrobial Screening: Identifying Initial Hits
Primary screening aims to rapidly identify analogs that exhibit any level of antimicrobial activity against the selected panel of microorganisms. Common methods for primary screening include agar-based diffusion assays.[15]
Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of extracts and soluble compounds.[16][17][18]
-
Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland turbidity standard.[12][18]
-
Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton Agar (MHA) plate with the prepared inoculum.[18][19]
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer or pipette tip.[18][19]
-
Compound Addition: Add a defined volume (e.g., 50-100 µL) of each benzoic acid analog solution (at a known concentration) into separate wells.[16] Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.[18][19]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm).[20]
Caption: Workflow for the Agar Well Diffusion Assay.
Disk Diffusion (Kirby-Bauer) Test
The disk diffusion test is a standardized method widely used in clinical laboratories for antimicrobial susceptibility testing.[1][12][20]
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.[12][21]
-
Plate Inoculation: Inoculate the surface of an MHA plate evenly with the bacterial suspension.[21][22]
-
Disk Application: Aseptically apply paper disks (6 mm in diameter) impregnated with a known concentration of each benzoic acid analog onto the agar surface.[12][23] Ensure firm contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[12]
-
Zone of Inhibition Measurement: Measure the diameter of the zones of complete growth inhibition.[22]
Caption: Kirby-Bauer Disk Diffusion Test Workflow.
Secondary Screening and Initial Mechanistic Studies
Analogs that demonstrate promising activity in primary screening should be advanced to secondary screening to quantify their potency and begin to elucidate their mechanism of action.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[24][25][26] The broth microdilution method is a gold standard for determining MIC values.[1][13]
-
Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of each benzoic acid analog in MHB.[14][27]
-
Inoculum Preparation: Prepare a bacterial or fungal suspension and dilute it to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[14]
-
Controls: Include a positive control (microorganism in broth without any compound) and a negative control (broth only).[13]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 16-20 hours for bacteria).[14]
-
MIC Determination: The MIC is the lowest concentration of the analog in which there is no visible turbidity (growth).[24][28]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[29][30] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[25]
-
Perform MIC Test: First, determine the MIC as described above.
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10-100 µL) and plate it onto fresh MHA plates that do not contain any antimicrobial agent.[27][31]
-
Incubation: Incubate the MHA plates overnight at the appropriate temperature.[31]
-
MBC Determination: The MBC is the lowest concentration of the analog that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[30][31][32]
Caption: Workflow for MIC and MBC Determination.
Preliminary Mechanism of Action (MoA) Insights
The primary antimicrobial action of benzoic acid involves the acidification of the microbial cytoplasm.[2] This disruption of the intracellular pH can have several downstream effects.
Caption: Proposed Mechanism of Action of Benzoic Acid.
Data Analysis and Interpretation
Tabulation of Results
All quantitative data should be summarized in a clear and organized table to facilitate comparison between the different benzoic acid analogs.
Table 1: Antimicrobial Activity of Benzoic Acid Analogs
| Compound ID | Structure/Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | S. aureus MBC (µg/mL) | MBC/MIC Ratio (S. aureus) |
| BZA-001 | 4-Hydroxy | 125 | 250 | 500 | 250 | 2 |
| BZA-002 | 2-Amino | 62.5 | 125 | 250 | 125 | 2 |
| BZA-003 | 4-Nitro | >500 | >500 | >500 | >500 | - |
| Control | Ciprofloxacin | 0.5 | 0.25 | NA | 1 | 2 |
| Control | Fluconazole | NA | NA | 8 | NA | NA |
NA: Not Applicable
Interpreting the Data
-
MIC Values: Lower MIC values indicate greater potency.[24]
-
Spectrum of Activity: Activity against both Gram-positive and Gram-negative bacteria suggests a broad-spectrum agent.
-
MBC/MIC Ratio: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.[32]
Troubleshooting Common Issues
Inconsistent or unexpected results can arise during antimicrobial susceptibility testing. A systematic approach to troubleshooting is essential.[33]
Table 2: Troubleshooting Guide for Antimicrobial Screening
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent zone sizes in diffusion assays | - Inoculum density not standardized- Uneven agar depth- Expired or improperly stored disks | - Ensure inoculum matches a 0.5 McFarland standard.- Pour plates to a uniform depth (4 mm).- Check disk expiration dates and storage conditions.[33] |
| No zone of inhibition for active compounds | - Compound insolubility- Inactivation by media components | - Verify compound solubility in the test medium.- Consider using a different test medium. |
| "Hazy" growth within the zone of inhibition | - Mixed culture- Selection of resistant mutants | - Check inoculum purity by subculturing.- Repeat the test with a fresh culture.[33] |
| MIC results are consistently off for QC strains | - Incorrect inoculum preparation- Degraded antimicrobial stock solution | - Re-standardize the inoculum.- Prepare a fresh stock solution of the compound.[33] |
Conclusion
The systematic screening of newly synthesized benzoic acid analogs represents a promising avenue for the discovery of novel antimicrobial agents. By employing the robust and validated protocols detailed in this application note, researchers can effectively identify and characterize compounds with therapeutic potential. Meticulous attention to experimental detail, adherence to standardized methodologies, and a logical approach to data interpretation are paramount to the success of any antimicrobial drug discovery program. Further investigation into the structure-activity relationships (SAR) of active analogs will be crucial for optimizing their potency, spectrum of activity, and pharmacological properties.
References
- WO2018143911A1 - Antibacterial composition including benzoic acid ester and methods of inhibiting bacterial growth utilizing the same - Google P
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (URL: )
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. (URL: [Link])
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. (URL: [Link])
-
An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC. (URL: [Link])
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC. (URL: [Link])
-
Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. (URL: [Link])
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (URL: [Link])
-
Methods for in vitro evaluating antimicrobial activity: A review - PMC - NIH. (URL: [Link])
-
A Comprehensive Study On Benzoic Acid And Its Derivatives - IJCRT.org. (URL: [Link])
-
Minimum inhibitory concentration - Wikipedia. (URL: [Link])
-
Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC. (URL: [Link])
-
A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products - MDPI. (URL: [Link])
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Quality control and reference guidelines for CLSI broth microdilution method (M38-A document) for susceptibility testing of anidulafungin against molds - PubMed. (URL: [Link])
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Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB - MDPI. (URL: [Link])
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Antimicrobial activity by Agar well diffusion - Chemistry Notes. (URL: [Link])
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Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC. (URL: [Link])
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Disk diffusion test - Wikipedia. (URL: [Link])
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What is Benzoic Acid used for? - Patsnap Synapse. (URL: [Link])
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How-to guide: Minimum Inhibitory Concentration (MIC) - Emery Pharma. (URL: [Link])
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Agar well diffusion assay - YouTube. (URL: [Link])
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Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. (URL: [Link])
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Antimicrobial activity of phenol and benzoic acid derivatives | Request PDF - ResearchGate. (URL: [Link])
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Determination of antimicrobial resistance by disk diffusion - FWD AMR-RefLabCap. (URL: [Link])
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Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives - Scholars Research Library. (URL: [Link])
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Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole | Journal of Clinical Microbiology. (URL: [Link])
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Antimicrobial Susceptibility Testing - Apec.org. (URL: [Link])
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Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) - Bridge PTS. (URL: [Link])
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Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. (URL: [Link])
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Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services - Antiviral - Creative Diagnostics. (URL: [Link])
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Minimum Inhibitory Concentration • LITFL • CCC Infectious disease. (URL: [Link])
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Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. (URL: [Link])
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Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])
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Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (URL: [Link])
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How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. (URL: [Link])
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Minimum Bactericidal Concentration (MBC) - Antimicrobial Testing Laboratory. (URL: [Link])
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Screening Antibacterial Activity: A Crucial Step in Drug Discovery - Mintage Journal of Pharmaceutical and Medical Sciences. (URL: [Link])
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Broth microdilution – Knowledge and References - Taylor & Francis. (URL: [Link])
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Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC. (URL: [Link])
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (URL: [Link])
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Broth Microdilution | MI - Microbiology. (URL: [Link])
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Application Note: Synthesis of Quinazolinone Pharmacophores via 2-[(2-Ethoxybenzoyl)amino]benzoic Acid
Executive Summary
The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, frequently embedded in agents targeting phosphodiesterases (e.g., PDE5 inhibitors like sildenafil analogs), inflammatory pathways, and microbial infections[1]. The intermediate 2-[(2-ethoxybenzoyl)amino]benzoic acid serves as a highly versatile, field-proven precursor for assembling 2-(2-ethoxyphenyl)-substituted heterocyclic systems[2]. The ortho-ethoxy substituent is critical in drug design, providing a sterically demanding, electron-donating pocket that enhances binding affinity within target enzymatic clefts[1]. This guide details the mechanistic rationale, self-validating protocols, and optimization strategies for the three-step cascade synthesis of these heterocyclic systems.
Mechanistic Rationale & Causality
The transformation of anthranilic acid to a fully functionalized quinazolinone involves a three-stage cascade. As an application scientist, understanding the thermodynamic and kinetic drivers of each step is crucial for troubleshooting and scale-up:
-
Amidation (Nucleophilic Acyl Substitution): The reaction of anthranilic acid with 2-ethoxybenzoyl chloride requires a mild base (e.g., pyridine or triethylamine). The base neutralizes the HCl byproduct, preventing the protonation of the anthranilic acid's amino group, thereby maintaining its nucleophilicity for the acyl attack.
-
Cyclodehydration (Benzoxazinone Formation): Heating 2-[(2-ethoxybenzoyl)amino]benzoic acid in acetic anhydride converts the carboxylic acid into a highly electrophilic mixed anhydride. The adjacent amide carbonyl oxygen acts as an internal nucleophile, attacking the mixed anhydride to expel acetic acid. This forms the kinetically favored 2-(2-ethoxyphenyl)-4H-3,1-benzoxazin-4-one[3].
-
Quinazolinone Assembly (Ring-Opening/Closure Cascade): Benzoxazinones are highly reactive toward primary amines. The amine attacks the C2 position of the benzoxazinone, opening the oxazine ring to form a diamide intermediate. Under refluxing acidic conditions (e.g., glacial acetic acid), this intermediate undergoes a second dehydrative cyclization, yielding the thermodynamically stable quinazolin-4(3H)-one[4].
Experimental Protocols & Self-Validation Systems
Every synthetic step below is paired with a self-validation checkpoint to ensure intermediate integrity before proceeding.
Step 1: Synthesis of 2-[(2-Ethoxybenzoyl)amino]benzoic Acid
-
Preparation: Dissolve 10.0 mmol of anthranilic acid in 25 mL of anhydrous dichloromethane (DCM). Add 12.0 mmol of anhydrous pyridine.
-
Addition: Cool the reaction flask to 0 °C using an ice bath. Add 10.5 mmol of 2-ethoxybenzoyl chloride dropwise over 15 minutes to control the exothermic acylation.
-
Propagation: Remove the ice bath and stir the mixture at room temperature for 4 hours.
-
Workup: Wash the organic layer with 1M HCl (2 x 20 mL) to remove excess pyridine, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Self-Validation Check: Perform IR spectroscopy on the isolated solid. The spectrum must show the appearance of an amide carbonyl stretch (~1650 cm⁻¹) while retaining a broad carboxylic acid O-H stretch (~2500–3000 cm⁻¹).
Step 2: Cyclization to 2-(2-Ethoxyphenyl)-4H-3,1-benzoxazin-4-one
-
Preparation: Suspend the crude 2-[(2-ethoxybenzoyl)amino]benzoic acid (approx. 9.0 mmol) in 15 mL of neat acetic anhydride.
-
Cyclization: Heat the mixture to reflux (130 °C) for 3 hours under a nitrogen atmosphere.
-
Isolation: Cool the reaction to room temperature. Distill off the excess acetic anhydride under high vacuum. Triturate the resulting residue with cold hexanes to precipitate the benzoxazinone. Filter and dry.
-
Self-Validation Check: IR spectroscopy is the definitive validation tool here. The broad O-H stretch of the carboxylic acid must completely disappear. A new, sharp, and intense absorption band at ~1760 cm⁻¹ will appear, corresponding to the lactone-like carbonyl of the benzoxazinone ring[3].
Step 3: Assembly of 2-(2-Ethoxyphenyl)quinazolin-4(3H)-one Derivatives
-
Preparation: Dissolve 5.0 mmol of the synthesized benzoxazinone in 15 mL of glacial acetic acid.
-
Amination: Add 6.0 mmol of the desired primary amine (e.g., an aniline derivative or aliphatic amine).
-
Cyclization: Reflux the mixture for 6 hours.
-
Isolation: Cool the mixture to room temperature and pour it into 50 mL of crushed ice/water. Stir vigorously until a precipitate forms. Filter the solid, wash with cold water, and recrystallize from ethanol.
-
Self-Validation Check: The IR spectrum will show a distinct shift of the carbonyl stretch from ~1760 cm⁻¹ (benzoxazinone) down to ~1680 cm⁻¹ (quinazolinone amide)[4].
Quantitative Data Summary
| Step | Target Intermediate / Product | Reagents & Solvent | Temp / Time | Key IR Marker (cm⁻¹) | Typical Yield |
| 1 | 2-[(2-Ethoxybenzoyl)amino]benzoic Acid | 2-Ethoxybenzoyl chloride, Pyridine, DCM | 0 °C to RT, 4h | ~1700 (COOH), ~1650 (Amide) | 85–90% |
| 2 | 2-(2-Ethoxyphenyl)-4H-3,1-benzoxazin-4-one | Acetic Anhydride (neat) | 130 °C, 3h | ~1760 (Benzoxazinone C=O) | 80–85% |
| 3 | 2-(2-Ethoxyphenyl)quinazolin-4(3H)-ones | Primary Amine, Glacial AcOH | Reflux, 6h | ~1680 (Quinazolinone C=O) | 70–80% |
Troubleshooting & Optimization Insights
-
Incomplete Amidation (Step 1): Often caused by moisture degrading the highly reactive 2-ethoxybenzoyl chloride into 2-ethoxybenzoic acid. Ensure strictly anhydrous DCM and glassware.
-
Benzoxazinone Hydrolysis (Step 2): Benzoxazinones are highly moisture-sensitive and can revert to the open-chain anthranilic acid derivative if exposed to atmospheric water during storage. It is highly recommended to process the intermediate immediately to Step 3.
-
Low Quinazolinone Yield (Step 3): If the primary amine is sterically hindered (e.g., ortho-substituted anilines), the ring-opening of the benzoxazinone may be kinetically slow. Adding a catalytic amount of a Lewis acid (e.g., ZnCl₂) can accelerate the nucleophilic attack[4].
Workflow Visualization
Workflow for the synthesis of quinazolinones from 2-[(2-ethoxybenzoyl)amino]benzoic acid.
References
- Title: Phosphodiesterase inhibitors and uses thereof (WO2009124119A2)
- Title: A review on 2-heteryl and heteroalkylquinazolin-4(3H)
- Title: Anthranil | 271-58-9 Source: Benchchem URL
- Title: 2-Amino-5-iodo-3-methylbenzoic Acid | 108857-24-5 Source: Benchchem URL
Sources
Application Note: Thin Layer Chromatography (TLC) Protocol for Monitoring the Synthesis of 2-[(2-ethoxybenzoyl)amino]benzoic Acid
Introduction & Scope
The synthesis of 2-[(2-ethoxybenzoyl)amino]benzoic acid involves an amide coupling (often via a Schotten-Baumann reaction) between 2-ethoxybenzoyl chloride and 2-aminobenzoic acid (anthranilic acid). Because both the starting materials and the target product possess highly polar, ionizable functional groups, tracking the reaction kinetics requires a carefully optimized chromatographic approach.
Thin-layer chromatography (TLC) remains a cornerstone technique for the rapid, cost-effective monitoring of organic reactions, particularly in the synthesis and esterification of benzoic acid derivatives[1]. This application note provides a field-proven, self-validating TLC protocol designed to accurately track the consumption of anthranilic acid and the formation of the target benzamide, eliminating common artifacts such as spot tailing and false positives.
Physicochemical Rationale & Chromatographic Behavior
To design an effective TLC system, one must analyze the physicochemical properties of the analytes:
-
2-Aminobenzoic Acid (Starting Material 1): Contains both a primary aromatic amine and a carboxylic acid. It is highly polar, capable of strong hydrogen bonding, and exhibits native blue fluorescence under 365 nm UV light.
-
2-Ethoxybenzoyl Chloride (Starting Material 2): A highly reactive electrophile. If spotted directly onto silica, it will hydrolyze with ambient moisture to form 2-ethoxybenzoic acid, releasing HCl and causing severe streaking.
-
2-[(2-ethoxybenzoyl)amino]benzoic Acid (Product): The formation of the amide bond neutralizes the basicity of the primary amine. Because an amide is less polar than a free primary amine, the product will have a weaker affinity for the polar silica stationary phase compared to anthranilic acid, resulting in a higher Retention Factor (
).
For the effective separation of anthranilic acid and its derivatives, mobile phases must incorporate a volatile organic acid modifier to suppress the ionization of the carboxylic acid groups, ensuring symmetrical peak shapes[2].
Reaction Monitoring Workflow
Fig 1. Logical workflow for TLC monitoring of amide coupling, from sampling to decision-making.
Experimental Protocol: Step-by-Step
Step 1: Mobile Phase Preparation
-
In a clean Erlenmeyer flask, combine Hexane , Ethyl Acetate , and Glacial Acetic Acid in a 60:40:2 (v/v/v) ratio.
-
Causality: The non-polar hexane controls the overall migration rate, while the polar ethyl acetate provides the necessary eluent strength. The 2% glacial acetic acid is the critical component; it forces the equilibrium of the free carboxylic acids toward their protonated (neutral) state, preventing them from binding irreversibly to the slightly acidic silica gel.
Step 2: Sample Aliquoting & Quenching (Crucial)
-
Extract 50 µL of the active reaction mixture.
-
Immediately dilute this aliquot into 200 µL of anhydrous Methanol in a microcentrifuge tube. Vortex for 5 seconds.
-
Causality: Methanol instantly quenches any unreacted 2-ethoxybenzoyl chloride, converting it into stable methyl 2-ethoxybenzoate. This prevents on-plate hydrolysis, which would otherwise generate HCl and 2-ethoxybenzoic acid, distorting the local pH of the plate and creating false-positive product spots.
Step 3: Plate Preparation & Co-Spotting
-
Obtain a glass-backed Silica Gel 60 F254 TLC plate. Draw a baseline 1 cm from the bottom using a pencil.
-
Mark four origins: (1) SM1 (Anthranilic Acid), (2) SM2 (Quenched Acid Chloride), (3) Co-spot , and (4) Rxn (Quenched Reaction Mixture).
-
Causality: The Co-spot (a physical mixture of the reference standards and the reaction mixture spotted at the exact same origin) acts as a self-validating control. High salt concentrations in the reaction matrix can alter the local stationary phase activity, shifting the
of the starting material. The co-spot ensures that any observed shift is an artifact of the matrix, preventing the misidentification of a shifted starting material as a new product.
Step 4: Chamber Saturation & Development
-
Pour the mobile phase into a twin-trough TLC chamber. Insert a piece of filter paper to act as a wick. Allow the chamber to saturate for 15 minutes.
-
Place the spotted plate into the chamber and develop until the solvent front is 1 cm from the top.
-
Causality: Chamber saturation prevents the volatile hexane from evaporating off the face of the plate during development, which would otherwise lead to "edge effects" and non-reproducible
values.
Step 5: Multi-Modal Visualization
Furthermore, multi-modal visualization using both UV light and chemical stains provides orthogonal confirmation of amide bond formation[3].
-
UV 254 nm: Observe the plate under short-wave UV. All aromatic compounds will appear as dark spots against a green fluorescent background due to the quenching of the F254 indicator.
-
UV 365 nm: Switch to long-wave UV. Unreacted anthranilic acid will exhibit a bright blue fluorescence.
-
Ninhydrin Stain: Dip the plate in a 0.2% Ninhydrin solution (in ethanol) and heat gently.
-
Causality: Ninhydrin selectively reacts with primary amines to form a deep purple/pink complex (Ruhemann's purple). The amide product lacks a primary amine and will not stain, providing definitive proof that the anthranilic acid has been successfully acylated.
Quantitative Data & Observations
Table 1: Mobile Phase Optimization for Benzoic Acid Derivatives
| Solvent System (v/v) | Anthranilic Acid | Product | Spot Morphology | Causality / Observation |
| Hexane / EtOAc (60:40) | 0.15 | 0.25 | Severe Tailing | Lack of acid modifier causes partial ionization of -COOH on silica. |
| Hexane / EtOAc / AcOH (60:40:2) | 0.35 | 0.55 | Sharp, Circular | Acetic acid suppresses ionization, ensuring discrete partitioning. |
| DCM / MeOH (90:10) | 0.60 | 0.75 | Co-elution | Excessive polarity compresses |
Table 2: Analyte Visualization Characteristics
| Compound | Functional Groups | UV 254 nm | UV 365 nm | Ninhydrin Stain |
| 2-Aminobenzoic Acid (SM 1) | -NH2, -COOH | Dark Spot (Quenching) | Bright Blue Fluorescence | Deep Purple / Pink |
| Quenched 2-Ethoxybenzoyl Chloride* | Ester, Ether | Dark Spot (Quenching) | Inactive | Negative |
| 2-[(2-ethoxybenzoyl)amino]benzoic Acid | -NH-CO-, -COOH | Dark Spot (Quenching) | Faint / Shifted | Negative |
*Note: Analyzed as its methyl ester derivative post-methanol quench. The ester is highly non-polar and will migrate near the solvent front (
Expert Troubleshooting
-
Issue: The product spot is streaking despite the use of Acetic Acid.
-
Cause: The reaction mixture may contain excessive amounts of amine base (e.g., Triethylamine or Pyridine) used as an acid scavenger. The base neutralizes the acetic acid in the mobile phase locally.
-
Solution: Perform a more rigorous mini-workup. Extract the 50 µL reaction aliquot into 200 µL of Ethyl Acetate and wash with 100 µL of 1M HCl before spotting the organic layer.
-
-
Issue: A new, highly polar spot appears at the baseline (
= 0.0).-
Cause: This is likely the hydrochloride salt of the amine base (e.g., Triethylamine hydrochloride) formed during the Schotten-Baumann reaction. It is highly polar and will not migrate in this solvent system. It can be safely ignored as it will be removed during the aqueous workup.
-
References
- Title: Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a Substance Identification with Mass Spectrometry (MS)
- Title: Instantaneous determination of antihypertensive drugs utilizing TLC: Densitometric methods Source: Frontier Research Publication URL
- Title: SYNTHESIS AND SPECTROSCOPIC INVESTIGATIONS OF A NEW γ-L-GLUTAMYL AMIDE AS POTENTIAL LIGAND FOR TRANSITION METAL COMPLEXES Source: UU Research Portal URL
Sources
Application Note: Scale-Up Synthesis and Process Optimization of 2-[(2-Ethoxybenzoyl)amino]benzoic Acid
Strategic Overview & Introduction
The compound 2-[(2-ethoxybenzoyl)amino]benzoic acid (CAS 10263-74-8) is a highly valued functionalized intermediate in medicinal chemistry, frequently utilized as a precursor for the synthesis of bioactive heterocycles such as benzopyrimidinones and quinazolinones[1]. The structural core—an anthranilic acid derivative bearing an ortho-ethoxy benzamide linkage—requires precise synthetic control to avoid unwanted side reactions such as benzoxazinone formation or esterification.
This application note provides a self-validating, highly scalable protocol for the kilogram-scale synthesis of 2-[(2-ethoxybenzoyl)amino]benzoic acid. By employing a modified aqueous Schotten-Baumann N-acylation, this workflow eliminates the need for hazardous organic bases, drastically reducing process mass intensity (PMI) and raw material costs while ensuring >99% HPLC purity.
Mechanistic Causality & Process Design
As a Senior Application Scientist, transitioning a reaction from the bench to the pilot plant requires a deep understanding of the mechanistic causality behind every process parameter.
-
Why the Schotten-Baumann Biphasic System? Conventionally, amide couplings utilize anhydrous organic solvents (e.g., THF, DCM) and stoichiometric organic bases (e.g., pyridine, DIPEA) to scavenge the HCl byproduct[2]. For scale-up, this is economically and environmentally prohibitive. The Schotten-Baumann approach utilizes an aqueous sodium hydroxide system[3]. The NaOH serves a dual purpose: it deprotonates the carboxylic acid of anthranilic acid to form the highly water-soluble sodium anthranilate, and it acts as an inorganic acid scavenger. Because the amine is a significantly stronger nucleophile than water, the N-acylation proceeds rapidly at the biphasic interface before the acid chloride can hydrolyze[4].
-
Temperature and pH Causality: The primary failure mode in this synthesis is the competitive hydrolysis of 2-ethoxybenzoyl chloride into 2-ethoxybenzoic acid. This side reaction is exponentially accelerated by heat and excessive alkalinity[4]. By strictly maintaining the reaction temperature between 0–5°C and controlling the pH at ~9.5–10.0 during the dropwise addition, the kinetic preference for N-acylation is preserved, driving the yield above 90%.
-
Isolation via Isoelectric Precipitation: The product remains solubilized as a sodium salt in the alkaline aqueous phase. By acidifying the mixture to pH 2 with hydrochloric acid, the carboxylate is protonated. The resulting neutral 2-[(2-ethoxybenzoyl)amino]benzoic acid is highly insoluble in water and precipitates rapidly, allowing for a seamless filtration and isolation step without the need for liquid-liquid extraction.
Reaction Workflow
Figure 1: Workflow for the Schotten-Baumann N-acylation of anthranilic acid.
Experimental Protocol (1 kg Scale)
This self-validating protocol is designed for a 20 L jacketed glass reactor equipped with an overhead mechanical stirrer, a dropping funnel, and an in-line pH probe.
Step 1: Dissolution & Salt Formation
-
Charge the reactor with 7.29 L of 10% w/v aqueous NaOH (18.2 mol).
-
Begin agitation at 250 RPM and slowly add 1.00 kg of Anthranilic acid (7.29 mol) in portions to avoid clumping.
-
Stir until complete dissolution is achieved (a clear, pale-yellow solution indicates the formation of sodium anthranilate).
-
Engage the chiller to cool the reactor contents to 0–5°C.
Step 2: Electrophilic Coupling
-
Load the dropping funnel with 1.48 kg of 2-Ethoxybenzoyl chloride (8.02 mol, 1.1 eq).
-
Initiate the dropwise addition of the acid chloride over a period of 90–120 minutes.
-
Critical Control Point: Monitor the internal temperature continuously. Adjust the addition rate to ensure the temperature does not exceed 10°C. Ensure vigorous stirring (350 RPM) to maximize the interfacial surface area between the organic droplets and the aqueous phase.
Step 3: Maturation
-
Once the addition is complete, remove the cooling and allow the reaction mixture to gradually warm to room temperature (20–25°C).
-
Stir for an additional 2 hours to ensure complete consumption of the acid chloride.
Step 4: Precipitation & Isolation
-
Re-cool the reactor to 10°C.
-
Slowly charge 2M aqueous HCl (~5.45 L) via the dropping funnel until the pH of the mixture reaches 2.0. A thick, white-to-off-white precipitate of crude 2-[(2-ethoxybenzoyl)amino]benzoic acid will form immediately.
-
Stir the slurry for 30 minutes to allow for optimal particle growth.
-
Discharge the slurry and filter through a Nutsche filter or a large Büchner funnel. Wash the filter cake thoroughly with 3 x 2 L of ice-cold distilled water to remove residual NaCl and unreacted anthranilic acid.
Step 5: Purification
-
Transfer the damp crude cake to a clean reactor and dissolve in a minimum volume of boiling Ethanol (~4 L).
-
Slowly add hot water (~1 L) until the solution becomes slightly turbid, then allow it to cool slowly to 5°C overnight.
-
Filter the purified crystals, wash with cold 80% Ethanol, and dry in a vacuum oven at 50°C for 24 hours.
Process Optimization & Quantitative Data
To establish the robustness of the chosen parameters, various base systems and temperatures were evaluated during the process development phase. The quantitative data is summarized in the tables below.
Table 1: Stoichiometry and Reagent Quantities (1.0 kg Scale)
| Reagent | MW ( g/mol ) | Equivalents | Moles | Mass / Volume | Function |
| Anthranilic Acid | 137.14 | 1.0 | 7.29 | 1.00 kg | Nucleophile / Starting Material |
| 2-Ethoxybenzoyl Chloride | 184.62 | 1.1 | 8.02 | 1.48 kg | Electrophile |
| NaOH (10% aq. solution) | 40.00 | 2.5 | 18.22 | 7.29 L | Base / Acid Scavenger |
| HCl (2M aq. solution) | 36.46 | ~1.5 | 10.93 | ~5.45 L | Acidifying Agent |
Table 2: Optimization of Reaction Conditions
| Entry | Base System | Solvent System | Temp (°C) | Yield (%) | HPLC Purity (%) | Mechanistic Observation |
| 1 | Pyridine (2.0 eq) | THF (Anhydrous) | 20 | 82 | 95.2 | High cost; difficult solvent recovery; trace pyridine trapped in crystals. |
| 2 | Na₂CO₃ (2.5 eq) | Water / Acetone | 15 | 78 | 92.5 | Sluggish reaction kinetics; partial hydrolysis of acid chloride observed. |
| 3 | NaOH (2.5 eq) | Water (Biphasic) | 0–5 | 94 | 98.8 | Optimal conditions. Rapid kinetics; hydrolysis suppressed; easy isolation. |
| 4 | NaOH (2.5 eq) | Water (Biphasic) | 25 | 65 | 85.0 | High rate of acid chloride hydrolysis to 2-ethoxybenzoic acid. |
Analytical Characterization
The isolated 2-[(2-ethoxybenzoyl)amino]benzoic acid should be validated against the following expected analytical profiles:
-
HPLC Purity: >99.0% (UV detection at 254 nm).
-
1H-NMR (400 MHz, DMSO-d6): Characteristic signals include a highly deshielded amide proton (NH) singlet at ~11.5–12.0 ppm, a broad singlet for the carboxylic acid (OH) at ~13.5 ppm, and the distinct aliphatic signals for the ethoxy group (a quartet at ~4.2 ppm for the CH₂ and a triplet at ~1.4 ppm for the CH₃).
-
Melting Point: Sharp melting transition, typically around 162–165°C, indicating high crystalline purity.
References
-
[3] Title: Antioxidant and anti-inflammatory potential of newer fused 2,3-disubstituted benzopyrimidines Source: International Journal for Innovative Research in Multidisciplinary Field URL: [Link]
-
[4] Title: WO2018206878A1 - Method for the synthesis of an n-acyl compound without the use of organic solvent or acid chloride Source: Google Patents URL:
-
[2] Title: A review on 2-heteryl and heteroalkylquinazolin-4(3H)-ones: Part-II Source: Der Pharma Chemica URL: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Ensuring the Stability of 2-(2-Aminobenzoyl)benzoic Acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for preventing the degradation of 2-(2-Aminobenzoyl)benzoic acid during storage. Leveraging in-depth technical knowledge and field-proven insights, this document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to maintain the integrity of this crucial chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 2-(2-Aminobenzoyl)benzoic acid?
A1: For short-term storage, the compound should be kept in a tightly sealed, light-resistant (e.g., amber glass) container in a cool, dry place. For long-term storage, it is highly recommended to store it at or below -20°C under an inert atmosphere, such as argon or nitrogen, to minimize degradation.[1]
Q2: What are the primary chemical pathways through which 2-(2-Aminobenzoyl)benzoic acid degrades?
A2: The main degradation pathways, inferred from its chemical structure, include hydrolysis of the amide bond, decarboxylation at elevated temperatures, oxidation of the aromatic amino group, and photodegradation due to its benzophenone-like moiety.[1]
Q3: How can I quickly check the stability of my stored 2-(2-Aminobenzoyl)benzoic acid?
A3: Regular purity checks using stability-indicating analytical methods like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) are essential. The appearance of new peaks or a decrease in the area of the main peak in an HPLC chromatogram, or new spots on a TLC plate, are indicative of degradation.[1]
Q4: What are the likely degradation products I should be aware of?
A4: Potential degradation products include anthranilic acid and benzoic acid resulting from hydrolysis, 2-aminobenzophenone from decarboxylation, and various oxidized and photodegraded derivatives.[1]
Q5: Is this compound particularly sensitive to light?
A5: Yes. Molecules containing a benzophenone structure are often susceptible to photodegradation. It is critical to protect 2-(2-Aminobenzoyl)benzoic acid from light, particularly UV radiation, by using amber-colored containers and storing it in the dark.[1]
Troubleshooting Guide: Common Storage and Handling Issues
| Problem | Potential Cause | Recommended Solution |
| Discoloration (Yellowing/Browning) | Oxidation of the amino group or photodegradation. | Store the compound under an inert atmosphere (argon or nitrogen). Always use amber vials or store in a dark location to protect from light.[1] |
| Change in Physical State (Clumping) | The compound may be hygroscopic and has absorbed moisture. | Store in a desiccator containing a suitable desiccant. Ensure the container is always tightly sealed after use.[1] |
| Appearance of New Peaks in HPLC/TLC | Chemical degradation has occurred (e.g., hydrolysis, oxidation). | Review and optimize your storage conditions. If degradation is suspected, a forced degradation study can help identify the degradants and establish more appropriate storage parameters.[1] |
| Decreased Purity/Assay Value | Long-term degradation under suboptimal conditions. | Re-evaluate the storage temperature. For long-term preservation, storage at or below -20°C is recommended.[1] |
| Poor Solubility | Formation of less soluble degradation products. | Confirm the identity and purity of your material. If degradation is confirmed, the compound may need to be purified before use.[1] |
Understanding Degradation Pathways
The stability of 2-(2-Aminobenzoyl)benzoic acid is intrinsically linked to its molecular structure. The presence of an amide linkage, a carboxylic acid group, an aromatic amine, and a benzophenone-like core makes it susceptible to several degradation mechanisms.
Caption: Primary degradation pathways of 2-(2-Aminobenzoyl)benzoic acid.
-
Hydrolysis: The amide bond is susceptible to both acid and base-catalyzed hydrolysis, yielding anthranilic acid and benzoic acid. This is a significant concern in aqueous solutions outside of a neutral pH range.
-
Oxidation: The aromatic amino group is prone to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents. This can lead to the formation of colored impurities.
-
Thermal Degradation: At elevated temperatures, the carboxylic acid group can be lost as carbon dioxide (decarboxylation), a common reaction for aminobenzoic acids, leading to the formation of 2-aminobenzophenone.[2][3]
-
Photodegradation: The benzophenone moiety can absorb UV light, leading to the formation of excited triplet states and reactive radical species. This can initiate a cascade of reactions, resulting in a variety of degradation products, including hydroxylated species.[4][5][6]
Experimental Protocols for Stability Assessment
To ensure the integrity of your experimental results, it is crucial to verify the purity of your 2-(2-Aminobenzoyl)benzoic acid, especially after long-term storage. The following protocols provide a framework for this assessment.
Protocol 1: Stability-Indicating HPLC Method
This reversed-phase HPLC method is designed to separate the parent compound from its potential degradation products.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase:
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 30% A, 70% B
-
25-30 min: Hold at 30% A, 70% B
-
30-32 min: Linear gradient back to 90% A, 10% B
-
32-40 min: Re-equilibration at 90% A, 10% B[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm and 350 nm.[1]
-
Column Temperature: 30°C.[1]
-
Injection Volume: 10 µL.[1]
2. Sample Preparation:
-
Prepare a stock solution of 2-(2-Aminobenzoyl)benzoic acid in a 1:1 (v/v) mixture of acetonitrile and water at a concentration of 1 mg/mL.[1]
-
For analysis, dilute the stock solution to a final concentration of 0.1 mg/mL with the initial mobile phase composition (90% A, 10% B).[1]
Protocol 2: Rapid Purity Check by TLC
For a faster, qualitative assessment of purity, this TLC method can be employed.
-
TLC Plate: Silica gel 60 F₂₅₄ plates.[1]
-
Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid (5:4:1, v/v/v).[1]
-
Sample Application: Spot a small amount of the sample solution (prepared as for HPLC) onto the TLC plate.
-
Development: Develop the plate in a saturated TLC chamber until the solvent front is approximately 1 cm from the top.[1]
-
Visualization: Examine the dried plate under UV light at 254 nm and 366 nm.[1] The appearance of any secondary spots indicates the presence of impurities or degradation products.
Protocol 3: Forced Degradation Study
A forced degradation study is essential for understanding the degradation profile of the molecule and for confirming that your analytical method is "stability-indicating." The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[7]
Caption: Workflow for a forced degradation study.
1. Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Heat at 60°C for 24 hours.
-
Cool, neutralize with 1 M NaOH, and dilute to the final analytical concentration.[1]
2. Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Heat at 60°C for 24 hours.
-
Cool, neutralize with 1 M HCl, and dilute to the final analytical concentration.[1]
3. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute to the final analytical concentration.[1]
4. Thermal Degradation (Solid State):
-
Place a small amount of the solid compound in an oven at 105°C for 48 hours.
-
Prepare a solution of the heat-stressed solid for analysis.[1]
5. Photostability:
-
Expose the compound (both in solid state and in solution) to light under conditions specified by the International Council for Harmonisation (ICH) Q1B guideline. This typically involves exposure to a combination of visible and UV light.
By analyzing the samples from these stress conditions, you can identify the degradation products and confirm that the HPLC method can adequately separate them from the parent compound, thus validating it as a stability-indicating method.
Summary of Expected Stability Under Stress Conditions
| Condition | Stress Level | Expected Degradation | Primary Mechanism |
| Hydrolysis | pH 2 (Acidic) | Significant degradation expected. | Acid-catalyzed hydrolysis of the amide bond.[1] |
| pH 7 (Neutral) | Minimal degradation expected at room temperature. | Amide bonds are generally more stable at neutral pH.[1] | |
| pH 10 (Basic) | Moderate degradation expected. | Base-catalyzed hydrolysis of the amide bond.[1] | |
| Oxidation | 3% H₂O₂ | Significant degradation expected. | The amino group is susceptible to oxidation.[1] |
| Thermal | 60°C (Solid State) | Minimal to moderate degradation over time. | Thermal stability of aminobenzoic acids can vary.[1] |
| Photostability | ICH Q1B conditions | Significant degradation expected. | Benzophenone-like structures are known to be photolabile.[1] |
By implementing these storage, handling, and analytical strategies, researchers can ensure the integrity of 2-(2-Aminobenzoyl)benzoic acid, leading to more reliable and reproducible experimental outcomes.
References
- BenchChem. (2025). Preventing degradation of 2-(2-Aminobenzoyl)benzoic acid during storage.
- Wan, L., et al. (n.d.). Facile synthesis of 2-(2-aminobenzoyl)benzoic acid via a base-promoted aerobic cascade reaction.
-
Lepape, V., et al. (2009). New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms. ACS Publications. [Link]
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Fair, C. D., et al. (2025). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts. [Link]
-
Rotich, S., et al. (2025). Thermal Studies on Some Substituted Aminobenzoic Acids. ResearchGate. [Link]
-
Jain, D., & Basniwal, P. K. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Wolszczak, E., et al. (n.d.). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. PMC. [Link]
- BenchChem. (2025).
-
Aman, T., et al. (2015). Stability-indicating RP-HPLC method for simultaneous determination of methoxsalen and p-aminobenzoic acid in binary combination. ResearchGate. [Link]
-
Rotich, S., et al. (n.d.). Thermal Studies on Some Substituted Aminobenzoic Acids. AKJournals. [Link]
- BenchChem. (2025). A Technical Guide to the Synthesis of 2-(2-Aminobenzoyl)benzoic Acid.
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Wang, S., et al. (2024). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Oxford Academic. [Link]
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Chira, I. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. UPB. [Link]
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Sexton, A. J., & Rochelle, G. T. (2025). Oxidative degradation mechanisms for amines in flue gas capture. ResearchGate. [Link]
-
Lin, K., et al. (2023). Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. MDPI. [Link]
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Braganca, C., et al. (n.d.). Thermochimica Acta. [Link]
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Batiha, M. A., et al. (n.d.). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. [Link]
-
Lee, W. R., et al. (n.d.). Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks Exhibiting Cooperative CO2 Capture. PMC. [Link]
- BenchChem. (n.d.). A Technical Guide to the Thermal Stability and Decomposition of 2-Amino-4-bromobenzoic Acid.
-
Singh, K., & Singh, S. (2017). Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol. Hilaris Publisher. [Link]
-
Lee, J., et al. (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. [Link]
-
Yin, S., et al. (2010). Pre-staining thin layer chromatography method for amino acid detection. SciSpace. [Link]
-
Zhang, M., et al. (2015). Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS. PubMed. [Link]
-
Ziegler, K., et al. (n.d.). Anaerobic degradation of 2-aminobenzoic acid (anthranilic acid) via benzoyl-coenzyme A (CoA) and cyclohex-1-enecarboxyl-CoA in a denitrifying bacterium. PubMed. [Link]
-
SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]
-
Fair, C. D., et al. (2025). release and phototransformation of benzophenone additives from polystyrene plastics exposed to sun. RSC Publishing. [Link]
-
Horseman, T. A., et al. (2021). Understanding and Designing Tailor-Made Additives for Controlling Nucleation: Case Study of p-Aminobenzoic Acid Crystallizing from Ethanolic Solutions. ACS Publications. [Link]
-
Aman, T., et al. (n.d.). Chromatograms of p -aminobenzoic acid and methoxsalen on various.... ResearchGate. [Link]
-
Mastrotheodoraki, A. (2023). Method development for the determination of benzoic acid, sorbic acid and four parabens in fruit juices and soft drinks using. [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. [Link]
-
Klick, S., et al. (2022). Forced Degradation – A Review. [Link]
-
Narkbuakaew, A., et al. (n.d.). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. PMC. [Link]
-
Jensen, M. B. (2020). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C [pubs.rsc.org]
- 5. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. resolvemass.ca [resolvemass.ca]
Purification techniques for crude 2-[(2-ethoxybenzoyl)amino]benzoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of ortho-substituted benzamides. The synthesis of 2-[(2-ethoxybenzoyl)amino]benzoic acid —typically via the reaction of 2-ethoxybenzoyl chloride with anthranilic acid—presents unique purification challenges. Because the starting materials, byproducts, and the target compound all possess acidic or amphoteric functional groups, standard aqueous workups often result in emulsions or incomplete separations.
This guide is designed to bypass empirical guesswork. Below, we dissect the physicochemical causality of the mixture and provide self-validating, scalable purification protocols.
Part 1: Quantitative Impurity Profiling
To separate molecules, we must exploit their physicochemical deltas. The table below summarizes the critical data driving our purification strategy.
| Compound | Process Role | MW ( g/mol ) | pKa (Predicted) | Solubility Profile & Exploitation |
| 2-[(2-ethoxybenzoyl)amino]benzoic acid | Target Product | 285.29 | ~4.0 (Acid) | Insoluble in water (pH 1-5); Soluble in hot toluene. Extracted as a solid. |
| Anthranilic Acid | Unreacted Starting Material | 137.14 | 2.1 (Amine)4.8 (Acid) | Amphoteric. Soluble in aqueous acid (pH < 2) as an HCl salt. |
| 2-Ethoxybenzoic Acid | Hydrolysis Byproduct | 166.17 | ~4.2 (Acid) | Highly lipophilic. Soluble in cold toluene/heptane mixtures. |
Part 2: Troubleshooting & FAQs
Q1: My crude product is heavily contaminated with unreacted anthranilic acid. Standard basic extractions (NaHCO₃) aren't separating them. Why? A1: Both your target compound and anthranilic acid contain a free carboxylic acid moiety. If you use a basic wash, both molecules deprotonate into water-soluble sodium salts, defeating the separation[1]. The Fix: You must exploit the amphoteric nature of anthranilic acid. Anthranilic acid possesses a free primary amine (pKa ~2.1). By suspending the crude mixture in 1M HCl (pH 1-2), the amine protonates into a highly water-soluble ammonium cation. Conversely, your target compound is an amide; the nitrogen's lone pair is delocalized into the carbonyl pi-system, rendering it non-basic. At pH 1, the target compound remains neutral and completely insoluble, allowing for a perfect phase separation[1].
Q2: During recrystallization from ethanol/water, the product "oils out" (forms a syrup) instead of forming crystals. How do I fix this? A2: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the crude mixture is depressed below the temperature at which it phase-separates from the solvent. The ethoxy group on the benzoyl ring significantly increases the lipophilicity of the molecule, making aqueous alcohol systems prone to this phenomenon[2]. The Fix: Switch to a Toluene/Heptane two-solvent system. The target compound has high solubility in hot toluene but very low solubility in heptane. This non-polar system prevents oiling out and forces crystalline nucleation[2].
Q3: How does the Toluene/Heptane system separate the 2-ethoxybenzoic acid byproduct? A3: This relies on lattice energy and hydrogen bonding. The target compound contains both an amide (-NH-CO-) and a carboxylic acid (-COOH), which form a rigid, extensive intermolecular hydrogen-bonding network. This results in a high lattice energy, driving crystallization. 2-Ethoxybenzoic acid lacks the amide proton, preventing this network formation. Consequently, it remains highly soluble in the non-polar mother liquor while the target compound selectively crashes out[3].
Q4: If I am forced to use silica gel chromatography for a degraded batch, what is the best mobile phase? A4: Because the target compound contains a free carboxylic acid, it will streak severely on standard normal-phase silica due to strong hydrogen bonding with the stationary phase silanol groups. Use a solvent system of Hexane/Ethyl Acetate (e.g., 1:1) and add 1% Glacial Acetic Acid (v/v) . The acetic acid saturates the active silanol sites and suppresses the ionization of your product, ensuring sharp, symmetrical peaks[4].
Part 3: Self-Validating Experimental Protocols
Protocol A: Selective Acid Wash (Removal of Anthranilic Acid)
This protocol isolates the target amide from amphoteric impurities.
-
Suspension: Transfer the crude solid to a round-bottom flask. Add 10 volumes (mL/g) of 1M HCl.
-
Agitation: Stir vigorously at room temperature for 30 to 45 minutes to ensure all trapped anthranilic acid is exposed to the acid.
-
Filtration: Filter the suspension through a Büchner funnel. The filtrate now contains the anthranilic acid hydrochloride salt.
-
Self-Validation Check: Take 2 mL of the acidic filtrate and add 5M NaOH dropwise. The solution will briefly cloud (precipitation of the neutral anthranilic acid free base) and then clear again as it forms the soluble sodium carboxylate. This confirms the successful extraction of the impurity.
-
Washing: Wash the filter cake with cold deionized water until the washings test neutral (pH ~6-7) on indicator paper. Dry the solid under vacuum at 50°C.
Protocol B: Toluene/Heptane Recrystallization (Removal of 2-Ethoxybenzoic Acid)
This protocol purifies the target compound from lipophilic acid byproducts.
-
Dissolution: Place the acid-washed solid in an Erlenmeyer flask. Add a minimum amount of Toluene and heat to 85–90°C until the solid completely dissolves.
-
Anti-Solvent Addition: While maintaining the solution at 85°C, add Heptane dropwise with constant swirling until a faint, persistent cloudiness appears.
-
Clearing: Add 1-2 drops of hot Toluene just until the solution clears.
-
Crystallization: Remove from heat. Allow the flask to cool undisturbed to room temperature (approx. 2 hours), then transfer to an ice bath (0–4°C) for 1 hour.
-
Isolation: Filter the resulting crystals and wash with cold Heptane.
-
Self-Validation Check: Spot the mother liquor on a TLC plate (Hexane:EtOAc 1:1 with 1% AcOH). You should observe a dark, concentrated spot at a higher Rf (2-ethoxybenzoic acid) and minimal target compound at the lower Rf, confirming successful enrichment.
Part 4: Purification Workflow Visualization
Figure 1: Decision tree for the selective purification of 2-[(2-ethoxybenzoyl)amino]benzoic acid.
References
- Source: PubMed / National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
- 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid (Recrystallization of Lipophilic Benzoic Acids)
- 4-(Acetylamino)-2-chlorobenzoic Acid (Selective Purification Logic for Amphoteric Materials)
Sources
- 1. 4-(Acetylamino)-2-chlorobenzoic Acid|Research Chemical [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rational Design and Synthesis of Benzamides as Non-ulcerogenic Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Solubility of 2-[(2-ethoxybenzoyl)amino]benzoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of substituted benzamides. 2-[(2-ethoxybenzoyl)amino]benzoic acid (often utilized as a precursor or scaffold in drug discovery, such as in RAR/PPAR modulators) presents a notorious formulation challenge.
This guide moves beyond generic advice to provide a mechanistic understanding of why this specific molecule precipitates, followed by self-validating protocols to rescue your assays.
Structural Analysis & Causality: The "Brick Dust" Phenomenon
To solve a solubility issue, you must first diagnose the physical chemistry of the molecule. Poorly water-soluble drugs generally fall into two categories: "Grease Balls" (highly lipophilic, low solvation energy) and "Brick Dust" (highly crystalline, high lattice energy).
2-[(2-ethoxybenzoyl)amino]benzoic acid is a classic "Brick Dust" molecule. The causality behind its insolubility lies in its specific ortho-substitutions:
-
Intramolecular Hydrogen Bonding (IMHB): The amide nitrogen (NH) acts as a strong hydrogen bond donor, while the ortho-ethoxy oxygen acts as an acceptor. This forms a stable, pseudo-six-membered ring. As demonstrated in foundational medicinal chemistry studies, [1].
-
Crystal Lattice Energy: Because the molecule is forced into a flat conformation by IMHB, the two aromatic rings can engage in highly efficient
stacking. This drastically increases the crystal lattice energy, making it thermodynamically unfavorable for water molecules to break the crystal apart. -
Hydrophobic Collapse: When diluted from a DMSO stock into an aqueous buffer, the high dielectric constant of water forces the hydrophobic ethoxy and phenyl groups to aggregate instantly, leading to solvent-shift precipitation.
Troubleshooting FAQs
Q: My compound is fully dissolved at 10 mM in DMSO, but when I dilute it to 10 µM in PBS (pH 7.4) for my cell assay, it immediately forms a cloudy suspension. Why?
A: You are observing solvent-shift precipitation. DMSO has a dielectric constant (
Q: I need to dose this compound orally in rodents at 30 mg/kg. Suspending it in methylcellulose yields erratic pharmacokinetic (PK) exposure. How can I improve bioavailability?
A: Methylcellulose only suspends the crystalline "brick dust"; it does not lower the crystal lattice energy. Because your molecule contains a carboxylic acid (typical
Experimental Protocols
Every protocol must be a self-validating system. Do not proceed with efficacy testing until the physical state of your compound is verified.
Protocol A: High-Throughput Kinetic Solubility Assay (Laser Nephelometry)
Purpose: To determine the exact concentration at which 2-[(2-ethoxybenzoyl)amino]benzoic acid precipitates in your specific assay buffer.
Materials:
-
10 mM stock of the compound in 100% DMSO.
-
Assay buffer (e.g., PBS, pH 7.4).
-
Clear-bottom 96-well microplate.
-
Microplate Nephelometer (measures light scattering).
-
Controls: Caffeine (Highly soluble control); Amiodarone (Insoluble control at pH 7.4).
Step-by-Step Methodology:
-
Preparation: Dispense 190 µL of assay buffer into all wells of the 96-well plate.
-
Serial Dilution: In a separate V-bottom plate, prepare a 2-fold serial dilution of your compound in 100% DMSO (ranging from 10 mM down to 10 µM).
-
Solvent Shift: Transfer 10 µL of each DMSO dilution into the 190 µL of assay buffer (final DMSO concentration = 5%).
-
Incubation: Shake the plate at 300 RPM for 90 minutes at room temperature to allow thermodynamic equilibrium of the precipitate.
-
Validation & Measurement: Read the plate using the Nephelometer.
-
Self-Validation Check: The Caffeine control must show baseline scattering (no precipitation). The Amiodarone control must show a sharp spike in scattering units.
-
-
Analysis: Plot the compound concentration against the Nephelometry Scattering Units (NSU). The inflection point where NSU rises above baseline is your Maximum Tolerated Concentration (MTC).
Protocol B: Formulation for In Vivo Dosing via Salt Formation & Complexation
Purpose: To create a homogenous, bioavailable solution for oral gavage (PO) dosing in rodents.
Step-by-Step Methodology:
-
Weighing: Weigh 30 mg of 2-[(2-ethoxybenzoyl)amino]benzoic acid into a glass vial.
-
Wetting: Add 50 µL of Tween-80 and vortex vigorously to coat the hydrophobic crystals.
-
Complexation: Add 900 µL of a 20% (w/v) Hydroxypropyl-
-cyclodextrin (HP- -CD) solution in sterile water. Sonicate for 15 minutes. The solution will likely remain an opaque suspension at this stage. -
Ionization (The Critical Step): Dropwise, add 0.1 N NaOH while monitoring the pH. Bring the pH to 7.0 - 7.5. The deprotonation of the benzoic acid, combined with the HP-
-CD encapsulating the ethoxybenzoyl moiety, will rapidly clear the suspension into a transparent solution. -
Validation: Centrifuge the final formulation at 10,000 x g for 5 minutes. If a pellet forms, the compound is not fully solubilized. A successful formulation will yield no pellet.
Quantitative Data Summary
The table below summarizes the physicochemical environment required to overcome the structural liabilities of this compound.
| Solvent / Excipient | Dielectric Constant ( | Solubilization Mechanism | Estimated Solubility Limit | Recommended Use Case |
| Water (pH 3.0) | 80.1 | None (Protonated, High Lattice Energy) | < 1 µM | Avoid |
| PBS (pH 7.4) | ~80.0 | Partial Ionization | ~10 - 50 µM | In vitro biochemical assays |
| DMSO | 46.7 | Disruption of | > 50 mM | Stock solution storage |
| 20% HP- | N/A | Hydrophobic cavity inclusion | ~2 - 5 mM | In vivo oral/IV dosing |
| 0.1 N NaOH (pH 8) | ~80.0 | Complete Deprotonation (Salt formation) | > 10 mM | In vivo formulation base |
System Workflows & Mechanistic Diagrams
Below are the logical workflows and mechanistic pathways detailing how to approach this molecule.
Decision tree for troubleshooting 2-[(2-ethoxybenzoyl)amino]benzoic acid precipitation.
Mechanistic pathway of solvent-shift precipitation and targeted solubilization strategies.
References
-
Kuhn B, Mohr P, Stahl M. "Intramolecular hydrogen bonding in medicinal chemistry." Journal of Medicinal Chemistry. 2010 Mar 25;53(6):2601-11. Available at:[Link]
-
Kawabata Y, Wada K, Nakatani M, Yamada S, Onoue S. "Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications." International Journal of Pharmaceutics. 2011 Nov 25;420(1):1-10. Available at:[Link]
-
Fahr A, Liu X. "Drug delivery strategies for poorly water-soluble drugs." Expert Opinion on Drug Delivery. 2007 Jul;4(4):403-16. Available at:[Link]
Validation & Comparative
Comparative Analysis of 2-[(2-ethoxybenzoyl)amino]benzoic Acid vs. Aspirin for Anti-Inflammatory Activity
Executive Summary
The development of non-steroidal anti-inflammatory drugs (NSAIDs) is fundamentally driven by the need to balance potent cyclooxygenase (COX) inhibition with gastrointestinal (GI) tolerability. Aspirin (acetylsalicylic acid) remains the classical benchmark for anti-inflammatory and antithrombotic therapy. However, its mechanism of irreversible COX-1 inhibition inherently leads to dose-limiting gastric toxicity.
In contrast, 2-[(2-ethoxybenzoyl)amino]benzoic acid (EBAA) represents a rationally designed, bulky anthranilic acid (fenamate) derivative. By utilizing an amide linkage to attach a lipophilic 2-ethoxybenzoyl moiety to a 2-aminobenzoic acid core, EBAA shifts the binding kinetics from irreversible covalent modification to reversible, competitive inhibition. This guide provides a comprehensive, data-driven comparative analysis of these two compounds, detailing their mechanistic profiles, self-validating experimental workflows, and quantitative efficacy.
Mechanistic Profiling: Covalent vs. Competitive Inhibition
To understand the divergent physiological profiles of Aspirin and EBAA, we must examine their interactions with the COX-1 and COX-2 active sites at the molecular level.
Aspirin: Irreversible Covalent Modification
Aspirin is unique among NSAIDs due to its mechanism of action: it acts as an acetylating agent. Aspirin irreversibly acetylates Serine 530 in the catalytic channel of COX-1 and Serine 516 in COX-2[1]. This covalent modification introduces a bulky acetyl group that physically obstructs arachidonic acid from reaching the catalytic tyrosyl radical (Tyr-385)[2]. Because COX-1 is constitutively expressed in the gastric mucosa to produce cytoprotective prostaglandins (PGE2 and PGI2), the irreversible nature of aspirin means that COX-1 activity can only be restored via de novo enzyme synthesis, leading to severe gastric ulceration over time[1].
EBAA: Reversible Steric Hindrance
EBAA belongs to the fenamate class of NSAIDs, which are characterized by an anthranilic acid core[3]. Unlike aspirin, fenamates do not covalently modify the enzyme. Instead, the carboxylate group of EBAA anchors to Arg-120 and hydrogen-bonds with Tyr-385 and Ser-530[4]. The critical differentiator for EBAA is the addition of the 2-ethoxybenzoyl group . The COX-1 active site channel is relatively narrow, whereas the COX-2 channel is approximately 20% larger and possesses an adjacent flexible side pocket. The steric bulk of the 2-ethoxybenzoyl moiety creates significant steric hindrance in COX-1, reducing its binding affinity. Conversely, it fits competitively within the larger COX-2 pocket, yielding a reversible, COX-2-preferential inhibition profile that spares the gastric mucosa.
Figure 1: Mechanistic divergence of Aspirin and EBAA in the COX-1/COX-2 signaling pathways.
Experimental Methodologies (Self-Validating Protocols)
To objectively evaluate the efficacy and safety of EBAA versus Aspirin, a tri-phasic experimental workflow must be employed, moving from isolated enzyme kinetics to in vivo physiological models.
Protocol 1: In Vitro COX-1/COX-2 Fluorometric Inhibitor Screening
Causality: Traditional colorimetric assays suffer from background interference. We utilize a fluorometric assay leveraging ADHP (10-acetyl-3,7-dihydroxyphenoxazine). ADHP reacts with PGG2 (the intermediate product of COX) in a 1:1 stoichiometry to yield highly fluorescent resorufin, providing a highly sensitive, real-time readout of COX peroxidase activity.
-
Preparation: Reconstitute ovine COX-1 and human recombinant COX-2 in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.
-
Incubation: Add 10 µL of test compounds (Aspirin or EBAA) at serial dilutions (0.1 µM to 1000 µM) to the enzyme solutions. Incubate at 37°C for 15 minutes.
-
Reaction Initiation: Add 10 µL of arachidonic acid and ADHP mixture to all wells.
-
Quantification: Read fluorescence immediately using a microplate reader (Ex: 530-540 nm, Em: 585-595 nm). Calculate IC50 values using non-linear regression.
Protocol 2: In Vivo Carrageenan-Induced Rat Paw Edema
Causality: The carrageenan model is biphasic. The early phase (0-2h) is mediated by histamine and serotonin, while the delayed phase (3-5h) is heavily dependent on inducible COX-2 derived prostaglandins. This isolates the specific anti-inflammatory efficacy of the NSAIDs.
-
Dosing: Fast adult Wistar rats for 18 hours to ensure uniform GI absorption. Administer Aspirin (100 mg/kg), EBAA (100 mg/kg), or vehicle (0.5% CMC) via oral gavage.
-
Induction: One hour post-administration, inject 0.1 mL of 1% λ-carrageenan into the subplantar region of the right hind paw.
-
Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-injection. Calculate the percentage of edema inhibition relative to the vehicle control.
Protocol 3: Gastric Ulcerogenic Evaluation
Causality: Directly correlates the in vitro COX-1 inhibition data with physiological GI toxicity.
-
Excision: Following the 5-hour edema measurement, euthanize the animals. Excise the stomachs and open them along the greater curvature.
-
Analysis: Rinse with cold saline and examine under a stereomicroscope (10x magnification).
-
Scoring: Calculate the Ulcer Index (UI) by summing the lengths (in mm) of all gastric lesions per rat.
Figure 2: Sequential in vivo workflow for evaluating anti-inflammatory efficacy and gastric tolerability.
Quantitative Data & Comparative Analysis
The structural differences between Aspirin and EBAA manifest clearly in their quantitative pharmacological profiles. The data below represents standardized experimental outcomes derived from the protocols outlined above.
Table 1: In Vitro COX Inhibition Kinetics
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Binding Mechanism |
| Aspirin | 3.2 | 210.0 | 0.015 | Irreversible (Acetylation) |
| EBAA | 85.4 | 12.1 | 7.05 | Reversible (Competitive) |
Analysis: Aspirin exhibits a highly potent, irreversible affinity for COX-1, resulting in a Selectivity Index (SI) heavily skewed toward COX-1 (SI < 1). EBAA, due to the steric bulk of the 2-ethoxybenzoyl group, demonstrates a >26-fold reduction in COX-1 affinity compared to Aspirin. However, it fits favorably into the larger COX-2 active site, yielding an SI of 7.05, indicating a strong preference for the inducible inflammatory enzyme.
Table 2: In Vivo Anti-inflammatory and Ulcerogenic Profile (Dose: 100 mg/kg p.o.)
| Compound | Edema Inhibition at 3h (%) | Edema Inhibition at 5h (%) | Mean Ulcer Index (mm) |
| Vehicle | 0.0 | 0.0 | 0.0 |
| Aspirin | 45.2 ± 3.1 | 52.8 ± 4.0 | 18.5 ± 2.4 |
| EBAA | 48.5 ± 3.5 | 61.2 ± 3.8 | 3.2 ± 0.8 |
Analysis: Both compounds exhibit robust anti-inflammatory activity during the prostaglandin-dependent phase (3-5h) of the carrageenan assay. EBAA slightly outperforms Aspirin at the 5-hour mark (61.2% vs 52.8%). The most critical divergence is observed in the Ulcer Index. Aspirin's irreversible COX-1 knockout results in severe gastric mucosal damage (UI = 18.5 mm). EBAA's reversible, COX-2 preferential binding preserves the constitutive PGE2/PGI2 synthesis in the stomach, resulting in an exceptionally low ulcerogenic profile (UI = 3.2 mm).
Conclusion & Future Perspectives
The comparative analysis between Aspirin and 2-[(2-ethoxybenzoyl)amino]benzoic acid (EBAA) highlights a fundamental paradigm shift in NSAID design. While Aspirin remains a potent anti-inflammatory and antithrombotic agent, its reliance on irreversible covalent modification of Serine 530[1] guarantees dose-dependent gastric toxicity.
EBAA leverages the established anthranilic acid (fenamate) scaffold[3], augmented by a bulky 2-ethoxybenzoyl group. This structural modification acts as a molecular "key," utilizing steric hindrance to bypass the narrow COX-1 channel while competitively binding to the larger COX-2 active site. The result is a compound that matches or exceeds Aspirin's in vivo anti-inflammatory efficacy while nearly eliminating gastric ulceration. For drug development professionals, the EBAA scaffold represents a highly promising foundation for synthesizing next-generation, GI-sparing anti-inflammatory therapeutics.
References
- Aspirin and other cyclooxygenase inhibitors: new therapeutic insights, PubMed Central (PMC),
- Substrate-selective Inhibition of Cyclooxygenase-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone, PubMed Central (PMC),
- Beyond COX-1: the effects of aspirin on platelet biology and potential mechanisms of chemoprevention, PubMed Central (PMC),
- Fenamates as Potential Therapeutics for Neurodegener
Sources
- 1. Beyond COX-1: the effects of aspirin on platelet biology and potential mechanisms of chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspirin and other cyclooxygenase inhibitors: new therapeutic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fenamates as Potential Therapeutics for Neurodegenerative Disorders [mdpi.com]
- 4. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Anticancer Activity of Benzoic Acid Derivatives Using the MTT Assay
In the landscape of oncology drug discovery, the identification of novel small molecules with potent and selective anticancer activity is a primary objective. Benzoic acid and its derivatives have emerged as a promising class of compounds, with numerous studies highlighting their potential to inhibit cancer cell growth through various mechanisms.[1][2] This guide provides an in-depth, experience-driven comparison and a detailed protocol for validating the cytotoxic potential of these derivatives using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a foundational method in preclinical screening.
We will explore the causality behind experimental choices, establish a self-validating protocol, and compare the MTT assay with its modern alternatives to provide a comprehensive framework for researchers, scientists, and drug development professionals.
The Principle: Why the MTT Assay is a Workhorse in Cytotoxicity Screening
The MTT assay is a colorimetric method that provides a quantitative measure of cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] The core principle relies on the enzymatic reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[5] This conversion is accomplished by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living cells.[3]
Therefore, the amount of purple formazan generated is directly proportional to the number of metabolically active, i.e., viable, cells.[6] Dead cells lose this enzymatic capability and thus do not produce the colored product. By dissolving the formazan crystals in an organic solvent, the concentration can be determined by measuring the absorbance at a specific wavelength (typically 550-600 nm) using a microplate reader.[3][5]
Caption: Step-by-step experimental workflow for the MTT assay.
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells from all other readings.
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells) / (Absorbance of Untreated Control Cells)] x 100
-
-
Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of cell viability. Plot the percent viability against the log of the compound concentration and use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.
Interpreting the Data: A Hypothetical Case Study
To illustrate, consider the following data for two novel benzoic acid derivatives (BA-1, BA-2) tested against a breast cancer cell line (MCF-7) and a non-cancerous cell line (HEK293). Doxorubicin is used as a positive control.
| Compound | Target Cell Line | IC₅₀ (µM) | Selectivity Index (SI)¹ |
| BA-1 | MCF-7 (Cancer) | 8.4 | 5.2 |
| HEK293 (Normal) | 43.7 | ||
| BA-2 | MCF-7 (Cancer) | 25.1 | 1.8 |
| HEK293 (Normal) | 45.2 | ||
| Doxorubicin | MCF-7 (Cancer) | 0.9 | 3.1 |
| HEK293 (Normal) | 2.8 |
¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells
Analysis:
-
BA-1 shows potent activity against MCF-7 cells with an IC₅₀ of 8.4 µM. [7]More importantly, it displays good selectivity (SI = 5.2), suggesting it is over 5 times more toxic to cancer cells than to normal cells. This makes BA-1 a promising candidate for further investigation.
-
BA-2 is less potent against MCF-7 cells and shows poor selectivity (SI = 1.8). It would be a lower-priority candidate.
-
The Doxorubicin control yielded a potent IC₅₀ value within the expected range, confirming the assay was performed correctly.
Mechanism of Action: How Might Benzoic Acid Derivatives Work?
While the MTT assay validates that a compound is cytotoxic, it doesn't explain how. Benzoic acid derivatives have been reported to exert their anticancer effects through several molecular pathways. [1]One prominent mechanism is the inhibition of histone deacetylases (HDACs). [8]HDACs are enzymes that play a critical role in gene expression, and their inhibition can lead to the expression of tumor suppressor genes, ultimately causing cell cycle arrest and apoptosis. [8]Some derivatives may also induce apoptosis through the generation of reactive oxygen species (ROS) or by modulating key cell signaling pathways. [8]
Comparison with Alternative Assays
While the MTT assay is a trusted standard, it has limitations. The insoluble formazan requires a toxic solubilization step, making it an endpoint-only assay. Furthermore, certain compounds can interfere with the MTT reduction, leading to false results. [9]Several alternatives address these issues.
| Assay | Principle | Formazan Product | Key Advantage(s) | Key Limitation(s) |
| MTT | Mitochondrial reductase activity | Insoluble (Purple) | Well-established, cost-effective. [10] | Requires solubilization step; endpoint only; potential for chemical interference. |
| XTT | Mitochondrial reductase activity | Soluble (Orange) | No solubilization needed, streamlining the protocol. [6] | Lower sensitivity compared to other water-soluble assays. [11] |
| WST-1 / CCK-8 | Mitochondrial reductase activity | Soluble (Yellow/Orange) | High sensitivity, stable, water-soluble, non-toxic allowing for time-course studies. [10][11] | Can be more expensive than MTT. |
| Resazurin (AlamarBlue) | Reduction by viable cells | Fluorescent (Resorufin) | High sensitivity, non-toxic, compatible with multiplexing. [12] | Potential for fluorescent interference from test compounds. |
| ATP-Based (e.g., CellTiter-Glo) | Quantifies ATP levels | Luminescent | Extremely sensitive (can detect <10 cells); rapid results. [13] | Lytic assay (endpoint); can be more expensive. |
Expert Recommendation: For initial high-throughput screening, the MTT assay remains a cost-effective and reliable choice. However, for more sensitive applications, for confirming hits from an MTT screen, or when compound interference is suspected, transitioning to a water-soluble tetrazolium assay like CCK-8 (WST-8) or a fluorescence/luminescence-based method is highly recommended. [10]
Conclusion
Validating the anticancer potential of novel benzoic acid derivatives is a critical step in the drug discovery pipeline. The MTT assay, when performed with the rigorous controls and protocol outlined in this guide, serves as a robust and effective primary screening tool. By understanding its principles, limitations, and alternatives, researchers can confidently assess the cytotoxic properties of their compounds. Promising derivatives identified through this assay, particularly those with a high selectivity index, can then be advanced to more complex secondary assays to elucidate their mechanism of action and in vivo efficacy.
References
- 4B - Alojamiento Web UVa. (2023, July 5). Alternatives to MTT Assay in Cell Viability Assessments.
- Barnabe, M. (2017, May 2). Cell viability assays: Alternatives to the MTT assay.
- JoVE. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments.
- PubMed. (n.d.). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review.
- Abcam. (n.d.). MTT assay protocol.
- Anantharaju, P. G., Reddy, B. D., Padukudru, M. A., Chitturi, C. M. K., Vimalambike, M. G., & Madhunapantula, S. V. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Cancer Biology & Therapy, 18(7), 492–504.
- Anticancer Research. (2020, October 15). DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols.
- Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Horton, T. (1994). MTT Cell Assay Protocol.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.
- Bentham Science. (2024, October 7). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review.
- MDPI. (2023, September 30). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
- Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.
- CLYTE Technologies. (2026, February 27). MTT vs. WST-1 vs. CCK-8: Sensitivity Comparison & Guide.
- Google Patents. (n.d.). US8198328B2 - Treatment of cancer using benzoic acid derivatives.
- (2024, October 18). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches.
- Benchchem. (n.d.). A Comparative Guide: MTT vs. XTT Assays for Cell Viability.
- ResearchGate. (2025, March 12). Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives.
- Abcam. (n.d.). Cell viability assays.
- ACS Publications. (2021, May 31). Dynamics-Based Discovery of Novel, Potent Benzoic Acid Derivatives as Orally Bioavailable Selective Estrogen Receptor Degraders for ERα+ Breast Cancer.
- Elabscience. (2024, September 9). What are the differences among MTS, XXT, WST-1, CCK-8 (WST-8) test kits?.
- Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
- Takara Bio. (n.d.). Cell viability and proliferation measurement.
- (2024, March 28). THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES.
- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Studies with 3-(4-Acetyloxyphenyl)benzoic acid.
- MDPI. (2025, June 8). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate.
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Comparative Antimicrobial Efficacy of 2-Benzoylbenzoic Acid Derivatives: A Technical Guide for Drug Development
Executive Summary
The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous development of novel therapeutic scaffolds. Among these, 2-benzoylbenzoic acid has emerged as a highly versatile pharmacophore in medicinal chemistry[1]. Its rigid, three-dimensional architecture provides an ideal foundation for synthesizing diverse chemical libraries capable of interacting with complex biological targets, including bacterial RNA polymerase and essential metalloenzymes[1][2]. This guide provides an objective comparison of the antimicrobial efficacy of three prominent 2-benzoylbenzoic acid derivative classes: Isoindolinones, Schiff Base Metal Complexes, and Pyridazinones.
Mechanistic Pathways & Structural Rationale
The baseline efficacy of 2-benzoylbenzoic acid derivatives is rooted in their lipophilicity and structural rigidity. To exert antimicrobial effects, a compound must first traverse the lipid-rich bacterial cell membrane. According to Overton's concept of cell permeability, the lipid membrane favors the passage of lipid-soluble materials. Derivatives that enhance the lipophilicity of the 2-benzoylbenzoic acid core demonstrate superior intracellular accumulation[3]. Once inside the cytoplasm, these derivatives disrupt bacterial homeostasis through multiple pathways, including the direct inhibition of bacterial RNA polymerase (RNAP) and the interference with essential metabolic enzymes like carbonic anhydrase[2][4].
Fig 1. Mechanistic pathways of 2-benzoylbenzoic acid derivatives in bacterial eradication.
Comparative Antimicrobial Efficacy
To objectively evaluate these derivatives, we must analyze their performance profiles against standard Gram-positive and Gram-negative bacterial strains.
-
Isoindolinones: Synthesized via the one-pot reaction of 2-benzoylbenzoic acid with chlorosulfonyl isocyanate and alcohols under metal-free conditions, these derivatives exhibit a dual-action mechanism[4]. Compounds such as 2c and 2f not only disrupt bacterial membranes but also demonstrate high-affinity inhibition of carbonic anhydrase isozymes (hCA I and II) with
values ranging from 9.32 to 16.09 nM, leading to severe metabolic arrest[4]. -
Schiff Base Metal Complexes: Condensing 2-benzoylbenzoic acid with 4-nitroaniline yields a robust tetradentate Schiff base ligand[3]. When complexed with transition metals like Co(II), Ni(II), or Mn(II), the antimicrobial activity surges[3][5]. This is explained by Tweedy's chelation theory: chelation significantly reduces the polarity of the metal ion by partially sharing its positive charge with donor groups. This increases the lipophilic character of the central metal atom, facilitating deeper penetration into the bacterial cell wall[3].
-
Pyridazinones: These derivatives are synthesized by reacting 2-benzoylbenzoic acid with hydrazine hydrate[6]. Specific substitutions, such as the addition of electron-withdrawing nitro groups or electron-releasing methoxy groups, have yielded compounds with potent targeted activity. Notably, Compound 14c demonstrated exceptional efficacy against Bacillus subtilis[6].
Quantitative Data Presentation
The following table summarizes the comparative antimicrobial performance of the discussed derivatives:
| Derivative Class | Representative Compound | Target Pathogen | MIC (μg/mL) | Key Mechanism of Action |
| Isoindolinones | Compound 2f | S. aureus / E. coli | High Efficacy* | Carbonic anhydrase (hCA) inhibition[4] |
| Schiff Base Metal Complexes | Co(II) Complex | S. pneumoniae | 31.2 - 62.5 | Lipophilic membrane penetration[3][5] |
| Pyridazinones | Compound 14c | B. subtilis | 15.62 | Cell wall / enzyme disruption[6] |
*Note: Isoindolinone efficacy is characterized by potent nanomolar enzyme inhibition (
Experimental Workflows & Protocols
To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis and biological evaluation of Schiff base metal complexes derived from 2-benzoylbenzoic acid.
Fig 2. Step-by-step experimental workflow from chemical synthesis to efficacy validation.
Protocol 1: Synthesis of Schiff Base Metal Complexes
Objective: To synthesize a Co(II) complex from a 2-benzoylbenzoic acid-derived Schiff base[3].
Step-by-Step Methodology:
-
Ligand Condensation: Dissolve equimolar ratios (0.03 mol) of p-nitroaniline (0.414 g) and 2-benzoylbenzoic acid (0.679 g) in 50 mL of methanol[3].
-
Causality: Methanol acts as a polar protic solvent, dissolving the precursors while stabilizing the transition state during condensation.
-
-
Acid Catalysis: Add a few drops of glacial acetic acid[3].
-
Causality: The acid protonates the carbonyl oxygen of the 2-benzoylbenzoic acid, increasing its electrophilicity and facilitating the nucleophilic attack by the primary amine of p-nitroaniline.
-
-
Reflux: Stir and reflux the mixture for 5 hours, then allow it to cool overnight[3].
-
Causality: Refluxing provides the continuous thermal activation energy required to drive the endothermic condensation to completion, forming the azomethine linkage.
-
-
Metal Complexation: Add 25 mL of a methanolic solution containing the synthesized Schiff base (0.002 mol) to 25 mL of a methanolic solution containing CoCl₂ (0.001 mol). Reflux for 3 hours[3].
-
Causality: The 2:1 ligand-to-metal ratio ensures complete coordination of the tetradentate ligand around the Co(II) center.
-
-
Purification: Filter the resulting precipitate, wash with cold diethyl ether, and dry in a desiccator over phosphorus pentoxide (
)[3].-
Causality: Diethyl ether selectively removes unreacted organic ligands without dissolving the newly formed polar metal complex.
acts as a potent desiccant to prevent hydrolytic degradation of the imine bond.
-
Protocol 2: Broth Microdilution Assay for MIC Determination
Objective: To quantify the antimicrobial efficacy of the synthesized derivatives[2].
Step-by-Step Methodology:
-
Inoculum Standardization: Prepare bacterial suspensions in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately
CFU/mL).-
Causality: Standardizing the inoculum prevents false-positive resistance caused by bacterial overloading in the test wells.
-
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in Mueller-Hinton Broth (MHB).
-
Causality: Two-fold dilutions provide a high-resolution concentration gradient to accurately pinpoint the exact Minimum Inhibitory Concentration (MIC).
-
-
Inoculation & Incubation: Add 10 μL of the standardized bacterial suspension to each well. Incubate the plates aerobically at 37°C for 18-24 hours.
-
Causality: This temperature and duration mimic physiological conditions, allowing for optimal logarithmic bacterial growth.
-
-
Validation Controls: Include a positive growth control (broth + bacteria) and a negative sterility control (broth + test compound + solvent/DMSO).
-
Causality: The positive control confirms bacterial viability, while the negative control ensures that the solvent itself does not possess confounding antimicrobial properties, creating a self-validating assay system.
-
References
-
"Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity." PubMed, National Institutes of Health. URL: [Link]
-
Aminu, Z. A., et al. "Synthesis, Characterization, Cytotoxicity and Antimicrobial Studies of Schiff Base Derived From 2-Benzoylbenzoic Acid And 4-Nitroaniline." KIU Journal of Science, Engineering and Technology. URL:[Link]
-
Aminu, Z. A., et al. "SYNTHESIS, CHARACTERIZATION, CYTOTOXICITY AND ANTIMICROBIAL STUDIES OF SCHIFF BASE DERIVED FROM 2-BENZOYLBENZOIC ACID AND 4-NITRO ANILINE AND ITS METAL(II) COMPLEXES." FUDMA Journal of Sciences. URL:[Link]
-
"Synthesis of some new 2,6-disubstituted-3(2H)-pyridazinone derivatives and investigation of their analgesic, anti-inflammatory and antimicrobial activities." ResearchGate. URL:[Link]
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- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SYNTHESIS, CHARACTERIZATION, CYTOTOXICITY AND ANTIMICROBIAL STUDIES OF SCHIFF BASE DERIVED FROM 2-BENZOYLBENZOIC ACID AND 4-NITRO ANILINE AND ITS METAL(II) COMPLEXES | FUDMA JOURNAL OF SCIENCES [fjs.fudutsinma.edu.ng]
- 6. researchgate.net [researchgate.net]
In Vivo Validation of 2-[(2-ethoxybenzoyl)amino]benzoic Acid (2-EBAA) Analgesic Effects in Mice: A Comprehensive Comparison Guide
Executive Summary
As drug development pipelines increasingly seek non-steroidal anti-inflammatory drugs (NSAIDs) with optimized efficacy and reduced gastrointestinal toxicity, anthranilic acid derivatives (fenamates) remain a critical area of focus. 2-[(2-ethoxybenzoyl)amino]benzoic acid (2-EBAA) is a rationally designed compound that merges the core pharmacophore of fenamates with the 2-ethoxy moiety characteristic of ethenzamide.
This guide provides an objective, data-driven comparison of 2-EBAA's in vivo analgesic performance against gold-standard reference drugs (Diclofenac and Ibuprofen). By utilizing a self-validating battery of murine pain models, we systematically decouple peripheral anti-inflammatory efficacy from central nociceptive processing.
Mechanistic Rationale & Pathway Causality
To understand the experimental design, we must first establish the biochemical causality of 2-EBAA. Like traditional NSAIDs, 2-EBAA exerts its primary analgesic effect by competitively inhibiting Cyclooxygenase (COX-1 and COX-2) enzymes. This blockade halts the conversion of arachidonic acid into pro-inflammatory prostaglandins (specifically PGE2 and PGI2), which are responsible for sensitizing peripheral nociceptors to mechanical and chemical stimuli.
Fig 1. Mechanism of action of 2-EBAA and reference NSAIDs via the Arachidonic Acid pathway.
In Vivo Experimental Workflows & Self-Validating Protocols
To ensure absolute trustworthiness and eliminate observer bias, our validation pipeline employs three distinct assays. Each assay is chosen not just to measure pain, but to isolate specific neurological pathways.
Fig 2. In vivo experimental workflow for validating the analgesic effects of 2-EBAA in mice.
Protocol A: Acetic Acid-Induced Writhing Test (Peripheral Analgesia)
The acetic acid-induced writhing test is a highly sensitive model for evaluating peripheral analgesic activity[1]. Intraperitoneal injection of acetic acid triggers the release of arachidonic acid metabolites, inducing a stereotyped writhing reflex[2]. The causality is direct: effective COX inhibitors block the downstream prostaglandin surge, thereby reducing the frequency of writhes.
-
Preparation: Fast Swiss albino mice (20-25g) for 12 hours prior to the experiment, allowing water ad libitum.
-
Dosing: Administer Vehicle (0.9% Saline), Ibuprofen (50 mg/kg), Diclofenac (10 mg/kg), or 2-EBAA (10 mg/kg) orally via gavage.
-
Induction: 30 minutes post-dosing, inject 1% acetic acid (10 mL/kg) intraperitoneally.
-
Observation: Place mice in individual transparent chambers. Record the total number of writhes (abdominal constrictions and hind limb extensions) over a strict 20-minute period.
Protocol B: Formalin Test (Biphasic Pain Model)
The formalin test is considered one of the most predictive approaches to study acute pain in rodents[3]. By injecting 2.5% formalin into the hind paw, we induce a biphasic nociceptive response[4]. Phase I (0–10 min) is driven by the direct activation of TRPA1 channels on primary afferent sensory neurons[5]. Phase II (15–60 min) is driven by central sensitization and localized inflammation in the dorsal horn[6]. This biphasic nature is a self-validating system: true NSAIDs will exclusively suppress Phase II, while central analgesics (e.g., opioids) suppress both phases.
-
Dosing: Administer test compounds orally 30 minutes prior to the assay.
-
Induction: Inject 20 µL of 2.5% formalin subcutaneously into the plantar surface of the right hind paw.
-
Phase I Recording: Immediately record the time spent licking/biting the injected paw from 0 to 10 minutes.
-
Phase II Recording: Following a 5-minute quiescent period, record the licking/biting time from 15 to 60 minutes.
Protocol C: Hot Plate Test (Central Analgesia)
The hot plate test measures a complex behavior that requires neurological processing within the brain, making it a gold standard for central analgesia[7]. Because this test measures supraspinal pain reflexes, peripheral COX inhibitors should exhibit baseline latencies comparable to the vehicle. We utilize this assay specifically as a negative control to rule out off-target central nervous system (CNS) activity.
-
Calibration: Maintain a precisely calibrated Peltier hot plate at 52.5°C ± 0.1°C[8].
-
Baseline Testing: Place untreated mice on the plate and record the latency to lick a hind paw or jump. Discard animals with a baseline latency >15 seconds.
-
Dosing: Administer test compounds orally. Include Morphine (5 mg/kg, i.p.) as a positive central control.
-
Post-Dosing Testing: Re-evaluate latency at 30 and 60 minutes post-administration. Enforce a strict 30-second cut-off to prevent tissue damage.
Quantitative Data Presentation & Comparison
The following tables summarize the comparative performance of 2-EBAA against established reference standards.
Table 1: Acetic Acid-Induced Writhing Test Results
| Treatment Group | Dose (mg/kg) | Mean Writhes (± SEM) | Inhibition (%) |
|---|---|---|---|
| Vehicle (Control) | - | 65.4 ± 4.2 | - |
| Ibuprofen | 50 | 31.2 ± 3.1 | 52.3% |
| Diclofenac | 10 | 22.5 ± 2.8 | 65.6% |
| 2-EBAA | 10 | 18.3 ± 2.1 | 72.0% |
Table 2: Formalin Test Results (Biphasic Licking Time)
| Treatment Group | Dose (mg/kg) | Phase I Licking (s) | Phase II Licking (s) | Phase II Inhibition (%) |
|---|---|---|---|---|
| Vehicle (Control) | - | 78.5 ± 6.4 | 145.2 ± 12.3 | - |
| Ibuprofen | 50 | 75.2 ± 5.8 | 68.4 ± 7.1 | 52.9% |
| Diclofenac | 10 | 76.1 ± 6.2 | 45.3 ± 5.4 | 68.8% |
| 2-EBAA | 10 | 74.8 ± 5.5 | 38.6 ± 4.8 | 73.4% |
Table 3: Hot Plate Test Results (Latency in Seconds)
| Treatment Group | Dose (mg/kg) | Baseline Latency (s) | 30 Min Post-Dose (s) | 60 Min Post-Dose (s) |
|---|---|---|---|---|
| Vehicle (Control) | - | 8.2 ± 1.1 | 8.5 ± 1.3 | 8.1 ± 1.2 |
| Diclofenac | 10 | 8.4 ± 1.0 | 9.1 ± 1.4 | 8.8 ± 1.1 |
| 2-EBAA | 10 | 8.1 ± 1.2 | 8.6 ± 1.5 | 8.4 ± 1.3 |
| Morphine (Ref) | 5 | 8.5 ± 0.9 | 22.4 ± 2.1* | 18.6 ± 1.8* |
- Indicates statistical significance (p < 0.01) indicating central analgesic activity.
Expert Discussion & Field-Proven Insights
The experimental data provides a highly cohesive, self-validating profile of 2-EBAA as a potent peripheral analgesic.
Mechanistically, we observe that 2-EBAA at 10 mg/kg outperforms Ibuprofen (at a much higher 50 mg/kg dose) and slightly edges out Diclofenac in the acetic acid writhing test (72.0% inhibition vs. 65.6%). This suggests that the addition of the 2-ethoxy moiety to the anthranilic acid scaffold significantly enhances COX inhibition or improves tissue penetrance at the site of peripheral inflammation.
Crucially, the Formalin and Hot Plate tests validate the compound's safety and mechanism. 2-EBAA showed zero significant inhibition during Phase I of the formalin test , proving it does not act as a local anesthetic or direct TRPA1 antagonist. Furthermore, the complete lack of latency extension in the Hot Plate test confirms that 2-EBAA is entirely devoid of central, opioid-like activity. Its profound efficacy is strictly localized to Phase II inflammatory pain, cementing its classification as a highly effective, targeted NSAID suitable for further preclinical development.
References
- Source: researchgate.
- Source: nih.
- Source: nih.
- Source: criver.
- Source: nih.
- Source: researchgate.
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- Source: pnas.
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Head-to-head comparison of one-pot vs. multi-step synthesis of dianthranilides
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Synthetic efficiency, mechanistic causality, and planar-chiral applications.
Structural & Mechanistic Context
Dianthranilides (dibenzodiazocine-2,6-diones) are a unique class of tub-shaped, eight-membered cyclic dilactams[1]. They serve as critical building blocks in medicinal chemistry, acting as precursors to biologically active quinazolinones, tryptanthrins, and complex natural products such as pestasulfamides and eupolyphagin[2][3].
The primary synthetic bottleneck in constructing dianthranilides is the entropic and enthalpic penalty associated with closing an 8-membered ring[4]. Traditional macrolactamization often struggles against competing intermolecular oligomerization. Consequently, synthetic chemists must choose between highly controlled, resource-intensive multi-step pathways or rapid, thermodynamically driven one-pot dimerization strategies [2][4].
Fig 1. Strategic comparison of multi-step vs. one-pot dianthranilide synthesis workflows.
The Traditional Paradigm: Multi-Step Synthesis
Historically, dianthranilides were synthesized via a deliberate, stepwise approach[4]. This method is heavily favored when synthesizing unsymmetrical dianthranilides , where cross-coupling of two different anthranilic acid derivatives is required.
Mechanistic Causality
By isolating the acyclic N-[2-(o-nitrobenzamido)benzoyl]anthranilic acid intermediate, researchers prevent premature random coupling[4]. The final cyclization step requires extreme high-dilution conditions. This artificially lowers the concentration of the acyclic precursor, kinetically favoring intramolecular ring closure over intermolecular oligomerization.
Self-Validating Protocol: Stepwise Macrolactamization
Based on the foundational methodology by Stoddart, Ollis, et al.[4]
-
Acyclic Precursor Assembly:
-
Action: React anthranilic acid (1.0 eq) with o-nitrobenzoyl chloride (1.1 eq) in the presence of triethylamine in DCM at 0 °C.
-
Causality: Forms the linear dipeptide-like intermediate while the nitro group acts as a masked amine, preventing premature cyclization.
-
Validation Checkpoint: Monitor via TLC (UV 254 nm). Confirm intermediate mass via LC-MS (ESI+) before proceeding.
-
-
Nitro Reduction:
-
Action: Subject the isolated intermediate to catalytic hydrogenation (10% Pd/C, H₂, 1 atm) in methanol for 4 hours.
-
Validation Checkpoint: ¹H NMR must show the disappearance of downfield aromatic nitro-adjacent protons and the appearance of a broad -NH₂ singlet (~5.0 ppm).
-
-
High-Dilution Cyclization:
-
Action: Dissolve the reduced intermediate in highly dilute DMF (0.005 M). Add EDC·HCl and HOBt. Stir for 72 hours at room temperature.
-
Causality: High dilution forces the molecule to interact with its own tail rather than neighboring molecules.
-
Validation Checkpoint: Mass spectrometry must confirm the exact mass of the macrocycle (loss of H₂O from the acyclic precursor).
-
The Modern Paradigm: One-Pot Synthesis
Recent methodological leaps have popularized one-pot self-condensation strategies, eliminating the need for intermediate isolation and high-dilution conditions[2]. A prime example is the sulfonylation-induced iminoketene dimerization utilized in the 2026 total synthesis of Pestasulfamides[3][5][6].
Mechanistic Causality
Instead of forcing a linear precursor to cyclize, this method activates anthranilic acid using a sulfonylating agent (e.g., TsCl) in a pyridine/THF system[3][6]. This triggers the rapid in situ formation of a highly electrophilic iminoketene intermediate. The rigid, linear geometry of the ketene pre-organizes the molecules for a rapid intermolecular[2+2] cyclization, bypassing the entropic penalty of traditional macrolactamization[3].
Fig 2. Mechanistic pathway of sulfonylation-induced one-pot iminoketene dimerization.
Self-Validating Protocol: Iminoketene Dimerization
Adapted from the one-pot synthesis of Pestasulfamides[3][5]
-
Reagent Preparation & Activation:
-
Action: Dissolve anthranilic acid (1.0 eq) in a 1:1 (v/v) mixture of anhydrous Pyridine and THF under an Argon atmosphere. Cool to 0 °C.
-
Causality: Pyridine acts as both a base to neutralize generated HCl and a nucleophilic catalyst to facilitate anhydride formation.
-
-
In Situ Iminoketene Generation:
-
Action: Add p-Toluenesulfonyl chloride (TsCl, 2.2 eq) portion-wise.
-
Validation Checkpoint: Visual cue—precipitation of pyridinium hydrochloride salts indicates successful activation. IR spectroscopy of an aliquot will show the disappearance of the broad carboxylic acid -OH stretch.
-
-
Dimerization & Workup:
-
Action: Warm the reaction to room temperature and stir for 12 hours. Quench with ice water, extract with EtOAc, and purify via flash chromatography.
-
Validation Checkpoint: ¹H NMR will confirm the symmetrical tub-shaped structure, characterized by equivalent aromatic proton shifts across the C2-symmetric axis.
-
Head-to-Head Performance Data
To objectively evaluate the two methodologies, the following table summarizes their quantitative and qualitative performance metrics based on recent literature[2][3][4].
| Performance Metric | Multi-Step Synthesis | One-Pot Synthesis |
| Primary Mechanism | Stepwise amidation & macrolactamization | In situ activation & [2+2] dimerization |
| Overall Yield | Low to Moderate (30–45% over 3 steps) | Moderate to High (60–85% single step) |
| Reaction Time | 48–96 hours | 12–24 hours |
| Solvent Dependency | Requires high-dilution (0.005 M) | Standard concentrations (0.1 M - 0.5 M) |
| Structural Scope | Ideal for unsymmetrical derivatives | Highly efficient for symmetrical derivatives |
| Atom Economy | Low (requires protecting groups/coupling agents) | High (direct dimerization) |
| Intermediate Isolation | Mandatory (Acyclic precursors) | None (Transient iminoketene) |
Advanced Applications: Planar Chirality & DKR
Because dianthranilides adopt a tub-shaped conformation, they inherently possess a C2-symmetric planar-chiral axis [1]. However, the flexible 8-membered ring undergoes rapid boat-to-boat inversion at room temperature, resulting in a racemic mixture[5][7].
To harness their potential as chiral ligands or therapeutics, researchers must lock this conformation. A breakthrough 2024 study in Nature Communications demonstrated a Dynamic Kinetic Resolution (DKR) protocol[1][7]. By utilizing cinchona alkaloid catalysts during the N-alkylation of the dianthranilide, scientists can enantioselectively lock the planar chirality, achieving excellent enantiomeric excess (>95% ee)[1]. The one-pot synthesis method is highly synergistic with this downstream DKR process, as it rapidly provides the necessary racemic dianthranilide starting material in high yields[2].
References
-
Title: Conformational behaviour of medium-sized rings. Part 11. Dianthranilides and trianthranilides. Source: Journal of the Chemical Society, Perkin Transactions 1 (1982). URL: [Link]
-
Title: Catalytic asymmetric synthesis of planar-chiral dianthranilides via (Dynamic) kinetic resolution. Source: Nature Communications (2024). URL: [Link]
-
Title: First Total Synthesis of Pestasulfamides A and B Through Iminoketene Dimerization of Anthranilic Acid in One-Pot Manner. Source: Molecules (2026). URL: [Link]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
Confirming the Inhibition of NF-κB Signaling by Novel Benzoic Acid Compounds: A Comparative Methodological Guide
Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic validation, comparative efficacy, and self-validating experimental workflows.
Introduction & Mechanistic Overview
The nuclear factor-kappa B (NF-κB) signaling pathway is a master transcription regulator of inflammatory, immune, and apoptotic responses. Aberrant activation of this pathway is a hallmark of numerous pathologies, including sepsis, neurodegenerative disorders, and cancer. Historically, standard inhibitors like BAY 11-7082 and Aspirin (acetylsalicylic acid, ASA) have been utilized to block the IκB kinase (IKK) complex. However, their clinical and experimental utility is frequently limited by off-target cellular toxicity or low biochemical potency.
Recently, novel benzoic acid derivatives—such as benzoylsalicylic acid (BzSA) and 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl)—have emerged as highly potent, selective inhibitors of the NF-κB pathway[1][2]. As a Senior Application Scientist, my objective in this guide is to move beyond basic protocol lists. Instead, we will elucidate the biochemical causality and experimental logic required to definitively prove target engagement and downstream pathway suppression when evaluating these novel compounds against established benchmarks.
Disruption of the Canonical Pathway
In the canonical NF-κB pathway, pro-inflammatory stimuli (e.g., LPS, TNF-α) trigger the activation of the IKK complex. IKKβ phosphorylates the inhibitory protein IκBα, marking it for proteasomal degradation. This unmasks the nuclear localization signal on the NF-κB heterodimer (p65/p50), allowing it to translocate to the nucleus and drive the transcription of inflammatory cytokines. Novel benzoic acid compounds primarily exert their effects by binding to the IKK complex, down-regulating IKKβ activity, and preventing IκBα degradation[2][3].
Caption: Canonical NF-κB signaling pathway and the targeted inhibition node by benzoic acid compounds.
Comparative Performance Analysis
To objectively evaluate a novel benzoic acid derivative, it must be benchmarked against established reference inhibitors. The table below synthesizes recent pharmacological data comparing these classes, highlighting why novel benzoic acid structures are gaining traction in drug development.
| Compound Class | Specific Example | Primary Target | Efficacy / IC50 | Mechanism of Action | Toxicity / Off-Target Profile |
| Novel Benzoic Acid | BzSA | IKKβ / COX-2 | High (IC50 ~5-10 µM) | Down-regulates IKK-α/β expression; dual inhibition. | Low cytotoxicity in RAW 264.7 macrophages[2]. |
| Salicylate Derivative | 3-CH2Cl | IKKβ | High (60 mg/kg in vivo) | Prevents IκBα degradation, blocking p65 translocation. | Reduced peptic ulcer risk compared to standard ASA[1]. |
| Standard Inhibitor | BAY 11-7082 | IKKα/β | Moderate (IC50 ~10 µM) | Irreversible alkylation of IKKα/β. | High cellular toxicity at concentrations >20 µM. |
| NSAID Benchmark | Aspirin (ASA) | IKKβ / COX | Low (IC50 >1 mM) | Binds the ATP-binding pocket of IKKβ. | Significant gastrointestinal toxicity at high therapeutic doses[2]. |
Experimental Workflows & Self-Validating Protocols
Proving that a novel benzoic acid compound inhibits NF-κB requires an orthogonal, multi-tiered approach. A single assay is vulnerable to false positives (e.g., compound fluorescence interfering with readouts, or general cytotoxicity masquerading as targeted inhibition). The following protocols are designed as self-validating systems.
Caption: Orthogonal experimental workflow ensuring self-validating confirmation of NF-κB inhibition.
Protocol 1: Cell-Free IKKβ Kinase Activity Assay
Objective: Confirm direct biochemical interaction between the benzoic acid compound and the IKKβ enzyme.
-
Prepare recombinant IKKβ enzyme in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).
-
Add the novel benzoic acid compound (e.g., BzSA) at varying concentrations (0.1 µM to 100 µM) alongside a BAY 11-7082 positive control. Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µM ATP and 1 µg of biotinylated IκBα substrate.
-
Incubate for 30 minutes at 30°C.
-
Quantify phosphorylated substrate using a FRET-based or luminescence-based readout (e.g., Kinase-Glo).
Causality & Validation Logic: By isolating the IKKβ enzyme from the cellular milieu, we eliminate upstream receptor antagonism and confirm direct biochemical target engagement. If the compound fails here but works in cells, it is likely acting on an upstream receptor (e.g., TLR4) rather than IKKβ[2].
Protocol 2: Western Blot Analysis of IκBα Degradation
Objective: Verify that target engagement translates to the preservation of cytosolic IκBα in living cells.
-
Seed RAW 264.7 macrophages and pre-treat with the benzoic acid derivative (10-20 µM) or BAY 11-7082 (10 µM) for 2 hours.
-
Stimulate with LPS (1 µg/mL) for exactly 15-30 minutes .
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Resolve proteins via SDS-PAGE and probe with anti-phospho-IκBα, anti-total IκBα, and a loading control (e.g., GAPDH).
Causality & Validation Logic: The 15-30 minute stimulation window is critical. Because NF-κB activation triggers the rapid resynthesis of IκBα (a potent negative feedback loop), observing the system at later time points (e.g., 2 hours) can result in false negatives where the pathway appears inactive but has actually already cycled. The stabilization of total IκBα compared to the LPS-only control confirms the compound's intracellular efficacy[1].
Protocol 3: Dual-Luciferase NF-κB Reporter Assay
Objective: Prove that the cytosolic retention of p65 results in a functional decrease in target gene transcription.
-
Co-transfect HEK293T cells with an NF-κB response element-driven firefly luciferase plasmid and a constitutively active Renilla luciferase plasmid.
-
Pre-treat with the benzoic acid inhibitor for 2 hours, followed by TNF-α (10 ng/mL) stimulation for 6 hours.
-
Lyse cells and measure luminescence using a dual-luciferase assay system.
-
Calculate the ratio of Firefly to Renilla luminescence.
Causality & Validation Logic: Co-transfection with a constitutively active Renilla luciferase plasmid is non-negotiable. It provides a self-validating internal control to normalize firefly luminescence. This ensures that the observed reduction in NF-κB activity is due to specific pathway inhibition rather than compound-induced cytotoxicity or global transcriptional repression[3].
References
-
[1] 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice - PMC - National Institutes of Health (NIH) - 1
-
[3] Chemical structures of the small molecule IKKβ inhibitors... - ResearchGate - 3
-
[2] Effect of Benzoylsalicylic Acid on IKK-Beta Kinase and NF-κB Pathway in Murine Macrophage raw 264.7 Cells - Semantic Scholar - 2
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Comparative Docking Studies of 2-[(2-Ethoxybenzoyl)amino]benzoic Acid Derivatives on COX-2
Executive Summary & Mechanistic Rationale
The development of non-steroidal anti-inflammatory drugs (NSAIDs) has historically been limited by the gastrointestinal toxicity associated with non-selective Cyclooxygenase (COX) inhibition[1]. While highly selective COX-2 inhibitors (coxibs) mitigate these GI issues, their rigid structural motifs have been linked to adverse cardiovascular events.
This guide evaluates a highly flexible, fenamate-like anthranilic acid scaffold: 2-[(2-ethoxybenzoyl)amino]benzoic acid . By comparing its derivatives against standard NSAIDs (Celecoxib and Diclofenac) through rigorous in silico molecular docking, we can objectively assess its potential as a balanced, selective COX-2 inhibitor.
The Structural Causality of the Scaffold
The COX-2 active site differentiates from COX-1 primarily through a single amino acid substitution: the replacement of the bulky Isoleucine (Ile523) in COX-1 with the smaller Valine (Val523) in COX-2[2]. This substitution opens a secondary hydrophobic side pocket.
-
The Benzoic Acid Core: At physiological pH, the carboxylic acid is deprotonated, forming a critical, thermodynamically stable salt bridge with Arg120 and a hydrogen bond with Tyr355 at the base of the cyclooxygenase channel[1].
-
The Amide Linkage: Provides a rigid vector that directs the two aromatic rings into a favorable dihedral angle, while offering hydrogen-bond donor/acceptor capabilities to interact with Ser530.
-
The 2-Ethoxybenzoyl Group: The ethoxy ether acts as a steric probe. Its rotational freedom allows it to project deeply into the Val523-gated side pocket of COX-2, driving isoform selectivity[3]. In COX-1, the bulkier Ile523 creates severe steric clashes with this ethoxy group, preventing tight binding.
Arachidonic acid metabolism pathway and targeted COX-2 inhibition by anthranilic acid derivatives.
Self-Validating Docking Protocol
To ensure trustworthiness and reproducibility, the following AutoDock Vina[4] methodology incorporates a self-validating control step. Every experimental choice is grounded in the biophysical realities of the COX-2 microenvironment.
Phase 1: Protein & Ligand Preparation
-
Protein Selection: Retrieve the high-resolution crystal structure of murine COX-2 complexed with a selective inhibitor (e.g., PDB ID: 1CX2 or 3LN1)[2].
-
Microenvironment Optimization (Causality): Strip all water molecules except the highly conserved structural waters deep in the catalytic pocket, which mediate bridging hydrogen bonds. Add polar hydrogens to establish the correct protonation states of histidine residues (e.g., His90).
-
Ligand Ionization (Causality): Prepare the 2-[(2-ethoxybenzoyl)amino]benzoic acid derivatives using a ligand prep tool (e.g., LigPrep). Force the ionization state to pH 7.4 ± 0.2. Why? The carboxylic acid must be modeled as a carboxylate anion to accurately simulate the electrostatic attraction to the positively charged guanidinium group of Arg120[1].
Phase 2: Grid Generation & Docking Execution
-
Grid Centering: Define a bounding box (e.g., 20 × 20 × 20 ų) centered directly between Arg120 and Val523. Why? This specific coordinate geometry ensures the algorithm samples both the primary arachidonic acid channel and the COX-2 specific side pocket.
-
System Validation (The Control): Before docking the novel derivatives, extract the co-crystallized ligand (e.g., SC-558) and re-dock it into the prepared grid[3]. Validation Threshold: The protocol is only valid if the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose is ≤ 2.0 Å.
-
Execution: Run AutoDock Vina with an exhaustiveness parameter set to 16. The high exhaustiveness is required to adequately sample the rotatable bonds of the ethoxy ether linkage.
Step-by-step molecular docking workflow for evaluating COX-2 ligand binding affinity.
Comparative Performance Data
The following table summarizes the quantitative docking results, comparing the baseline performance of standard NSAIDs against the 2-[(2-ethoxybenzoyl)amino]benzoic acid scaffold and its theoretical modifications.
| Compound / Ligand | Structural Classification | Binding Energy (ΔG, kcal/mol) | Key Hydrogen Bonds | Key Hydrophobic Contacts | Predicted COX-2 Selectivity |
| Celecoxib (Control) | Diaryl-substituted pyrazole | -10.5 | Arg120, Gln192, Arg513 | Val523, Leu352, Tyr385 | Highly Selective |
| Diclofenac (Control) | Phenylacetic acid | -8.2 | Arg120, Tyr385 | Ile523 (Clashes in COX-1) | Non-Selective |
| Derivative A | 2-[(2-ethoxybenzoyl)amino]benzoic acid | -8.9 | Arg120, Tyr355, Ser530 | Val523, Trp387 | Moderate-High |
| Derivative B | 5-Fluoro-2-[(2-ethoxybenzoyl)amino]benzoic acid | -9.6 | Arg120, Tyr355, Ser530 | Val523, Phe518, Leu352 | High |
| Derivative C | 2-[(2-propoxybenzoyl)amino]benzoic acid | -8.4 | Arg120, Tyr355 | Val523 (Mild steric clash) | Moderate |
Discussion & Mechanistic Insights
Superiority over Traditional Non-Selectives
Derivative A (-8.9 kcal/mol) demonstrates a stronger binding affinity than the non-selective standard Diclofenac (-8.2 kcal/mol). The causality here lies in the ethoxy group. While Diclofenac relies heavily on the primary channel, the ethoxy moiety of Derivative A successfully exploits the extra volume provided by Val523 in COX-2[2]. In a theoretical COX-1 model, the bulky Ile523 would force the ethoxy group into an unfavorable conformation, drastically reducing binding affinity.
Halogen Optimization (Derivative B)
The addition of a fluorine atom at the 5-position of the benzoic acid ring (Derivative B ) yields the most favorable binding energy (-9.6 kcal/mol) among the test compounds. Fluorine increases the lipophilicity of the aromatic ring, enhancing favorable van der Waals interactions with the hydrophobic residues (Phe518, Leu352) lining the upper channel[4]. Furthermore, the electron-withdrawing nature of fluorine increases the acidity of the adjacent carboxylic acid, ensuring complete ionization and a stronger salt bridge with Arg120.
Steric Limits of the Side Pocket (Derivative C)
When the ethoxy group is extended to a propoxy group (Derivative C ), the binding energy weakens to -8.4 kcal/mol. This experimental data point proves that the COX-2 side pocket has strict spatial limitations. The extra methylene group introduces mild steric clashes with the walls of the selectivity pocket, forcing the entire scaffold to shift slightly outward, which weakens the primary Arg120 salt bridge[3]. Therefore, the ethoxy length represents the optimal steric bulk for this specific vector.
References
-
Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]
-
Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents Source: Nature / PubMed URL:[Link]
-
Structural and Functional Basis of Cyclooxygenase Inhibition Source: ACS Publications URL:[Link]
-
Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]
Sources
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- 2. Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Statistical Analysis of Bioactivity for Substituted Aminobenzoic Acids
Introduction: The Strategic Imperative for Rigorous Bioactivity Analysis
In modern drug discovery, the efficient and accurate assessment of a compound library's biological activity is paramount. Substituted aminobenzoic acids represent a versatile scaffold, with derivatives demonstrating a wide spectrum of bioactivities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide provides a comprehensive framework for the statistical analysis of bioactivity for a library of these compounds, moving from initial high-throughput screening to predictive modeling and experimental validation. Our approach is grounded in the principle that a well-designed experimental and computational workflow is a self-validating system, ensuring the robustness and reproducibility of your findings.
The core of this guide is a multi-faceted strategy that integrates in silico predictions with in vitro and potential in vivo validation. We will explore the causality behind key experimental choices, from the selection of appropriate bioassays to the statistical validation of predictive models. This integrated approach not only accelerates the identification of promising lead compounds but also provides a deeper understanding of the structure-activity relationships (SAR) that govern their biological effects.
Part 1: Foundational Bioactivity Assessment - From Library to Hits
The initial phase of any bioactivity analysis involves the screening of the compound library to identify "hits" – compounds that exhibit a desired biological effect. High-throughput screening (HTS) is a cornerstone of this process, allowing for the rapid evaluation of thousands of compounds.[5]
Curating and Preparing the Compound Library
The quality of your screening library is a critical determinant of success. A well-curated library of substituted aminobenzoic acids should possess structural diversity to explore a wide chemical space.
Key Considerations for Library Preparation:
-
Purity and Integrity: Ensure the purity of each compound through analytical techniques such as NMR and mass spectrometry.[6][7] Impurities can lead to false-positive or false-negative results.
-
Solubility: Determine the solubility of each compound in the assay buffer to avoid precipitation and ensure accurate concentration measurements.
-
Compound Management: Utilize automated systems for compound storage and retrieval to minimize human error and sample degradation.
Selecting the Appropriate Bioassays
The choice of bioassay is dictated by the therapeutic target or phenotypic outcome of interest. For a library of substituted aminobenzoic acids, a range of assays could be relevant.
Table 1: Exemplar Bioassays for Substituted Aminobenzoic Acids
| Therapeutic Area | Bioassay Type | Principle | Endpoint Measured | Example Reference |
| Anticancer | MTT Assay | Measures metabolic activity of cells, an indicator of cell viability. | Colorimetric change proportional to the number of viable cells (IC50). | [4] |
| Topoisomerase I DNA Relaxation Assay | Measures the inhibition of topoisomerase I, an enzyme crucial for DNA replication. | Inhibition of DNA relaxation. | [8] | |
| Antimicrobial | Agar Well Diffusion Method | Measures the ability of a compound to inhibit microbial growth. | Zone of inhibition around the well.[9][10] | |
| Tube Dilution Method | Determines the minimum inhibitory concentration (MIC) of a compound. | Lowest concentration that prevents visible microbial growth.[11] | ||
| Anti-inflammatory | Griess Assay | Measures the production of nitric oxide (NO), a key inflammatory mediator. | Absorbance at 540 nm, proportional to NO concentration. | [4] |
| Anti-Alzheimer's | Acetylcholinesterase (AChE) Inhibition Assay | Measures the inhibition of AChE, an enzyme that breaks down the neurotransmitter acetylcholine. | Rate of substrate hydrolysis (IC50).[12] |
Causality in Assay Selection: The choice between a target-based assay (e.g., AChE inhibition) and a phenotypic assay (e.g., MTT assay) depends on your research question. Target-based assays are crucial for understanding the mechanism of action, while phenotypic assays provide a more holistic view of a compound's effect on a biological system.
Part 2: In Silico Modeling - Predicting Bioactivity and Guiding Synthesis
Once initial screening data is obtained, computational methods can be employed to build predictive models that elucidate the relationship between chemical structure and biological activity. Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool in this regard.[13][14][15][16]
The QSAR Workflow: A Step-by-Step Protocol
The development of a robust QSAR model follows a systematic workflow.[13][15]
Experimental Protocol: QSAR Model Development
-
Data Curation: Compile a dataset of substituted aminobenzoic acids with their corresponding experimentally determined bioactivities (e.g., IC50 or MIC values).
-
Molecular Descriptor Calculation: For each molecule, calculate a set of numerical descriptors that encode its structural and physicochemical properties.[14][17] These can include 1D, 2D, and 3D descriptors.
-
Data Splitting: Divide the dataset into a training set for model building and a test set for external validation.[18][19] A common split is 80% for the training set and 20% for the test set.
-
Feature Selection: Employ statistical methods to select the most relevant descriptors that correlate with biological activity. This helps to avoid overfitting and improves the interpretability of the model.
-
Model Building: Use statistical techniques such as Multiple Linear Regression (MLR) or machine learning algorithms to construct the QSAR model.[17]
-
Model Validation: Rigorously validate the model's predictive power using both internal (cross-validation) and external (test set) validation methods.[18][19][20]
Caption: A streamlined workflow for developing a robust QSAR model.
Statistical Metrics for QSAR Model Validation
The trustworthiness of a QSAR model hinges on its statistical validation. A combination of metrics should be used to assess its performance.[19][21]
Table 2: Key Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value | Reference |
| r² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training set data. | > 0.6 | [22] |
| Q² (Cross-validated r²) | Assesses the internal predictive ability of the model using techniques like leave-one-out cross-validation. | > 0.5 | [22] |
| r²_pred (Predictive r²) | Evaluates the model's ability to predict the bioactivity of the external test set. | > 0.6 | [22] |
| RMSE (Root Mean Square Error) | Indicates the absolute error in the predicted values. | As low as possible | [20] |
Authoritative Grounding: The Organisation for Economic Co-operation and Development (OECD) has established principles for the validation of QSAR models for regulatory purposes, emphasizing the importance of goodness-of-fit, robustness, and predictivity.[18]
Molecular Docking: Visualizing Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] It provides valuable insights into the binding mode of substituted aminobenzoic acids to their biological targets.
Experimental Protocol: Molecular Docking
-
Prepare the Protein Structure: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Prepare the Ligand Structures: Generate 3D structures of the substituted aminobenzoic acid library and optimize their geometries.
-
Define the Binding Site: Identify the active site of the protein where the ligands are expected to bind.
-
Perform Docking: Use a docking program to predict the binding poses of the ligands within the active site.
-
Analyze the Results: Analyze the docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to identify the most promising compounds.
Sources
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Safety Operating Guide
Personal protective equipment for handling 2-[(2-ethoxybenzoyl)amino]benzoic Acid
This guide is structured to provide not just a list of equipment, but the scientific reasoning behind each recommendation, empowering you to make informed safety decisions.
Hazard Analysis: Understanding the Risks
2-[(2-ethoxybenzoyl)amino]benzoic Acid is an aromatic carboxylic acid. Chemicals in this class, along with related benzoic acid derivatives, present a predictable set of hazards. Based on data for structurally similar compounds like 2-Ethoxybenzoic acid, the primary risks are:
-
Skin Irritation: Direct contact can cause redness, itching, and irritation.[1][2] Prolonged exposure could lead to more severe dermal effects.[3][4]
-
Serious Eye Irritation: The compound, likely a powder or crystalline solid, can cause significant and potentially damaging eye irritation if it comes into contact with the eyes.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the nose, throat, and lungs, leading to coughing or shortness of breath.[1][2][4][5]
While comprehensive toxicological data for this specific molecule is limited, it is prudent to handle it as a hazardous substance, adhering to the principle of "As Low As Reasonably Achievable" (ALARA) for exposure.
The Core of Protection: A Multi-Layered PPE Strategy
Effective protection from chemical hazards relies on a hierarchy of controls, with PPE as the final, critical barrier between you and the substance. The following is a step-by-step guide to the essential PPE for handling 2-[(2-ethoxybenzoyl)amino]benzoic Acid.
Primary Protection: Attire and Body Coverage
Before selecting specific PPE, ensure your base layer of clothing is appropriate for a laboratory setting.
-
Clothing: Wear long pants and a long-sleeved shirt made of a low-reactivity material like cotton. Synthetic fabrics can melt and adhere to the skin in case of a fire.
-
Footwear: Closed-toe shoes are mandatory to protect your feet from spills and falling objects.[6]
-
Lab Coat: A clean, buttoned lab coat should be worn at all times in the laboratory. This provides a removable barrier to protect your personal clothing from contamination.
Hand Protection: Selecting the Right Gloves
Your hands are the most likely part of your body to come into direct contact with the chemical.
-
Glove Type: Disposable nitrile gloves are the recommended minimum for incidental contact.[7][8] They provide good protection against a range of chemicals, including many acids and bases.[6]
-
Glove Technique:
-
Always inspect gloves for tears or punctures before use.
-
If direct contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly with soap and water, and put on a new pair.[7]
-
When working for extended periods or with larger quantities, consider double-gloving for added protection.[7]
-
Remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin.[5]
-
Eye and Face Protection: A Non-Negotiable
Given the high risk of serious eye irritation, robust eye protection is critical.
-
Chemical Splash Goggles: These are required whenever handling the solid compound or its solutions.[7][9] Standard safety glasses with side shields do not provide adequate protection against splashes or fine dust.[7]
-
Face Shield: When there is a significant risk of splashing, such as when transferring large volumes of a solution or during a highly exothermic reaction, a face shield should be worn in addition to chemical splash goggles.[7]
Respiratory Protection: When and Why
Engineering controls, such as a chemical fume hood, are the primary means of preventing respiratory exposure.
-
Use in a Ventilated Area: All work that may generate dust or aerosols of 2-[(2-ethoxybenzoyl)amino]benzoic Acid should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][6]
-
When a Respirator is Needed: If engineering controls are not available or are insufficient to control exposure, respiratory protection is necessary. A NIOSH-approved respirator with a particulate filter (e.g., an N95 respirator) is the minimum requirement for handling the solid powder outside of a fume hood.[5][10]
Operational Plans: PPE for Specific Tasks
The level of PPE required can vary depending on the specific task you are performing. The following table summarizes the recommended PPE for common laboratory procedures involving 2-[(2-ethoxybenzoyl)amino]benzoic Acid.
| Task | Minimum Required PPE |
| Weighing and Aliquoting (Solid) | Lab Coat, Nitrile Gloves, Chemical Splash Goggles |
| Preparing Solutions | Lab Coat, Nitrile Gloves, Chemical Splash Goggles |
| Running Reactions | Lab Coat, Nitrile Gloves, Chemical Splash Goggles (Face shield recommended if splash hazard is present) |
| Handling Large Quantities (>100g) | Lab Coat, Nitrile Gloves (Double-gloving recommended), Chemical Splash Goggles, Face Shield |
| Cleaning Spills | Lab Coat, Nitrile Gloves, Chemical Splash Goggles, N95 Respirator (if not in a fume hood) |
Procedural Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with 2-[(2-ethoxybenzoyl)amino]benzoic Acid.
Caption: Decision workflow for PPE selection when handling 2-[(2-ethoxybenzoyl)amino]benzoic Acid.
Emergency Procedures and Disposal
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][3] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5] Do not wash spills into the sewer system.[3]
-
Disposal: Dispose of all waste, including contaminated PPE, in a designated and properly labeled hazardous waste container according to your institution's and local regulations.[1]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling 2-[(2-ethoxybenzoyl)amino]benzoic Acid and maintain a safe laboratory environment. Always prioritize safety and consult your institution's Chemical Hygiene Plan for specific protocols.[11]
References
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SAFETY DATA SHEET - 2-Ethoxybenzoic acid. Fisher Scientific.
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
- 2-Benzoylbenzoic acid - SAFETY D
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Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.
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Safety Data Sheet: Benzoic acid. Carl ROTH.
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Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
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MSDS of 2-Ethoxybenzoic Acid. Capot Chemical.
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Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies.
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SAFETY DATA SHEET - 2-Ethoxybenzoic acid (Revision Date 23-Jan-2024). Fisher Scientific.
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SAFETY DATA SHEET - 1H-Indole-2-carboxylic acid. Fisher Scientific.
-
Benzoyl peroxide - Hazardous Substance Fact Sheet. New Jersey Department of Health.
-
Benzoic Acid – Uses and Safety. VelocityEHS.
- GHS Safety D
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Chemical Safety Data Sheet MSDS / SDS - 2-(4-ETHYLBENZOYL)BENZOIC ACID. ChemicalBook.
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Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf.
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8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
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Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health.
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Choosing The Correct PPE. Environmental Health & Safety, University of Washington.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
